molecular formula C27H45N5O5 B1684563 Boceprevir CAS No. 394730-60-0

Boceprevir

货号: B1684563
CAS 编号: 394730-60-0
分子量: 519.7 g/mol
InChI 键: LHHCSNFAOIFYRV-DOVBMPENSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Boceprevir is a potent, selective, and reversible covalent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease . This enzyme is essential for viral replication, as it is responsible for the proteolytic cleavage of the HCV-encoded polyprotein into mature functional proteins . By binding to the active site of the NS3 protease and forming a reversible covalent complex with the serine residue, this compound effectively blocks this post-translational processing, halting viral replication . As a direct-acting antiviral (DAA), it was historically used in combination with peginterferon alfa and ribavirin for the treatment of chronic HCV genotype 1 infection . Its primary research value lies in the study of HCV life cycle, protease function, and mechanisms of antiviral resistance. Common resistance-associated variants include V36M, T54S, and R155K . This compound is administered orally and has a short half-life of approximately 3.4 hours . It is primarily metabolized by the aldoketoreductase pathway and, to a lesser extent, by the CYP3A4/5 enzyme system . Researchers should note that this compound is a strong inhibitor of CYP3A4/5, which presents a significant potential for drug-drug interactions . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHCSNFAOIFYRV-DOVBMPENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30960103
Record name N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-{N-[(tert-butylamino)(hydroxy)methylidene]-3-methylvalyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboximidic acid
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Molecular Weight

519.7 g/mol
Source PubChem
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Solubility

Slightly soluble in water, Freely soluble in methanol, ethanol, and isopropanol
Record name Boceprevir
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Color/Form

White to off-white amorphous powder

CAS No.

394730-60-0
Record name Boceprevir
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Record name N-(4-Amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-{N-[(tert-butylamino)(hydroxy)methylidene]-3-methylvalyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboximidic acid
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Record name (1R,2S,5S)-N-[(2Î?)-4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)]-3-{(2S)-2-[(tert-butylcarbamoyl)amino]-3,3-dimethylbutanoyl}-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
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Record name BOCEPREVIR
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Boceprevir on NS3/4A Protease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boceprevir is a first-generation, direct-acting antiviral (DAA) agent that specifically targets the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease. This enzyme is essential for viral replication, making it a prime target for therapeutic intervention. This compound functions as a potent, reversible, covalent inhibitor. Its mechanism involves a peptidomimetic structure that mimics the natural substrate of the NS3/4A protease, allowing it to bind to the active site. The key feature of this compound is its α-ketoamide "warhead," which forms a reversible covalent adduct with the catalytic serine residue (Ser139) within the protease's active site. This action effectively blocks the enzyme's ability to process the HCV polyprotein, thereby halting viral maturation and replication. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visual diagrams.

The Role of HCV NS3/4A Protease in Viral Replication

The Hepatitis C virus produces its proteins as a single large polyprotein, which must be cleaved into individual, functional nonstructural (NS) and structural proteins to assemble new virions.[1] The NS3/4A serine protease is responsible for four of these critical cleavages, which release NS4A, NS4B, NS5A, and NS5B.[2] The NS3 protein contains the protease domain, while NS4A acts as an essential cofactor that stabilizes the NS3 protein's structure and anchors the complex to intracellular membranes where replication occurs.[3] By preventing this polyprotein processing, the viral life cycle is interrupted.[1]

cluster_0 HCV Replication Cycle HCV_RNA HCV RNA Genome Polyprotein Single Polyprotein HCV_RNA->Polyprotein Translation Mature_Proteins Mature Viral Proteins (NS4A, NS4B, NS5A, NS5B) Polyprotein->Mature_Proteins Cleavage NS3_4A NS3/4A Protease NS3_4A->Polyprotein Acts on Replication Viral Assembly & Replication Mature_Proteins->Replication This compound This compound This compound->NS3_4A Inhibits cluster_active_site NS3/4A Active Site S139 Ser139 (Nucleophile) InitialComplex Non-covalent Enzyme-Inhibitor Complex H57 His57 H57->S139 Activates D81 Asp81 D81->H57 Orients This compound This compound (α-ketoamide warhead) This compound->InitialComplex Step 1: H-Bonding CovalentAdduct Reversible Covalent Adduct (Hemiketal) InitialComplex->CovalentAdduct Step 2: Nucleophilic Attack CovalentAdduct->InitialComplex Reversible cluster_workflow FRET Assay Workflow start Start plate Dispense this compound (Serial Dilutions) start->plate enzyme Add NS3/4A Protease plate->enzyme incubate Pre-incubate (15 min) enzyme->incubate substrate Add FRET Substrate incubate->substrate read Read Fluorescence substrate->read analyze Calculate IC50 read->analyze end End analyze->end

References

Boceprevir's Covalent Binding Kinetics with Serine Protease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the covalent binding kinetics of Boceprevir, a potent direct-acting antiviral agent, with its target serine protease. This compound was a first-generation inhibitor developed for the treatment of Hepatitis C Virus (HCV) genotype 1, targeting the essential NS3/4A serine protease.[1][2] Its mechanism of action is characterized by a reversible covalent inhibition, a sophisticated process that confers high potency and specificity.[3][4] This document details the molecular mechanism of this interaction, presents quantitative kinetic data, outlines key experimental protocols for characterization, and visualizes the inhibitor's role within the viral replication pathway.

Introduction to this compound and the HCV NS3/4A Serine Protease

Hepatitis C is a liver disease caused by the Hepatitis C Virus (HCV), a single-stranded RNA virus.[5][6] The viral genome is translated into a large polyprotein, which must be cleaved by host and viral proteases to produce mature structural and non-structural proteins essential for viral replication.[6][7] The HCV NS3/4A serine protease is a key viral enzyme responsible for four of these cleavage events, making it a critical target for antiviral therapy.[6][7]

This compound (Victrelis®) is a peptidomimetic, α-ketoamide-based inhibitor designed to specifically target the NS3/4A protease.[2][8] It functions as a slow-binding, reversible covalent inhibitor, forming a stable but reversible complex with the catalytic serine residue in the enzyme's active site.[2][3][9] This mechanism leads to potent inhibition of the enzyme and subsequent disruption of the viral life cycle.[3]

The Molecular Mechanism of Reversible Covalent Inhibition

The inhibitory action of this compound is a two-step process, a hallmark of many covalent inhibitors.[4][6]

  • Initial Non-covalent Binding: this compound first binds to the active site of the NS3/4A protease to form an initial, non-covalent enzyme-inhibitor complex (E•I). This binding is guided by interactions between the peptidomimetic structure of the drug and the substrate-binding pockets of the enzyme.

  • Covalent Adduct Formation: Following the initial binding, the electrophilic α-ketoamide "warhead" of this compound is positioned near the nucleophilic hydroxyl group of the catalytic Serine-139 residue.[4][8] Aided by the other members of the catalytic triad (B1167595) (Histidine-57 and Aspartate-81), the serine oxygen performs a nucleophilic attack on the ketone carbon of this compound.[6] This results in the formation of a stable, covalent, yet reversible, tetrahedral intermediate, effectively inactivating the enzyme.[6] This transition state is stabilized by hydrogen bonds within the enzyme's "oxyanion hole".[6]

G E_I Enzyme (E) + Inhibitor (I) EI_complex Non-covalent Complex (E•I) E_I->EI_complex k_on / k_off (Rapid Equilibrium) EI_complex->E_I EI_covalent Covalent Adduct (E-I) EI_complex->EI_covalent k_form / k_rev (Slow Covalent Step) EI_covalent->EI_complex

Mechanism of Reversible Covalent Inhibition by this compound.

Quantitative Kinetic and Antiviral Data

The potency of covalent inhibitors like this compound is defined by kinetic constants that describe both the initial binding affinity and the rate of covalent bond formation. Due to its slow-binding nature, traditional IC50 values can be misleading; a full kinetic characterization is necessary.[6][10]

ParameterValueTarget / SystemDescriptionReference
Binding Constant (Ki) ~14 nMHCV NS3/4A Serine ProteaseMeasures the binding affinity of the inhibitor to the enzyme.[4][9][4][9]
Inhibition Constant (Ki*) 1.9 nMHCV NS3 ProteaseApparent inhibition constant for a precursor undecapeptide analog, reflecting high initial potency.[6][6]
Cellular Antiviral Activity (EC50) 200 - 400 nMHCV Genotype 1, 2, 5 RepliconsThe concentration required to inhibit 50% of viral RNA replication in a cell-based assay.[6][6]
Selectivity Ratio 4 to >7000-foldHuman Serine & Cysteine ProteasesRatio of inhibition against target HCV protease versus various human proteases, indicating high specificity.[6][6]

Experimental Protocols for Kinetic Characterization

The evaluation of a covalent inhibitor requires specialized assays to accurately determine its kinetic parameters. The general workflow involves measuring enzyme activity over time in the presence of the inhibitor to calculate the rate of inactivation.

G A Reagent Preparation (Enzyme, Inhibitor, Substrate) B Continuous Enzymatic Assay (Mix reagents, monitor signal over time) A->B C Generate Progress Curves (Product vs. Time at various [I]) B->C D Calculate k_obs (Fit curves to exponential equation) C->D E Plot k_obs vs. [Inhibitor] D->E F Determine Kinetic Constants (Fit plot to hyperbolic equation for k_inact and K_I) E->F

Workflow for Kinetic Characterization of Covalent Inhibitors.
Enzyme Inhibition Assay (Continuous Monitoring)

This is the primary method for determining the kinetic constants k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate).

  • Principle: For slow-binding inhibitors, the rate of the enzymatic reaction decreases over time as more enzyme becomes covalently modified. By monitoring the reaction progress continuously, one can extract the observed rate of inactivation (k_obs) at different inhibitor concentrations.

  • Methodology:

    • Reagents: Highly purified HCV NS3/4A protease, a suitable continuous spectrophotometric or fluorometric substrate (e.g., a depsipeptide that releases a chromophore upon cleavage), this compound stock solutions, and an appropriate assay buffer.[6]

    • Procedure: Reactions are typically run in a 96- or 384-well plate format. The enzyme, buffer, and varying concentrations of this compound are pre-incubated for a short period. The reaction is initiated by the addition of the substrate.

    • Data Acquisition: The increase in absorbance or fluorescence is monitored in real-time using a plate reader over a defined period (e.g., 30-60 minutes).

    • Data Analysis:

      • Each progress curve (signal vs. time) is fitted to the equation for slow-binding inhibition to determine the k_obs for that specific inhibitor concentration.

      • The calculated k_obs values are then plotted against the corresponding inhibitor concentrations [I].

      • This plot is fitted to a hyperbolic equation to derive the values for k_inact and K_I.[11]

Mass Spectrometry for Adduct Confirmation

This technique provides direct physical evidence of the covalent bond formation.

  • Principle: Covalent binding of an inhibitor to its target enzyme results in a predictable increase in the protein's molecular weight, which can be detected by mass spectrometry (MS).[12]

  • Methodology:

    • Incubation: The NS3/4A protease is incubated with a stoichiometric excess of this compound for a sufficient time to allow adduct formation.

    • Sample Preparation: The reaction mixture is desalted to remove unbound inhibitor and buffer components.

    • Analysis: The sample is analyzed by electrospray ionization mass spectrometry (ESI-MS). The resulting spectrum for the intact protein is compared to that of an untreated enzyme control.[13]

    • Interpretation: A mass shift in the treated sample corresponding to the molecular weight of this compound confirms the formation of the covalent E-I adduct.

X-ray Crystallography for Structural Elucidation

This method provides a high-resolution, three-dimensional view of the inhibitor bound in the enzyme's active site.

  • Principle: By determining the crystal structure of the enzyme-inhibitor complex, the precise atomic interactions, including the covalent bond between the drug and the catalytic serine, can be visualized.[8][14]

  • Methodology:

    • Crystallization: The NS3/4A protease is co-crystallized in the presence of this compound, or pre-formed crystals of the enzyme are soaked in a solution containing the inhibitor.

    • Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[15]

    • Structure Solution: The diffraction data is processed to generate an electron density map, into which the atomic model of the protein-inhibitor complex is built and refined.[16]

    • Analysis: The final structure reveals the covalent linkage to Serine-139 and other key hydrogen bonding and hydrophobic interactions that contribute to the inhibitor's high affinity and specificity.[6]

Disruption of the HCV Replication Pathway

The NS3/4A protease is pivotal for the HCV life cycle. It cleaves the viral polyprotein at four specific junctions to release mature non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that are essential for forming the viral RNA replication machinery.[7] By binding to and inhibiting the NS3/4A protease, this compound blocks this critical processing step. The failure to produce functional viral proteins halts the assembly of the replication complex, thereby suppressing viral replication.[3]

cluster_0 HCV Replication Cycle polyprotein HCV Polyprotein protease NS3/4A Serine Protease polyprotein->protease Cleavage replication_complex Functional Viral Proteins (NS4A, NS4B, NS5A, NS5B) protease->replication_complex viral_replication Viral RNA Replication replication_complex->viral_replication This compound This compound This compound->protease Inhibition

Inhibition of HCV Polyprotein Processing by this compound.

Conclusion

This compound exemplifies the successful application of structure-based drug design to create a highly potent and specific covalent inhibitor. Its reversible covalent mechanism of action against the HCV NS3/4A serine protease provides a durable inhibition of viral replication. The characterization of its binding kinetics requires a suite of sophisticated biophysical and biochemical techniques, including continuous enzyme assays and mass spectrometry, which are essential for advancing covalent inhibitors in drug development pipelines. Understanding these principles is crucial for researchers aiming to design the next generation of covalent therapeutics against various enzymatic targets.

References

The Architectural Precision of a Protease Inhibitor: A Technical Guide to the Chemical Structure and Synthesis of Boceprevir and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Boceprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, represents a significant milestone in the development of direct-acting antiviral agents.[1][2] Its intricate chemical architecture, born from a structure-based design approach, has been the subject of extensive research, leading to a deeper understanding of protease inhibition and the development of numerous derivatives with modified properties.[2][3][4][5][6] This technical guide provides an in-depth exploration of the chemical structure, synthesis, and derivatization of this compound, offering valuable insights for researchers in medicinal chemistry and drug development.

The Molecular Blueprint: Chemical Structure of this compound

This compound is a synthetic tripeptide mimetic characterized by several key structural features that are crucial for its inhibitory activity.[1] The molecule is comprised of four main moieties, designated P1, P2, P3, and a P4 N-terminal cap, along with a reactive α-ketoamide "warhead".[7][8]

  • α-Ketoamide Warhead: This electrophilic group is essential for the mechanism of action. It forms a reversible covalent bond with the active site serine residue (Ser139) of the HCV NS3 protease, effectively blocking its catalytic function.[7][8]

  • P1 Moiety: A β-cyclobutylalanyl residue occupies the S1 binding pocket of the protease. The cyclobutyl group provides optimal hydrophobic interactions within this pocket.[5][7]

  • P2 Moiety: This position is occupied by a unique and conformationally constrained dimethylcyclopropylproline ((1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide).[9] This rigid bicyclic system correctly orients the P1 and P3 substituents for optimal binding, and its incorporation leads to a significant increase in binding affinity compared to a simple proline.[9]

  • P3 Moiety: A tert-butylglycine residue at this position contributes to the hydrophobic interactions with the enzyme.[7]

  • P4 N-terminal Cap: A tert-butylcarbamoyl group caps (B75204) the N-terminus of the molecule.[7]

The systematic arrangement of these components allows this compound to fit snugly into the active site of the HCV NS3/4A protease, leading to potent inhibition.

Boceprevir_Structure This compound P4 P4: tert-butylcarbamoyl P4->this compound P3 P3: tert-butylglycine P3->this compound P2 P2: dimethylcyclopropylproline P2->this compound P1 P1: β-cyclobutylalanyl P1->this compound Warhead Warhead: α-ketoamide Warhead->this compound Boceprevir_Synthesis_Workflow cluster_P2 P2 Fragment Synthesis cluster_P3_P4 P3-P4 Fragment Synthesis cluster_P1_Warhead P1-Warhead Fragment Synthesis P2_start L-pyroglutamic acid or Prochiral Amine P2_intermediate Key Chiral Intermediate (e.g., (1R,2S,5S)-methyl 6,6-dimethyl-3- azabicyclo[3.1.0]hexane-2-carboxylate) P2_start->P2_intermediate Multi-step synthesis or Chemoenzymatic desymmetrization Coupling1 Peptide Coupling P2_intermediate->Coupling1 P3_P4_start (S)-tert-leucine and tert-butyl isocyanate P3_P4_fragment N-(tert-butylcarbamoyl)- (S)-tert-leucine P3_P4_start->P3_P4_fragment P3_P4_fragment->Coupling1 P1_start Cyclobutane derivative P1_Warhead_fragment 3-amino-4-cyclobutyl- 2-oxobutanamide derivative P1_start->P1_Warhead_fragment Coupling2 Peptide Coupling P1_Warhead_fragment->Coupling2 Coupling1->Coupling2 Oxidation Oxidation Coupling2->Oxidation Final_Product This compound Oxidation->Final_Product SAR_Boceprevir_Derivatives cluster_modifications Structural Modifications cluster_outcomes Improved Properties This compound This compound Scaffold P1_mod P1 Site (e.g., β-(S-2-oxopyrrolidin-3-yl)-alanyl) This compound->P1_mod Modify P2_mod P2 Site (Generally conserved) This compound->P2_mod Modify P3_mod P3 Site (e.g., O-tert-butyl-threonine) This compound->P3_mod Modify P4_mod P4 Cap (e.g., Carbamate) This compound->P4_mod Modify Warhead_mod Warhead (e.g., Aldehyde) This compound->Warhead_mod Modify Deuteration Deuteration This compound->Deuteration Apply Potency Increased Potency (SARS-CoV-2 Mpro) P1_mod->Potency Cellular_Activity Enhanced Cellular Activity P3_mod->Cellular_Activity P4_mod->Potency P4_mod->Cellular_Activity Warhead_mod->Potency PK_Profile Improved Pharmacokinetics (Deuteration) Deuteration->PK_Profile Protease_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Assay Buffer, Enzyme (HCV NS3/4A Protease), and FRET Substrate start->prepare_reagents dispense_inhibitor Dispense Test Compounds (this compound Derivatives) and Controls into Microplate prepare_reagents->dispense_inhibitor add_enzyme Add Enzyme to Wells dispense_inhibitor->add_enzyme pre_incubate Pre-incubate at Room Temperature add_enzyme->pre_incubate initiate_reaction Initiate Reaction by Adding FRET Substrate pre_incubate->initiate_reaction measure_fluorescence Measure Fluorescence Intensity Kinetically initiate_reaction->measure_fluorescence calculate_rates Calculate Initial Reaction Rates measure_fluorescence->calculate_rates determine_ic50 Plot Rates vs. Inhibitor Concentration and Determine IC50 Values calculate_rates->determine_ic50 end End determine_ic50->end

References

Discovery and development history of Boceprevir

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Boceprevir

Introduction

Hepatitis C virus (HCV) infection is a significant global health issue, affecting an estimated 2-3% of the world's population and being a primary cause of liver cirrhosis and hepatocellular carcinoma.[1][2] For many years, the standard of care involved interferon-based therapies, which had limited efficacy and significant side effects.[1][3] The urgent need for more effective treatments spurred extensive research into the molecular virology of HCV, aiming to identify and exploit novel drug targets.[4]

A critical enzyme in the HCV life cycle is the non-structural protein 3 (NS3) serine protease, which, along with its cofactor NS4A, is essential for processing the viral polyprotein into mature, functional proteins required for replication.[1][4][5][6] This indispensable role made the NS3/4A protease a prime target for the development of direct-acting antiviral agents (DAAs).[2][4] this compound (SCH 503034) emerged as a first-in-class, potent, and selective inhibitor of the HCV NS3/4A protease.[1][2][7] Developed initially by Schering-Plough and later by Merck, it was approved by the FDA in May 2011 for treating chronic HCV genotype 1 infection in combination with peginterferon and ribavirin (B1680618).[5][8] This document provides a detailed technical overview of the discovery, mechanism of action, preclinical and clinical development, and resistance profile of this compound.

Discovery and Lead Optimization

The journey to this compound began with the identification of a peptide-based lead compound that showed inhibitory activity against the NS3 protease. However, this initial lead was unsuitable for clinical development due to poor drug-like properties, including a high molecular weight and metabolic instability.[1] The subsequent drug discovery program focused on optimizing this undecapeptide through structure-activity relationship (SAR) studies.

Initially, these SAR studies were guided by enzyme-binding assays, as robust cell-based systems were not yet available.[1] A pivotal moment in the development process was the introduction of the HCV replicon system in 1999. This cell-culture system, which used a human hepatoma cell line (Huh7) transfected with a subgenomic HCV RNA, allowed for the evaluation of compounds in a cellular context, providing a more accurate measure of antiviral activity.[1] The replicon assay was crucial for refining the SAR and identifying compounds with both potent enzyme inhibition and cellular activity.[1] This dual-assay approach led to the synthesis and optimization of this compound, a peptidomimetic α-ketoamide that demonstrated potent, selective, and orally bioavailable characteristics.[7][9]

Mechanism of Action

This compound functions as a covalent, reversible inhibitor of the HCV NS3/4A serine protease.[10][11] The NS3 protease is a chymotrypsin-like serine protease that relies on a catalytic triad (B1167595) of histidine, aspartate, and serine residues for its enzymatic function.[6][11] this compound is designed to mimic the natural substrate of the protease, fitting into the enzyme's active site.[11]

The α-ketoamide "warhead" of this compound forms a reversible covalent bond with the active site serine residue (Ser139).[1][11] This interaction effectively blocks the active site, preventing the protease from cleaving the HCV polyprotein.[5][11] By inhibiting the processing of the polyprotein, this compound halts the production of mature non-structural proteins (NS4A, NS4B, NS5A, NS5B) that are essential for the formation of the viral replication machinery.[1][5] This disruption of the viral life cycle leads to a significant reduction in HCV replication.[11][12]

HCV_Polyprotein_Processing cluster_0 HCV Polyprotein Processing & this compound Inhibition Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Mature_Proteins Mature Viral Proteins (NS4A, NS4B, NS5A, NS5B) NS3_4A->Mature_Proteins Replication Viral Replication Mature_Proteins->Replication This compound This compound This compound->NS3_4A Inhibition

Caption: HCV NS3/4A protease cleaves the viral polyprotein, a critical step for replication that is blocked by this compound.

Preclinical Profile

In Vitro Activity and Selectivity

This compound demonstrated potent and selective inhibition of the HCV NS3 protease in various in vitro assays. In HCV replicon cell-based assays, it effectively reduced HCV RNA levels with 50% effective concentration (EC50) values ranging from 200 to 400 nmol/L for genotypes 1, 2, and 5.[1] The compound was found to be highly selective for the HCV protease, with selectivity ratios ranging from 4 to over 7000 when tested against a panel of human serine and cysteine proteases, including human neutrophil elastase and various cathepsins.[1][4]

ParameterValueGenotype/EnzymeReference
EC50 (Replicon Assay) 200–400 nmol/LHCV Genotypes 1, 2, 5[1]
Dissociation Constant (Ki) 17 nmol/LHCV NS3/4A Protease[10]
Selectivity Ratio 4 to >7000vs. Human Proteases[1]
Table 1: In Vitro Activity and Selectivity of this compound
Pharmacokinetics and Metabolism

Preclinical studies in animal models indicated that this compound possessed a favorable oral pharmacokinetic profile.[1] It was readily absorbed in mice, rats, and dogs, with oral bioavailability ranging from 24% to 34%.[1][10] The compound showed significant partitioning to the liver in rats, which is advantageous for targeting a liver-tropic virus like HCV.[1] The primary metabolic pathway for this compound is reduction of its ketoamide group by aldo-keto reductase to inactive metabolites.[1][12] A secondary, minor pathway involves oxidation by cytochrome P450 3A5 (CYP3A5).[1]

SpeciesOral BioavailabilityHalf-life (t½)Liver/Plasma RatioReference
Rat 24–34%4.2 hours30[1]
Dog 24–34%1.1 hoursNot Reported[1]
Table 2: Preclinical Pharmacokinetic Parameters of this compound

Experimental Protocols

HCV Replicon Cell-Based Assay

The replicon assay was fundamental for evaluating the cellular antiviral activity of this compound.[1]

  • Cell Line: Human hepatoma cells (Huh7).[1]

  • Replicon: A subgenomic HCV RNA derived from an infectious genotype 1b isolate, encoding the non-structural HCV proteins necessary for replication.[1]

  • Procedure:

    • Huh7 cells harboring the HCV replicon are seeded in culture plates.

    • Cells are incubated with various concentrations of this compound or a vehicle control.

    • Following a defined incubation period (e.g., 72 hours), total cellular RNA is extracted.[1]

    • HCV RNA levels are quantified using a sensitive method like real-time reverse transcription-polymerase chain reaction (RT-PCR).

    • The EC50 value, representing the drug concentration required to inhibit 50% of HCV RNA replication, is calculated from the dose-response curve.[1]

HCV NS3/4A Protease Inhibition Assay

Enzyme assays were used to determine the direct inhibitory activity of compounds against the NS3/4A protease.

  • Enzyme: Recombinant, purified HCV NS3/4A serine protease.

  • Substrate: A synthetic peptide substrate that mimics a natural cleavage site of the NS3 protease, often tagged with a reporter system (e.g., fluorescence resonance energy transfer, FRET).

  • Procedure:

    • The purified NS3/4A enzyme is pre-incubated with various concentrations of this compound or a vehicle control in an appropriate assay buffer.

    • The reaction is initiated by adding the synthetic substrate.

    • The rate of substrate cleavage is monitored over time by measuring the reporter signal (e.g., increase in fluorescence).

    • The IC50 value (inhibitor concentration causing 50% inhibition of enzyme activity) or Ki value (dissociation constant) is determined from the inhibition data.

Drug_Discovery_Workflow Target Target Identification (HCV NS3/4A Protease) Lead_ID Lead Identification (Peptide Inhibitor) Target->Lead_ID Enzyme_Assay Enzyme-Binding Assays Lead_ID->Enzyme_Assay SAR Structure-Activity Relationship (SAR) Optimization Enzyme_Assay->SAR Replicon_Assay HCV Replicon Cell-Based Assays SAR->Replicon_Assay Preclinical Preclinical Studies (In vivo PK, Toxicology) Replicon_Assay->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical Approval Regulatory Approval (FDA) Clinical->Approval

Caption: The streamlined workflow for this compound's discovery, from target identification to regulatory approval.

Clinical Development

The clinical development program for this compound was extensive, culminating in two pivotal Phase III trials: SPRINT-2 for treatment-naive patients and RESPOND-2 for treatment-experienced patients.[1][4][13]

Phase I and II Studies

Phase I trials in healthy volunteers established the initial safety and pharmacokinetic profile of this compound, showing it was rapidly absorbed with a half-life of approximately 3.4 to 7-15 hours.[10][12] Phase II studies, such as the HCV SPRINT-1 trial, demonstrated that adding this compound to the standard of care (peginterferon [P/R]) significantly improved viral clearance rates compared to P/R alone.[14][15] These studies were also crucial in establishing the optimal dosing and the benefit of a 4-week lead-in period with P/R before adding this compound.[12][14]

Phase III Clinical Trials: SPRINT-2 and RESPOND-2

The SPRINT-2 and RESPOND-2 trials were large, randomized, double-blind, controlled studies that provided the definitive evidence for this compound's efficacy and safety in patients with HCV genotype 1.[13]

  • SPRINT-2 (Treatment-Naive Patients): This trial enrolled 1,097 previously untreated patients.[4] It compared two this compound-containing regimens against the standard of care. All patients received a 4-week lead-in with peginterferon alfa-2b and ribavirin.[8][12] The addition of this compound resulted in significantly higher Sustained Virologic Response (SVR) rates (63-66%) compared to the control arm (38%).[13]

SPRINT-2 Arm (n=1097)Treatment RegimenSVR RateReference
Control 4-week P/R lead-in + 44 weeks P/R + Placebo38%[1][13]
Response-Guided Therapy 4-week P/R lead-in + 24 weeks P/R + this compound63%[13]
Fixed Duration 4-week P/R lead-in + 44 weeks P/R + this compound66%[13]
Table 3: Summary of Phase III SPRINT-2 Trial Results in Treatment-Naive Patients
  • RESPOND-2 (Treatment-Experienced Patients): This trial enrolled 403 patients who had previously failed interferon-based therapy.[4] The design was similar to SPRINT-2, with a 4-week P/R lead-in phase.[13] Again, this compound-containing regimens were vastly superior, achieving SVR rates of 59-66% compared to just 21% in the control group.[13] The benefit was observed in both prior relapsers (69-75% SVR) and prior non-responders (40-52% SVR).[13]

RESPOND-2 Arm (n=403)Treatment RegimenSVR RateReference
Control 4-week P/R lead-in + 44 weeks P/R + Placebo21%[13]
Response-Guided Therapy 4-week P/R lead-in + 32 weeks P/R + this compound59%[13]
Fixed Duration 4-week P/R lead-in + 44 weeks P/R + this compound66%[13]
Table 4: Summary of Phase III RESPOND-2 Trial Results in Treatment-Experienced Patients

The most common adverse events associated with this compound in these trials were anemia and dysgeusia (altered taste).[3][16]

SPRINT-2_Trial_Design cluster_arms Treatment Arms (44 Weeks) Start 1097 Treatment-Naive HCV Genotype 1 Patients LeadIn All Patients Receive: 4-Week Peginterferon + Ribavirin (P/R) Lead-in Start->LeadIn Randomize Randomization LeadIn->Randomize Arm1 Arm 1 (Control): P/R + Placebo Randomize->Arm1 n=363 Arm2 Arm 2 (RGT): P/R + this compound Randomize->Arm2 n=366 Arm3 Arm 3 (Fixed): P/R + this compound Randomize->Arm3 n=368 Endpoint Primary Endpoint: Sustained Virologic Response (SVR) Arm1->Endpoint Arm2->Endpoint Arm3->Endpoint

Caption: The randomized, three-arm design of the pivotal SPRINT-2 clinical trial for this compound.

Resistance to this compound

As with other antiviral agents, the development of resistance is a clinical concern. The high mutation rate of the HCV RNA polymerase can lead to the selection of resistance-associated variants (RAVs) under drug pressure.[17] For this compound, RAVs emerge through amino acid substitutions in the NS3 protease domain, which reduce the binding affinity of the drug.[3][18]

Clonal sequencing of viral isolates from patients treated with this compound monotherapy identified mutations at several key positions.[18] The most common RAVs confer varying levels of resistance.[18] Notably, many of these resistant variants have reduced replicative fitness compared to the wild-type virus, and their frequency tends to decline after treatment is stopped.[18] The combination of this compound with peginterferon and ribavirin was critical to increasing the barrier to resistance and achieving high SVR rates.[17]

NS3 Protease MutationFold-change in IC50Level of ResistanceReference
V36M/A 3.8 - 5.5Low[18][19]
T54A/S 3.8 - 17.7Low to Medium[18][19]
V55A 6.8 - 17.7Medium[3][18]
R155K/T 6.8 - 17.7Medium[18][19]
A156S 6.8 - 17.7Medium[18]
A156T >120High[18]
V170A 6.8 - 17.7Medium[18][19]
Table 5: Common this compound Resistance-Associated Variants and their Phenotypic Impact

Conclusion

The discovery and development of this compound represent a landmark achievement in the treatment of chronic hepatitis C.[7] It was the culmination of a global effort to understand the molecular biology of HCV and apply that knowledge to rational drug design.[1] As one of the first direct-acting antivirals, this compound, in combination with existing therapies, significantly improved SVR rates for patients with genotype 1 HCV, including those who had previously failed treatment.[1][13] While newer, more potent, and better-tolerated interferon-free regimens have since superseded it, the development of this compound paved the way for the current era of highly effective HCV therapy and provided invaluable insights into targeting viral proteases.[5]

References

In Vitro Pharmacological Profile of Boceprevir: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the in vitro pharmacological properties of Boceprevir, a first-generation direct-acting antiviral agent targeting the Hepatitis C Virus (HCV). The information presented is intended to guide in vitro studies and drug development efforts.

Mechanism of Action

This compound is a potent and selective inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme essential for viral replication.[1][2] The HCV genome is translated into a single large polyprotein, which the NS3/4A protease cleaves into mature, functional viral proteins.[1][3] this compound, a ketoamide peptidomimetic, acts as a covalent but reversible inhibitor by binding to the active site serine (Ser139) of the NS3 protease.[1][3][4] This binding blocks the proteolytic activity of the enzyme, thereby preventing the processing of the viral polyprotein and halting viral replication.[1][5]

cluster_0 HCV NS3/4A Protease Complex NS3 NS3 Protease NS4A NS4A Cofactor NS3->NS4A forms complex with ActiveSite Catalytic Triad (Ser139, His58, Asp82) NS3->ActiveSite contains Inhibition Inhibition of Proteolytic Activity ActiveSite->Inhibition This compound This compound (α-ketoamide inhibitor) This compound->ActiveSite Covalently and Reversibly Binds to Ser139

Caption: Mechanism of this compound binding to the HCV NS3/4A protease active site.

Quantitative In Vitro Profile

The following tables summarize the key quantitative data for this compound from various in vitro assays.

This compound demonstrates time-dependent inhibition of the NS3/4A protease across multiple HCV genotypes.[6] Its potency is highest against genotypes 1, 2, 5, and 6. The compound exhibits high selectivity for the HCV protease over other human serine and cysteine proteases.[6]

Target EnzymeParameterValue (nM)GenotypeReference
HCV NS3/4A Protease Ki141a/1b[7][8]
Ki10 - 1041-6[6]
Ki173a[9]
Human Proteases
Human Neutrophil ElastaseIC50 / Ki>16,000N/A[6]
Human Neutrophil Cathepsin GIC50 / Ki>16,000N/A[6]
Human Liver Cathepsin HIC50 / Ki6,300N/A[6]
Human Liver Cathepsin LIC50 / Ki>100,000N/A[6]
Selectivity Index (IC50/Ki Human Protease) / (IC50/Ki HCV NS3/4A)4 to >7000N/A[6]

In cell-based HCV replicon assays, this compound effectively reduces viral RNA levels. The replicon system uses human hepatoma cells (Huh7) containing a self-replicating subgenomic HCV RNA, allowing for the direct measurement of antiviral activity.[6]

Assay SystemParameterValue (nM)GenotypeReference
HCV Replicon Assay EC50200 - 4001, 2, 5[6]
EC502001[4]
EC904001[4]
EC501593a[9]

This compound has shown a favorable in vitro safety profile, with no significant cytotoxicity observed in human hepatoma cells or peripheral blood mononuclear cells at concentrations well above its effective antiviral levels.[6]

Cell LineParameterValue (µM)Reference
Huh7 (Hepatoma Cells)CC50>8[6]
PHA-stimulated PBMCsCC50>8[6]
Therapeutic Index (CC50 in Huh7) / (EC50 in GT 1b Replicon)≥20[6]

CC50 (50% cytotoxic concentration) is the concentration required to reduce cell viability by 50%.[10] Therapeutic Index (or Selectivity Index, SI) is the ratio of CC50 to EC50, indicating the window between cytotoxicity and antiviral activity.[10]

Resistance to this compound is associated with specific amino acid substitutions in the NS3 protease domain. Phenotypic analysis in replicon assays quantifies the level of resistance as a fold-change in the inhibitory concentration.

NS3 MutationGenotypeFold Change in IC50/EC50Resistance LevelReference
V36A/I/M1b2 - 10Low[7]
T54A/S1b2 - 10Low-Medium[7][11]
V55A1b6.9Medium[12][13]
R155K/T1b>10Medium-High[7][11]
A156S1b2 - 10Medium[7][11]
A156T/V1b>15High[7]
V170A/T1b2 - 10Low-Medium[7][11]

This compound is metabolized primarily by aldo-keto reductase and to a lesser extent by cytochrome P450 3A4/5 (CYP3A4/5).[7][14][15] It also acts as an inhibitor of CYP3A4/5 and certain drug transporters.

TargetParameterValue (µM)EffectReference
Enzymes
CYP3A4/5Ki6.1Time-dependent Inhibitor[16]
CYP2D6, 2C9, 2C19IC50>30No significant inhibition[6]
Transporters
OATP1B1IC5018Moderate Inhibitor[16][17]
OATP1B3IC504.9Moderate Inhibitor[16]
P-glycoprotein (P-gp)--Substrate, weak inhibitor[16][18]
BCRP--Substrate, weak inhibitor[16]

Experimental Protocols

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the purified recombinant NS3/4A protease.

  • Principle: A continuous fluorescence resonance energy transfer (FRET) assay is commonly used. A synthetic peptide substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the NS3/4A protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

  • Reagents:

    • Recombinant HCV NS3/4A protease (specific genotype).

    • FRET peptide substrate.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol).

    • This compound (serially diluted in DMSO).

  • Procedure:

    • Add serially diluted this compound or control (DMSO) to a 384-well plate.

    • Add the NS3/4A protease enzyme to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).

  • Data Analysis: Determine the initial reaction velocities (rates of fluorescence increase). Plot the percentage of inhibition against the this compound concentration. Calculate the IC50 value using a nonlinear regression model. For time-dependent inhibitors like this compound, progress curve analysis is used to determine the inhibition constant (Ki).[6]

This cell-based assay evaluates the ability of this compound to inhibit HCV RNA replication within human liver cells.

cluster_workflow HCV Replicon Assay Workflow cluster_parallel Parallel Cytotoxicity Assay A 1. Seed Huh7 cells (containing HCV replicon) in 96-well plates B 2. Add serial dilutions of this compound A->B C 3. Incubate for 72 hours to allow for viral replication and drug action B->C D 4. Lyse cells and extract total RNA C->D E 5. Quantify HCV RNA levels using RT-qPCR D->E F 6. Determine EC50 value E->F P1 Treat non-replicon Huh7 cells with this compound P2 Measure cell viability (e.g., MTS assay) P1->P2 P3 Determine CC50 value P2->P3 cluster_host Host Proteases cluster_viral Viral Proteases Polyprotein Core E1 E2 p7 NS2 NS3 NS4A NS4B NS5A NS5B Host_Protease Signal Peptidase & Signal Peptide Peptidase Polyprotein:f3->Host_Protease Cleavage NS2_3 NS2-3 Autoprotease Polyprotein:f4->NS2_3 Cleavage NS3_4A NS3/4A Serine Protease (this compound Target) Polyprotein:f5->NS3_4A Cleavage Polyprotein:f6->NS3_4A Cleavage Polyprotein:f7->NS3_4A Cleavage Polyprotein:f8->NS3_4A Cleavage Structural Structural Proteins Host_Protease->Structural NonStructural Non-Structural Proteins (Replication Complex) NS3_4A->NonStructural

References

Boceprevir as a SARS-CoV-2 Main Protease Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The global imperative to identify effective therapeutics against SARS-CoV-2 has led to extensive drug repurposing efforts. One promising candidate that has emerged is Boceprevir, an FDA-approved protease inhibitor originally developed for the treatment of Hepatitis C. This technical guide provides a comprehensive overview of the scientific evidence supporting the exploration of this compound as an inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme in the viral replication cycle. This document details the mechanism of action, summarizes key quantitative data from in vitro and cell-based assays, outlines detailed experimental protocols, and provides visual representations of the underlying scientific principles.

Introduction: The Rationale for Repurposing this compound

The SARS-CoV-2 main protease is a cysteine protease responsible for cleaving the viral polyproteins into functional non-structural proteins, a process essential for viral replication and transcription.[1] Due to its critical role and high degree of conservation among coronaviruses, Mpro is a prime target for antiviral drug development.[2]

This compound, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, was identified as a potential SARS-CoV-2 Mpro inhibitor through computational screening and subsequent in vitro studies.[3][4] The rationale for its repurposing stems from its mechanism of action as a covalent, reversible inhibitor.[5] this compound contains an α-ketoamide "warhead" that can form a covalent bond with the catalytic cysteine residue (Cys145) in the active site of SARS-CoV-2 Mpro, thereby blocking its enzymatic activity.[2]

Quantitative Analysis of this compound's Efficacy

A substantial body of research has quantified the inhibitory activity of this compound against SARS-CoV-2 Mpro and its antiviral effect in cell culture models. The following tables summarize the key findings from various studies.

Parameter Value Assay Type Reference
IC50 4.13 µMFRET-based enzymatic assay[6][7]
IC50 8.0 µMEnzymatic Inhibition Assay[3]
IC50 4.1 ± 0.9 µMFRET-based enzymatic assay[8]
Ki 1.18 ± 0.10 µMEnzyme Kinetic Studies[6]

Table 1: In Vitro Inhibition of SARS-CoV-2 Main Protease by this compound. This table presents the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of this compound against purified SARS-CoV-2 Mpro.

Parameter Value Cell Line Assay Type Reference
EC50 1.90 µMVero E6Viral Cytopathic Effect (CPE) Assay[6]
EC50 1.31 ± 0.58 µMVero E6Viral Cytopathic Effect (CPE) Assay[1]
EC50 1.95 µMVero E6Viral Yield Reduction Assay[4]
EC50 15.57 µMVero cellsNot Specified[3]
EC50 >20 µMCalu3, A549Not Specified[9]
CC50 >100 µMMultiple cell linesCytotoxicity Assay[6][7]

Table 2: In Cellulo Antiviral Activity and Cytotoxicity of this compound. This table summarizes the half-maximal effective concentration (EC50) of this compound in inhibiting SARS-CoV-2 replication in different cell lines and its corresponding 50% cytotoxic concentration (CC50).

Mechanism of Action: Covalent Inhibition of Mpro

This compound inhibits the SARS-CoV-2 main protease through a covalent mechanism. The electrophilic carbon of this compound's α-ketoamide warhead is susceptible to nucleophilic attack by the thiolate group of the catalytic Cys145 residue in the Mpro active site. This attack results in the formation of a reversible covalent hemithioacetal adduct, which effectively blocks the active site and prevents the binding and cleavage of the natural polyprotein substrate.[2]

The interaction is further stabilized by a network of hydrogen bonds between the inhibitor and amino acid residues within the Mpro active site, including those in the oxyanion hole (Gly143, Cys145) which stabilizes the transition state of the cleavage reaction.[10]

Mpro_Inhibition cluster_Mpro SARS-CoV-2 Mpro Active Site CatalyticDyad Catalytic Dyad (Cys145, His41) Cleavage Polyprotein Cleavage CatalyticDyad->Cleavage Mediates Inhibition Inhibition of Replication CatalyticDyad->Inhibition Leads to OxyanionHole Oxyanion Hole (Gly143, Cys145) This compound This compound This compound->CatalyticDyad Forms covalent adduct with Cys145 Polyprotein Viral Polyprotein Substrate Polyprotein->CatalyticDyad Binds to active site Replication Viral Replication Cleavage->Replication

Mechanism of this compound Inhibition of SARS-CoV-2 Mpro.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, intended to be a guide for replication and further investigation.

Recombinant SARS-CoV-2 Mpro Expression and Purification

A reliable supply of pure and active Mpro is fundamental for in vitro screening. The following is a generalized protocol based on common methodologies.[11][12]

  • Gene Synthesis and Cloning: The gene encoding for SARS-CoV-2 Mpro (NSP5) is codon-optimized for E. coli expression and synthesized. It is then cloned into an expression vector, often with an N-terminal His-tag or GST-tag for purification, such as pET-SUMO.

  • Protein Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown overnight and then used to inoculate a larger volume of LB or TB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with IPTG (e.g., 0.2-0.5 mM) and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight.

  • Cell Lysis: Cells are harvested by centrifugation, and the pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT). The cells are lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA or Glutathione-Sepharose column. The column is washed with lysis buffer containing a low concentration of imidazole or with PBS, respectively. The tagged protein is then eluted with a high concentration of imidazole or reduced glutathione.

  • Tag Cleavage and Further Purification: The affinity tag is often removed by a specific protease (e.g., SUMO protease or TEV protease) during dialysis against a low-imidazole buffer. A second round of affinity chromatography is performed to remove the cleaved tag and the protease.

  • Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography to separate the Mpro from any remaining contaminants and aggregates, yielding a highly pure and active enzyme. The protein is stored in a suitable buffer at -80°C.

Mpro_Purification Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Lysis Cell Lysis Expression->Lysis AffinityChrom Affinity Chromatography (e.g., Ni-NTA) Lysis->AffinityChrom TagCleavage Tag Cleavage (e.g., SUMO Protease) AffinityChrom->TagCleavage SEC Size-Exclusion Chromatography TagCleavage->SEC PureMpro Pure, Active Mpro SEC->PureMpro

Workflow for Recombinant SARS-CoV-2 Mpro Purification.
FRET-Based Enzymatic Inhibition Assay

This high-throughput assay is commonly used to determine the IC50 values of Mpro inhibitors.[8][13]

  • Reagents and Buffers:

    • Assay Buffer: e.g., 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • Recombinant SARS-CoV-2 Mpro: Diluted in assay buffer to the desired final concentration (e.g., 20-50 nM).

    • FRET Substrate: A synthetic peptide containing the Mpro cleavage sequence flanked by a fluorophore (e.g., Edans) and a quencher (e.g., Dabcyl). The substrate is diluted in assay buffer to the desired final concentration (e.g., 10-20 µM).

    • This compound: A stock solution is prepared in DMSO and serially diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the serially diluted this compound.

    • Add the Mpro solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the FRET substrate to all wells.

    • Immediately measure the fluorescence intensity kinetically over time using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The initial reaction velocity is calculated from the linear phase of the fluorescence increase.

    • The percentage of inhibition for each this compound concentration is calculated relative to a DMSO control.

    • The IC50 value is determined by fitting the dose-response curve using a suitable nonlinear regression model.

FRET_Assay_Workflow PrepareReagents Prepare Reagents (Buffer, Mpro, Substrate, this compound) DispenseInhibitor Dispense Serially Diluted This compound into Plate PrepareReagents->DispenseInhibitor AddMpro Add Mpro and Pre-incubate DispenseInhibitor->AddMpro AddSubstrate Initiate Reaction with FRET Substrate AddMpro->AddSubstrate MeasureFluorescence Kinetic Measurement of Fluorescence AddSubstrate->MeasureFluorescence DataAnalysis Data Analysis (Calculate % Inhibition, Determine IC50) MeasureFluorescence->DataAnalysis Result IC50 Value DataAnalysis->Result

References

Boceprevir's Inhibition of HCV Polyprotein Processing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Boceprevir's mechanism of action in inhibiting the processing of the Hepatitis C Virus (HCV) polyprotein. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on the drug's biochemical activity, experimental evaluation, and its role as a direct-acting antiviral agent.

Introduction to HCV Replication and the Role of NS3/4A Protease

Hepatitis C virus, a single-stranded RNA virus, replicates by translating its genome into a single large polyprotein.[1] This polyprotein must be cleaved by both host and viral proteases to release individual structural and non-structural (NS) proteins essential for viral assembly and replication.[1][2] A key viral enzyme in this process is the NS3/4A serine protease, a heterodimeric complex formed by the NS3 protease and its NS4A cofactor.[2][3] The NS3/4A protease is responsible for cleavages at four specific sites within the non-structural region of the polyprotein, making it an essential target for antiviral therapies.[3][4]

This compound: A Potent Inhibitor of NS3/4A Protease

This compound is a first-generation, orally bioavailable, peptidomimetic inhibitor of the HCV NS3/4A protease.[5][6] It is a potent and selective inhibitor that was approved for the treatment of chronic HCV genotype 1 infection in combination with peginterferon-alfa and ribavirin.[6][7]

Mechanism of Action: Reversible Covalent Inhibition

This compound functions as a reversible covalent inhibitor of the NS3/4A serine protease.[1][8] Its mechanism involves a two-step process:

  • Initial Binding: this compound, mimicking the natural substrate of the protease, initially binds to the active site of the NS3 enzyme through non-covalent interactions, including hydrogen bonds.[5]

  • Covalent Bond Formation: The α-ketoamide warhead of this compound then undergoes a nucleophilic attack by the catalytic serine residue (Ser139) in the active site of the NS3 protease.[5][8] This results in the formation of a stable, yet reversible, covalent bond.[1][2]

This covalent modification of the active site serine effectively blocks the protease's ability to cleave the HCV polyprotein, thereby halting viral replication.[1]

Quantitative Analysis of this compound's Inhibitory Activity

The potency and selectivity of this compound have been extensively characterized through various in vitro assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueHCV Genotype(s)Assay TypeReference(s)
Ki 14 nM1Enzyme Assay[3][5]
IC50 200 - 400 nM1, 2, 5Replicon Assay[9]
EC50 200 - 400 nmol/L1, 2, 5Replicon Assay[9]
EC90 90 nmol/LNot SpecifiedReplicon Assay[9]

Table 2: Selectivity of this compound Against Human Proteases

ProteaseSelectivity Ratio (IC50 or Ki vs. HCV NS3/4A)Reference(s)
Human Neutrophil Elastase>2200[9][10]
Human Neutrophil Cathepsin G>7000[9]
Human Liver Cathepsin H>7000[9]
Human Liver Cathepsin L4[9]

Table 3: Clinical Efficacy of this compound in Combination Therapy (SPRINT-2 Trial - Treatment-Naïve Patients)

Patient PopulationTreatment ArmSustained Virologic Response (SVR) RateReference(s)
Overall Peginterferon + Ribavirin (PR)38%[11]
PR + this compound (Response-Guided)63%[11]
PR + this compound (Fixed Duration)66%[11]
Black Patients PR23%[6]
PR + this compound (Response-Guided)42%[6]
PR + this compound (Fixed Duration)53%[6]
Non-Black Patients PR40%[6]
PR + this compound (Response-Guided)67%[6]
PR + this compound (Fixed Duration)68%[6]

Table 4: Clinical Efficacy of this compound in Combination Therapy (RESPOND-2 Trial - Treatment-Experienced Patients)

Patient PopulationTreatment ArmSustained Virologic Response (SVR) RateReference(s)
Overall Peginterferon + Ribavirin (PR)21%[11][12]
PR + this compound (Response-Guided)59%[11][12]
PR + this compound (Fixed Duration)66%[11][12]
Previous Relapsers PR29%[11]
PR + this compound69% - 75%[11]
Previous Non-responders PR7%[11]
PR + this compound40% - 52%[11]

Visualizing the Molecular Interactions and Pathways

To better understand the role of this compound, the following diagrams illustrate the HCV polyprotein processing pathway, the mechanism of this compound's inhibition, and the overall experimental workflow.

HCV_Polyprotein_Processing polyprotein HCV Polyprotein structural Structural Proteins (Core, E1, E2, p7) polyprotein->structural Cleavage nonstructural Non-Structural Proteins (NS2-NS5B) polyprotein->nonstructural Cleavage host_protease Host Signal Peptidases structural->host_protease ns2_ns3 NS2-NS3 Protease nonstructural->ns2_ns3 Cleavage at NS2/NS3 ns3_4a NS3/4A Protease nonstructural->ns3_4a Cleavage at NS3/4A, NS4A/4B, NS4B/5A, NS5A/5B mature_ns Mature NS Proteins (NS3, NS4A, NS4B, NS5A, NS5B) ns3_4a->mature_ns viral_replication Viral Replication Complex Assembly mature_ns->viral_replication

Caption: HCV Polyprotein Processing Pathway.

Boceprevir_Mechanism ns3_4a NS3/4A Protease Active Site Catalytic Triad (Ser139) initial_complex Initial Non-covalent Complex This compound bound to Active Site ns3_4a->initial_complex This compound This compound (α-ketoamide) This compound->initial_complex covalent_complex Reversible Covalent Adduct This compound covalently bonded to Ser139 initial_complex->covalent_complex Nucleophilic Attack covalent_complex->initial_complex Reversible inhibition Inhibition of Polyprotein Processing covalent_complex->inhibition

Caption: Mechanism of this compound's Reversible Covalent Inhibition.

Experimental_Workflow start Start: Identification of NS3/4A as a Target enzyme_assay Continuous Spectrophotometric Enzyme Assay start->enzyme_assay replicon_assay HCV Replicon Cell-Based Assay start->replicon_assay determine_ki Determine Ki and Inhibition Kinetics enzyme_assay->determine_ki determine_ec50 Determine EC50 and Antiviral Potency replicon_assay->determine_ec50 selectivity Selectivity Profiling (vs. Human Proteases) determine_ki->selectivity determine_ec50->selectivity clinical_trials Clinical Trials (Phase I-III) selectivity->clinical_trials svr Evaluate Sustained Virologic Response (SVR) clinical_trials->svr end Drug Approval svr->end

Caption: Experimental Workflow for this compound Development.

Detailed Methodologies for Key Experiments

The evaluation of this compound's efficacy relies on two primary in vitro assays: the continuous spectrophotometric enzyme assay and the HCV replicon cell-based assay.

Continuous Spectrophotometric Enzyme Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the purified HCV NS3/4A protease.

Objective: To determine the inhibition constant (Ki) and the mode of inhibition of this compound against the NS3/4A protease.

Principle: The assay utilizes a synthetic peptide substrate that mimics a natural cleavage site of the NS3/4A protease. This substrate is linked to a fluorescent reporter molecule that is quenched. Upon cleavage by the protease, the fluorophore is released, resulting in an increase in fluorescence that can be measured over time. The rate of this reaction is proportional to the enzyme's activity.

Protocol Outline:

  • Enzyme Preparation: A recombinant single-chain construct of the NS3 protease domain linked to the NS4A cofactor peptide is expressed and purified.[9] This construct provides a soluble and active form of the enzyme suitable for high-throughput screening.[9]

  • Substrate: A commonly used substrate is a FRET (Fluorescence Resonance Energy Transfer) peptide. An example is Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]-AS-Cys(5-FAMsp)-NH2.[13]

  • Assay Buffer: The reaction is performed in a suitable buffer, for example: 50 mM Tris-HCl (pH 7.5), 15% (v/v) glycerol, 0.6 mM lauryldimethylamine N-oxide, and 10 mM dithiothreitol.[13]

  • Procedure: a. Varying concentrations of this compound are pre-incubated with a fixed concentration of the NS3/4A protease in a 96- or 384-well plate. b. The reaction is initiated by the addition of the FRET substrate. c. The increase in fluorescence is monitored continuously using a fluorescence plate reader.

  • Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence signal. These rates are then plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km). Progress curve analysis is used to characterize the time-dependent inhibition.[9]

HCV Replicon Cell-Based Assay

This assay assesses the antiviral activity of this compound in a cellular context that mimics HCV replication.

Objective: To determine the effective concentration (EC50) of this compound required to inhibit HCV RNA replication in cultured human hepatoma cells.

Principle: The assay utilizes a human hepatoma cell line (e.g., Huh-7) that has been transfected with a subgenomic HCV RNA replicon.[9][14] This replicon contains the non-structural HCV proteins necessary for RNA replication but lacks the structural proteins, making it non-infectious.[9] The replicon often includes a reporter gene, such as luciferase, which allows for the quantification of viral replication.[15]

Protocol Outline:

  • Cell Line: Huh-7 cells harboring a stable subgenomic HCV replicon (e.g., from genotype 1b) are used.[9]

  • Cell Culture: The replicon-containing cells are seeded in 96- or 384-well plates and allowed to adhere.

  • Compound Treatment: The cells are then treated with serial dilutions of this compound.

  • Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the inhibitor to manifest.[9]

  • Quantification of HCV RNA Replication: a. Luciferase Reporter: If a luciferase reporter is present, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity corresponds to an inhibition of HCV replication. b. RT-qPCR: Alternatively, total cellular RNA is extracted, and the levels of HCV RNA are quantified using real-time reverse transcription polymerase chain reaction (RT-qPCR).

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS assay) is performed to ensure that the observed reduction in HCV replication is not due to a general toxic effect of the compound on the cells.[10]

  • Data Analysis: The reporter signal or HCV RNA levels are plotted against the this compound concentration to generate a dose-response curve. The EC50 value, the concentration of the compound that inhibits HCV replication by 50%, is then calculated from this curve.[16]

Conclusion

This compound represents a significant milestone in the development of direct-acting antiviral agents for the treatment of chronic hepatitis C. Its mechanism as a reversible covalent inhibitor of the essential NS3/4A protease provides a powerful means to disrupt the viral life cycle. The quantitative data from both enzymatic and cell-based assays have demonstrated its high potency and selectivity. The detailed experimental protocols outlined in this guide form the basis for the continued discovery and development of novel HCV protease inhibitors. While newer generations of DAAs have since been developed, the scientific journey of this compound has provided invaluable insights into the principles of targeted antiviral therapy.

References

Structural Basis for Boceprevir's Specificity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular underpinnings of Boceprevir's specificity as a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease.

Introduction

This compound is a first-generation direct-acting antiviral agent that was approved for the treatment of chronic HCV genotype 1 infection.[1] It is a peptidomimetic α-ketoamide that acts as a reversible, covalent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[2][3] The high specificity of this compound for its viral target over host proteases is a critical determinant of its therapeutic index. This guide delves into the structural basis of this specificity, detailing the key molecular interactions, quantitative binding data, and the experimental methodologies used to elucidate these characteristics.

Mechanism of Action and Molecular Interactions

This compound's inhibitory activity is achieved through a two-step mechanism: an initial non-covalent binding to the active site followed by the formation of a reversible covalent bond between the ketoamide "warhead" of the inhibitor and the catalytic serine residue (Ser139) of the NS3 protease.[4] This interaction is further stabilized by a network of hydrogen bonds and hydrophobic interactions within the enzyme's active site.

The NS3/4A protease possesses a shallow, solvent-exposed binding groove, which presented a significant challenge for the design of small-molecule inhibitors.[3][5] The specificity of this compound is derived from its ability to mimic the natural substrate of the protease and engage with key residues in the S1, S2, and S3 subsites.

Key Interactions:

  • Covalent Bond: The electrophilic carbon of this compound's ketoamide moiety is subject to nucleophilic attack by the hydroxyl group of Ser139, forming a stable but reversible hemiacetal adduct.[4]

  • Oxyanion Hole: The carbonyl oxygen of the ketoamide forms crucial hydrogen bonds with the backbone amides of Gly137 and Ser139, stabilizing the tetrahedral intermediate.[5]

  • S1 Subsite: The cyclobutylmethyl group at the P1 position of this compound makes optimal hydrophobic contacts within the S1 pocket of the protease.[5]

  • P2 and P3 Moieties: The dimethylcyclopropylproline at P2 and the tert-butylglycine at P3 engage in van der Waals interactions with residues lining the S2 and S3 subsites, contributing to the overall binding affinity.[6]

  • Hydrogen Bonds: Additional hydrogen bonds are formed between the amide groups of the this compound backbone and various residues of the protease active site, further enhancing the stability of the complex.[7]

The following diagram illustrates the binding of this compound to the HCV NS3/4A protease active site.

Boceprevir_Binding cluster_protease HCV NS3/4A Protease Active Site cluster_this compound This compound Ser139 Ser139 His57 His57 His57->Ser139 Catalytic Triad Asp81 Asp81 Asp81->His57 Catalytic Triad Oxyanion Hole (Gly137, Ser139) Oxyanion Hole (Gly137, Ser139) S1 Pocket S1 Pocket S2 Pocket S2 Pocket P3 Pocket P3 Pocket Ketoamide Warhead Ketoamide Warhead Ketoamide Warhead->Ser139 Covalent Bond Ketoamide Warhead->Oxyanion Hole (Gly137, Ser139) H-Bonds P1 (Cyclobutylmethyl) P1 (Cyclobutylmethyl) P1 (Cyclobutylmethyl)->S1 Pocket Hydrophobic Interactions P2 (Dimethylcyclopropylproline) P2 (Dimethylcyclopropylproline) P2 (Dimethylcyclopropylproline)->S2 Pocket van der Waals P3 (tert-butylglycine) P3 (tert-butylglycine) P3 (tert-butylglycine)->P3 Pocket van der Waals

Caption: this compound binding to the HCV NS3/4A protease active site.

Data Presentation

The specificity of this compound is quantitatively demonstrated by its high affinity for the HCV NS3/4A protease and significantly lower affinity for a range of human proteases.

Target EnzymeGenotypeParameterValue (nM)Reference
HCV NS3/4A Protease 1aKi14[7]
1bKi10-104[5]
1bIC5080[8]
2aKi10-104[5]
2bIC50Similar to G1[8]
3aKi10-104[5]
4aKi10-104[5]
5aKi10-104[5]
6aKi10-104[5]
Off-Target Human ProteaseParameterSelectivity Ratio (IC50 or Ki vs. HCV NS3/4A)Reference
Human Neutrophil ElastaseIC50/Ki4 to >7000[5]
Human Neutrophil Cathepsin GIC50/Ki4 to >7000[5]
Human Liver Cathepsin HIC50/Ki4 to >7000[5]
Human Liver Cathepsin LIC50/Ki4 to >7000[5]

Experimental Protocols

The determination of this compound's specificity relies on a combination of biochemical and cell-based assays, as well as structural biology techniques.

Enzyme Inhibition Assay (FRET-based)

This assay measures the ability of this compound to inhibit the proteolytic activity of recombinant HCV NS3/4A protease.[9]

Materials:

  • Recombinant HCV NS3/4A protease (e.g., genotype 1b)

  • Fluorogenic FRET substrate (e.g., Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)[10]

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Triton X-100, 10% glycerol, 5 mM DTT

  • This compound (dissolved in DMSO)

  • 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Dispense 0.5 µL of the this compound dilutions or DMSO (for control) into the wells of a 384-well plate.

  • Dilute the recombinant NS3/4A protease to a final concentration of 5-10 nM in the assay buffer.

  • Add 25 µL of the diluted enzyme solution to each well.

  • Incubate the plate at room temperature for 15-90 minutes to allow for inhibitor binding.[10]

  • Prepare the FRET substrate to a final concentration of 100-200 nM in the assay buffer.

  • Initiate the reaction by adding 25 µL of the substrate solution to each well.

  • Immediately begin monitoring the fluorescence signal (e.g., excitation at 485 nm and emission at 530 nm) at regular intervals for 15-30 minutes.[10]

  • Calculate the initial reaction velocities from the linear portion of the progress curves.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

FRET_Assay_Workflow Prepare Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Dispense Inhibitor Dispense this compound dilutions into microplate Prepare Reagents->Dispense Inhibitor Add Enzyme Add NS3/4A Protease Dispense Inhibitor->Add Enzyme Pre-incubate Incubate for inhibitor binding Add Enzyme->Pre-incubate Add Substrate Initiate reaction with FRET substrate Pre-incubate->Add Substrate Measure Fluorescence Monitor fluorescence change over time Add Substrate->Measure Fluorescence Data Analysis (IC50) Calculate IC50 value Measure Fluorescence->Data Analysis (IC50)

Caption: Workflow for the FRET-based enzyme inhibition assay.

HCV Replicon Assay

This cell-based assay assesses the antiviral activity of this compound in a cellular context.[5][11]

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase).

  • Cell culture medium (e.g., DMEM with 10% FBS and G418).

  • This compound (dissolved in DMSO).

  • 96-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the HCV replicon-containing Huh-7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the this compound dilutions or DMSO (for control).

  • Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • In parallel, assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration (CC50) of the compound.

  • Calculate the EC50 (50% effective concentration) by plotting the percentage of luciferase inhibition against the logarithm of the this compound concentration.

X-ray Crystallography

This technique provides a high-resolution three-dimensional structure of the this compound-NS3/4A protease complex, revealing the precise molecular interactions.

General Workflow:

  • Protein Expression and Purification: The HCV NS3/4A protease is expressed (e.g., in E. coli) and purified to high homogeneity.[5]

  • Crystallization: The purified protease is mixed with this compound and subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam (typically at a synchrotron source), and the resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the complex. A molecular model of the this compound-protease complex is then built into the electron density and refined to yield the final high-resolution structure.

The crystal structure of the HCV NS3 protease domain in complex with this compound has been solved and is available in the Protein Data Bank (PDB).

Conclusion

The specificity of this compound for the HCV NS3/4A protease is a result of a highly optimized combination of a covalent interaction with the catalytic serine and a network of specific non-covalent interactions within the enzyme's active site. This high degree of specificity, confirmed through rigorous biochemical and cell-based assays and visualized through X-ray crystallography, is fundamental to its clinical efficacy and safety profile. The detailed understanding of these molecular interactions continues to guide the development of next-generation HCV protease inhibitors with improved potency and resistance profiles.

References

Preclinical Oral Bioavailability of Boceprevir in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical oral bioavailability of Boceprevir, a first-generation NS3/4A protease inhibitor formerly used in the treatment of Hepatitis C. The data and methodologies presented are crucial for understanding the pharmacokinetic profile of this compound in various animal models, offering valuable insights for researchers in drug discovery and development.

Quantitative Pharmacokinetic Data

The oral bioavailability of this compound has been evaluated in several preclinical animal models. A summary of the key pharmacokinetic parameters is presented below.

Table 1: Oral Bioavailability and Half-Life of this compound in Animal Models
Animal ModelOral Bioavailability (%)Half-Life (t½) (hours)
Mouse34%[1][2]Not Reported
Rat24-29.1%[1][2][3][4]4.2 hours[1][2]
Dog30-35.6%[1][2][3][4]1.1 hours[1][2]
Monkey4-11%[2]Not Reported
Table 2: Additional Preclinical Pharmacokinetic Parameters for this compound
ParameterAnimal ModelValue
Liver/Plasma RatioRat~30[1][2]
Human Plasma Protein Binding-85%[2]

Experimental Protocols

The determination of oral bioavailability involves both intravenous (IV) and oral (PO) administration of the compound to compare the resulting plasma concentrations. Below are detailed methodologies typical for such preclinical studies.

Animal Models and Housing

Studies are typically conducted in common laboratory animal models such as mice, rats (e.g., Sprague-Dawley), dogs (e.g., Beagle), and non-human primates (e.g., Cynomolgus monkeys). Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles.[5]

Dosing Formulations
  • Oral Administration: For oral dosing via gavage, this compound is often formulated as a suspension. A common vehicle for suspension formulations in preclinical studies is an aqueous solution containing a suspending agent like 0.5% methylcellulose (B11928114) or carboxymethylcellulose, sometimes with a small percentage of a surfactant such as Tween 80 to aid in wetting the compound.

  • Intravenous Administration: For intravenous administration, this compound would be dissolved in a suitable vehicle to ensure solubility. A common approach for poorly soluble compounds is to use a co-solvent system, such as a mixture of polyethylene (B3416737) glycol 400 (PEG 400), ethanol, and saline.

Dosing and Administration
  • Fasting: Animals are typically fasted overnight (approximately 12-18 hours for rats and dogs, and 4-8 hours for monkeys) before oral drug administration to minimize variability in absorption due to food effects.[5][6][7] Water is usually provided ad libitum. Following administration, food may be withheld for a few more hours.[6]

  • Oral Dosing: A single dose of the this compound suspension is administered directly into the stomach using an oral gavage needle.

  • Intravenous Dosing: A single bolus injection or a short infusion of the this compound solution is administered into a suitable vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).

Blood Sample Collection

To determine the plasma concentration-time profile, serial blood samples are collected at specific time points after drug administration. A typical collection schedule for an oral bioavailability study would be:

  • Pre-dose (0 hours)

  • Absorption Phase: 0.25, 0.5, 1, 1.5, 2, and 4 hours post-dose.[7]

  • Elimination Phase: 6, 8, 12, and 24 hours post-dose.[7]

Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and then centrifuged to separate the plasma. The plasma samples are then stored frozen (e.g., at -80°C) until analysis. The volume of blood collected is carefully monitored to not exceed institutional guidelines for animal welfare.[8][9][10][11]

Bioanalytical Method: LC-MS/MS

The concentration of this compound in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[12]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation. An organic solvent, such as acetonitrile (B52724), containing an internal standard is added to the plasma sample to precipitate proteins.[12] After centrifugation, the supernatant is collected for analysis.

  • Chromatographic Separation: The supernatant is injected onto a reverse-phase HPLC column (e.g., a C18 column). A mobile phase gradient consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate this compound from other plasma components.

  • Mass Spectrometric Detection: The separated this compound is then detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.[12][13][14][15][16]

Factors Influencing Oral Bioavailability

The oral bioavailability of this compound is influenced by several factors, including its metabolism and its interaction with efflux transporters.

Metabolism

This compound undergoes extensive metabolism primarily through two pathways:

  • Aldo-Keto Reductase (AKR) Pathway: The primary metabolic route is the reduction of the ketoamide group by aldo-keto reductases, particularly AKR1C2 and AKR1C3.[1][2][17][18][19] This results in the formation of hydroxyl amide metabolites.[1][2]

  • Cytochrome P450 (CYP) 3A Pathway: To a lesser extent, this compound is oxidized by CYP3A4 and CYP3A5 enzymes.[1][2][17][20]

The significant metabolism of this compound by these enzymes contributes to its first-pass effect and limits its oral bioavailability.

P-glycoprotein (P-gp) Efflux

In vitro studies using Caco-2 cell monolayers, a model for the intestinal epithelium, have shown that this compound is a substrate of the efflux transporter P-glycoprotein (P-gp).[3][21][22][23][24][25][26][27] P-gp is expressed on the apical side of enterocytes and actively transports substrates back into the intestinal lumen, thereby reducing their net absorption. This P-gp mediated efflux is another factor that limits the oral bioavailability of this compound.

Visualizations

Experimental Workflow for Oral Bioavailability Assessment

experimental_workflow cluster_animal_prep Animal Preparation cluster_dosing Drug Administration cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis cluster_calculation Data Analysis Animal_Selection Animal Model Selection (Mouse, Rat, Dog, Monkey) Acclimatization Acclimatization Animal_Selection->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting PO_Admin Oral Administration (this compound Suspension) Fasting->PO_Admin IV_Admin Intravenous Administration (this compound Solution) Fasting->IV_Admin Blood_Collection Serial Blood Sampling PO_Admin->Blood_Collection IV_Admin->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage Sample_Prep Protein Precipitation Sample_Storage->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Quantification Quantification of This compound Concentration LC_MS_MS->Quantification PK_Analysis Pharmacokinetic Analysis (AUC Calculation) Quantification->PK_Analysis Bioavailability_Calc Oral Bioavailability Calculation (%F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100) PK_Analysis->Bioavailability_Calc

Caption: Experimental workflow for determining the oral bioavailability of this compound.

Factors Limiting Oral Bioavailability of this compound

bioavailability_factors Boceprevir_Oral Oral this compound in GI Lumen Enterocyte Intestinal Enterocyte Boceprevir_Oral->Enterocyte Absorption Enterocyte->Boceprevir_Oral P-gp Efflux Portal_Vein Portal Vein (Systemic Circulation) Enterocyte->Portal_Vein To Circulation Liver Liver Portal_Vein->Liver Metabolites Inactive Metabolites Liver->Metabolites First-Pass Metabolism (AKR & CYP3A)

Caption: Key factors influencing the oral bioavailability of this compound.

References

Boceprevir: A Technical Guide to its Application as a Chemical Probe for Viral Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boceprevir, initially developed as a potent, orally bioavailable inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, has emerged as a valuable chemical probe for studying the function and inhibition of a broader range of viral proteases.[1][2][3] Its mechanism of action, involving a reversible covalent interaction with the catalytic serine or cysteine residue in the protease active site, provides a powerful tool for investigating enzyme kinetics and inhibitor binding.[4][5] This technical guide provides an in-depth overview of this compound's mechanism, its inhibitory activity against various viral proteases, detailed experimental protocols for its use, and a discussion of its utility and limitations as a chemical probe.

Mechanism of Action

This compound is a peptidomimetic α-ketoamide inhibitor that acts as a slow-binding, reversible covalent inhibitor.[6] It mimics the natural substrate of the target protease, binding to the active site.[5] The key mechanistic feature is the electrophilic ketoamide warhead, which is attacked by the nucleophilic residue (serine in HCV NS3/4A or cysteine in proteases like SARS-CoV-2 Mpro) of the catalytic triad.[4][7] This results in the formation of a stable, yet reversible, tetrahedral hemiketal or hemithioacetal intermediate, effectively blocking the enzyme's catalytic activity.[4][8]

boceprevir_mechanism cluster_enzyme Viral Protease Active Site E_S Enzyme-Substrate Complex Products Cleaved Products E_S->Products Proteolysis E_I Initial Non-covalent Enzyme-Inhibitor Complex (E-I) E_T Tetrahedral Intermediate (Covalent Adduct) E_I->E_T Nucleophilic Attack (Reversible Covalent Bond) Catalytic_Triad Catalytic Triad (e.g., Ser/Cys, His, Asp) Substrate Polypeptide Substrate Substrate->E_S Binding This compound This compound (α-ketoamide) This compound->E_I Reversible Binding

Caption: Mechanism of this compound's reversible covalent inhibition of viral proteases.

Quantitative Inhibitory Activity

This compound's activity has been quantified against several viral proteases. The following tables summarize key inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) from enzymatic and cell-based assays.

Table 1: Inhibition of Hepatitis C Virus (HCV) Protease
HCV GenotypeAssay TypeParameterValue (nM)Reference
Genotype 1bEnzyme AssayKi14[9][10]
Genotypes 1-6Enzyme AssayKi10 - 104[11]
Genotype 1bReplicon AssayEC50200 - 400[11]
Genotype 2aReplicon AssayEC50200 - 400[11]
Genotype 3aEnzyme AssayKi17[12]
Genotype 3aReplicon AssayEC50159[12]
Genotype 5aReplicon AssayEC50200 - 400[11]
Table 2: Inhibition of Coronavirus Proteases
VirusProteaseAssay TypeParameterValue (µM)Reference
SARS-CoV-2Mpro (3CLpro)Enzyme AssayIC504.13[13][14]
SARS-CoV-2Mpro (3CLpro)Enzyme AssayKI1.18[13][15]
SARS-CoV-2Mpro (3CLpro)Enzyme AssayIC504.1[16]
SARS-CoV-2Viral ReplicationEC50 (Vero E6)~40[17]
SARS-CoV-2Viral ReplicationEC50 (Vero)1.90[13]
SARS-CoV-2Viral ReplicationEC50 (Caco-2)2.97[18]
Multiple CoVsViral ReplicationEC50Potent Activity[18]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound as a chemical probe. Below are representative protocols for key assays.

FRET-Based Enzymatic Assay for SARS-CoV-2 Mpro Inhibition

This protocol is adapted from studies characterizing inhibitors of the SARS-CoV-2 main protease (Mpro).[13][14][19]

Objective: To determine the in vitro inhibitory activity of this compound against purified SARS-CoV-2 Mpro.

Materials:

  • Purified recombinant SARS-CoV-2 Mpro

  • Fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay Buffer: 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3

  • This compound stock solution in DMSO

  • 384-well assay plates (black, low-volume)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer to the desired final concentrations.

  • In a 384-well plate, add 2 µL of the diluted this compound solution or DMSO (for control wells).

  • Add 10 µL of Mpro solution (final concentration ~20 nM) to each well and pre-incubate with the compound for 30 minutes at room temperature.[7]

  • Initiate the reaction by adding 10 µL of the FRET substrate (final concentration ~10-20 µM).

  • Immediately begin monitoring the increase in fluorescence (e.g., Excitation: 340 nm, Emission: 490 nm) at regular intervals for 15-30 minutes.

  • Calculate the initial reaction velocity (v) for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

fret_assay_workflow Start Start Step1 Prepare this compound Serial Dilutions Start->Step1 Step2 Add this compound/DMSO to 384-well Plate Step1->Step2 Step3 Add Purified Mpro Enzyme Step2->Step3 Step4 Pre-incubate (30 min, RT) Step3->Step4 Step5 Initiate Reaction with FRET Substrate Step4->Step5 Step6 Monitor Fluorescence Increase Over Time Step5->Step6 Step7 Calculate Initial Velocity and % Inhibition Step6->Step7 Step8 Plot Dose-Response Curve & Determine IC50 Step7->Step8 End End Step8->End

Caption: Workflow for a FRET-based enzymatic inhibition assay.

HCV Replicon Cell-Based Assay

This assay measures the ability of a compound to inhibit HCV RNA replication in a cellular context.[11]

Objective: To determine the EC50 of this compound against HCV replication.

Materials:

  • Human hepatoma cells (Huh7) harboring an HCV subgenomic replicon (e.g., genotype 1b).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • This compound stock solution in DMSO.

  • 96-well cell culture plates.

  • Reagents for quantifying HCV RNA (e.g., qRT-PCR kit) or a reporter gene product (if using a reporter replicon).

Procedure:

  • Seed Huh7-replicon cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound (or DMSO for controls).

  • Incubate the plates for 72 hours at 37°C in a CO2 incubator.[11]

  • After incubation, lyse the cells and extract total RNA.

  • Quantify the level of HCV replicon RNA using a validated qRT-PCR assay.

  • In parallel, assess cell viability using a standard method (e.g., MTS or CellTiter-Glo assay) to determine the cytotoxic concentration (CC50).

  • Calculate the percentage of replication inhibition for each this compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to determine the EC50 value.

Viral Cytopathic Effect (CPE) Assay

This assay is used to evaluate the antiviral activity of compounds against viruses that cause visible damage (cytopathic effect) to host cells.[18]

Objective: To determine the EC50 of this compound against a cytopathic virus (e.g., HCoV-229E).

Materials:

  • Susceptible host cells (e.g., Huh7 for HCoV-229E).

  • Virus stock with a known titer.

  • Cell culture medium.

  • This compound stock solution in DMSO.

  • 96-well cell culture plates.

  • Reagents for cell viability staining (e.g., Crystal Violet or MTS).

Procedure:

  • Seed host cells in 96-well plates to form a near-confluent monolayer.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI) and allow the virus to adsorb for 1 hour.[18]

  • Remove the virus inoculum and add fresh medium containing serial dilutions of this compound (or DMSO control).

  • Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

  • After incubation, assess cell viability. For Crystal Violet staining, fix the cells, stain with Crystal Violet solution, wash, and then solubilize the dye to measure absorbance.

  • Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.

  • Plot the percentage of protection against the logarithm of this compound concentration to determine the EC50.

Selectivity and Off-Target Effects

An ideal chemical probe exhibits high selectivity for its intended target. This compound was developed to be highly selective for the HCV NS3/4A protease over host proteases.[6] When evaluated against a panel of human serine and cysteine proteases, such as human neutrophil elastase and cathepsins, this compound showed a high selectivity ratio, ranging from 4 to over 7000-fold.[11] However, its activity against other viral proteases, like the SARS-CoV-2 Mpro, demonstrates that it is not exclusively specific to HCV protease and can serve as a probe for related enzymes. It is also a known inhibitor of Cytochrome P450 3A4/5, a factor that must be considered in complex biological systems.[1][6]

Conclusion

This compound is a well-characterized inhibitor of the HCV NS3/4A protease that serves as an excellent chemical probe for studying viral serine and cysteine proteases. Its reversible covalent mechanism provides a robust means for inhibiting enzyme activity, and its efficacy in both enzymatic and cell-based assays allows for a multi-level investigation of protease function. While its primary clinical application has been superseded by newer HCV therapies, its utility for researchers as a tool to probe the active sites, kinetics, and cellular roles of various viral proteases remains significant. Careful consideration of its selectivity profile is necessary for the accurate interpretation of experimental results.

References

Investigating Boceprevir for Non-HCV Viral Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boceprevir, an FDA-approved protease inhibitor originally developed for the treatment of Hepatitis C Virus (HCV) infection, has emerged as a candidate for drug repurposing against other viral pathogens.[1][2][3] This technical guide provides an in-depth overview of the scientific investigation into the efficacy of this compound against non-HCV viral targets, with a primary focus on its activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of action.

This compound's Activity Against SARS-CoV-2

The primary non-HCV target for which this compound has been extensively studied is the main protease (Mpro or 3CLpro) of SARS-CoV-2.[1][4][5] This viral enzyme is essential for the cleavage of viral polyproteins, a critical step in the viral replication cycle.[2][5] this compound, an α-ketoamide, has been shown to inhibit the cysteine protease activity of SARS-CoV-2 Mpro.[1][2][3]

Quantitative Antiviral Data

The following table summarizes the key quantitative data from various studies investigating the inhibitory activity of this compound against SARS-CoV-2.

ParameterValueVirus/TargetAssay TypeReference
IC50 4.13 µMSARS-CoV-2 MproEnzymatic Assay (FRET-based)[1]
EC50 1.90 µMSARS-CoV-2Viral Cytopathic Effect Assay[1]
ΔTm 6.67 °CSARS-CoV-2 MproThermal Shift Assay (at 40 µM)[1]
IC50 3.1–8.0 μMSARS-CoV-2 MproNot Specified[6]

Mechanism of Action Against SARS-CoV-2 Mpro

This compound acts as a covalent inhibitor of the SARS-CoV-2 main protease.[2][3][5] The α-ketoamide "warhead" of the this compound molecule forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the active site of the Mpro.[5] This binding event blocks the substrate from accessing the active site, thereby inhibiting the protease's function and preventing the processing of the viral polyprotein necessary for replication.[5] Structural studies have confirmed the binding of this compound to the active site of Mpro.[5]

Boceprevir_Mechanism_of_Action cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibition Inhibition by this compound Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Polyprotein Polyprotein Polyprotein Translation->Polyprotein mRNA Mature Viral Proteins Mature Viral Proteins Polyprotein->Mature Viral Proteins Cleavage by Mpro Mpro SARS-CoV-2 Mpro Polyprotein->Mpro Substrate for Viral Assembly Viral Assembly Mature Viral Proteins->Viral Assembly New Virions New Virions Viral Assembly->New Virions This compound This compound Inactive Complex This compound-Mpro Covalent Adduct This compound->Inactive Complex Binds to active site Mpro->Inactive Complex Inactive Complex->Mature Viral Proteins Inhibits cleavage

Caption: Mechanism of this compound inhibition of SARS-CoV-2 replication.

Experimental Protocols

FRET-based Enzymatic Assay for Mpro Inhibition

This assay is utilized to determine the half-maximal inhibitory concentration (IC50) of a compound against the SARS-CoV-2 main protease.

Materials:

  • Recombinant SARS-CoV-2 Mpro

  • Fluorescence Resonance Energy Transfer (FRET) substrate for Mpro

  • Assay buffer (e.g., 20 mM HEPES, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, pH 7.5)

  • Test compound (this compound)

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • Add a fixed concentration of SARS-CoV-2 Mpro to each well of the 384-well plate.

  • Add the serially diluted this compound to the wells containing the Mpro and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FRET substrate to each well.

  • Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the rate of substrate cleavage for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Viral Cytopathic Effect (CPE) Assay

This cell-based assay is used to determine the half-maximal effective concentration (EC50) of a compound in protecting cells from virus-induced death.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • SARS-CoV-2 virus stock

  • Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

  • Test compound (this compound)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed Vero E6 cells in 96-well plates and incubate overnight to form a monolayer.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the growth medium from the cells and add the diluted this compound.

  • Infect the cells with a predetermined multiplicity of infection (MOI) of SARS-CoV-2. Include uninfected and untreated virus-infected controls.

  • Incubate the plates for a period sufficient to observe significant cytopathic effect in the virus control wells (e.g., 72 hours).

  • Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the uninfected and virus controls.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

Experimental_Workflow cluster_enzymatic Enzymatic Assay (IC50) cluster_cellular Cell-based Assay (EC50) A1 Prepare this compound Dilutions A2 Incubate Mpro with this compound A1->A2 A3 Add FRET Substrate A2->A3 A4 Measure Fluorescence A3->A4 A5 Calculate IC50 A4->A5 B1 Seed Vero E6 Cells B2 Treat Cells with this compound B1->B2 B3 Infect with SARS-CoV-2 B2->B3 B4 Incubate and Observe CPE B3->B4 B5 Measure Cell Viability B4->B5 B6 Calculate EC50 B5->B6

Caption: Workflow for determining the antiviral activity of this compound.

Activity Against Other Non-HCV Viruses

While the primary focus of repurposing efforts has been on SARS-CoV-2, some studies have briefly investigated this compound's activity against other viruses. For instance, this compound and the related compound narlaprevir (B1676965) did not show inhibitory activity against the 2A and 3C proteases of Enterovirus A71 (EV-A71), with IC50 values greater than 20 µM.[1] This suggests that this compound is not a non-specific cysteine protease inhibitor.[1] Further research is required to systematically evaluate the efficacy of this compound against a broader range of viral families and species.

Conclusion

The existing body of research provides compelling evidence for the in vitro activity of this compound against SARS-CoV-2 through the inhibition of its main protease. The quantitative data and mechanistic insights summarized in this guide offer a solid foundation for further preclinical and clinical evaluation. While its activity against other non-HCV viruses appears limited based on current data, the successful repurposing against a novel coronavirus highlights the potential of existing antiviral drugs to combat emerging viral threats. Continued investigation into the broader antiviral spectrum of this compound and optimization of its structure to improve potency and cellular activity are warranted.

References

The Linchpin of Potency: A Technical Guide to the Ketoamide Warhead's Role in Boceprevir's Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the α-ketoamide warhead in the mechanism of action and therapeutic efficacy of Boceprevir, a first-generation direct-acting antiviral agent against the Hepatitis C virus (HCV). This compound's success in inhibiting the HCV NS3/4A serine protease is intrinsically linked to the chemical reactivity and structural features of its ketoamide moiety, which facilitates a reversible covalent interaction with the enzyme's active site. This document provides a comprehensive overview of the binding mechanism, quantitative activity data, detailed experimental protocols, and visual representations of the key processes involved.

Introduction: The Significance of the Ketoamide "Warhead"

This compound is a peptidomimetic inhibitor designed to target the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1] The term "warhead" aptly describes the α-ketoamide functional group, as it is the component of the molecule that directly engages the catalytic machinery of the target enzyme.[2] The electrophilic nature of the ketone carbon in the ketoamide group makes it susceptible to nucleophilic attack by the active site serine (Ser139) of the NS3/4A protease.[2][3] This interaction leads to the formation of a stable, yet reversible, covalent hemiacetal adduct, effectively trapping the enzyme and preventing it from processing the viral polyprotein.[3][4] The reversibility of this bond is a key feature, distinguishing it from irreversible inhibitors and contributing to its clinical safety profile.

Mechanism of Action: A Reversible Covalent Engagement

The inhibitory mechanism of this compound is a two-step process. Initially, the inhibitor binds non-covalently to the active site of the NS3/4A protease, driven by interactions between the peptidomimetic scaffold of this compound and the substrate-binding pockets of the enzyme. This initial binding event positions the ketoamide warhead in close proximity to the catalytic triad (B1167595) (His57, Asp81, and Ser139).

In the second step, the hydroxyl group of the catalytic Ser139 performs a nucleophilic attack on the electrophilic ketone of the ketoamide warhead. This results in the formation of a tetrahedral hemiacetal intermediate, which is a covalent adduct.[3] This covalent bond is reversible, and the inhibitor can dissociate from the enzyme, restoring its catalytic activity.[5] The overall potency of this compound is therefore determined by both the initial non-covalent binding affinity and the kinetics of the covalent bond formation and breakage.

G cluster_0 HCV NS3/4A Protease Active Site Protease NS3/4A Protease (E) Initial_Binding Non-covalent Binding Protease->Initial_Binding kon Ser139 Ser139-OH This compound This compound (I) (Ketoamide Warhead) This compound->Initial_Binding Covalent_Adduct Reversible Covalent Hemiacetal Adduct (E-I) Initial_Binding->Covalent_Adduct k_form Covalent_Adduct->Initial_Binding k_rev

Figure 1. Mechanism of reversible covalent inhibition of HCV NS3/4A protease by this compound.

Quantitative Analysis of this compound's Activity

The potency of this compound has been extensively characterized through various in vitro assays. The following tables summarize key quantitative data, providing a comparative overview of its inhibitory activity against the HCV NS3/4A protease and its antiviral efficacy in cell-based models.

Table 1: In Vitro Inhibition of HCV NS3/4A Protease by this compound

ParameterValueHCV GenotypeReference
Ki 14 nM1b[6]
IC50 80 nM1b[7]
IC50 4.13 µM-[8]

Table 2: Antiviral Activity of this compound in HCV Replicon Assays

ParameterValueHCV Genotype(s)Reference
EC50 200-400 nM1, 2, 5[9]
EC90 350 nM1b[10]

Table 3: Selectivity of this compound Against Human Proteases

ProteaseSelectivity Ratio (IC50 or Ki vs. HCV NS3/4A)Reference
Human Neutrophil Elastase>2200[9]
Human Neutrophil Cathepsin G>7000[9]
Human Liver Cathepsin H>7000[9]
Human Liver Cathepsin L4[9]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's activity.

HCV NS3/4A Protease Inhibition Assay (FRET-based)

This protocol describes a continuous fluorometric assay to determine the in vitro potency of inhibitors against the HCV NS3/4A protease using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

  • Recombinant HCV NS3/4A protease

  • FRET-based peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]AS-K(Dabcyl)-NH2)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM DTT, 40% glycerol (B35011), 0.1% n-octyl-β-D-glucopyranoside

  • Test compound (this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Add 2 µL of the diluted this compound solution or DMSO (for control) to the wells of the 96-well plate.

  • Add 98 µL of the NS3/4A protease solution (final concentration ~0.5 nM) in Assay Buffer to each well.

  • Incubate the plate at 30°C for 10 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding 100 µL of the FRET substrate solution (final concentration ~200 nM) in Assay Buffer to each well.

  • Immediately monitor the increase in fluorescence intensity (e.g., excitation at 355 nm, emission at 500 nm) at 30°C for 30 minutes in a kinetic mode.

  • Calculate the initial reaction velocities (v) from the linear portion of the progress curves.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

G cluster_0 Assay Preparation cluster_1 Reaction and Measurement cluster_2 Data Analysis Dilute_Inhibitor Prepare this compound Dilutions Add_Inhibitor Add this compound to Plate Dilute_Inhibitor->Add_Inhibitor Add_Enzyme Add NS3/4A Protease Add_Inhibitor->Add_Enzyme Incubate_1 Incubate (10 min, 30°C) Add_Enzyme->Incubate_1 Add_Substrate Add FRET Substrate Incubate_1->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Measurement (30 min) Add_Substrate->Measure_Fluorescence Calculate_Velocity Calculate Initial Reaction Velocities Measure_Fluorescence->Calculate_Velocity Determine_IC50 Determine IC50 Calculate_Velocity->Determine_IC50

Figure 2. Experimental workflow for the FRET-based HCV NS3/4A protease inhibition assay.

HCV Replicon Assay

This cell-based assay measures the antiviral activity of this compound by quantifying the inhibition of HCV RNA replication in a human hepatoma cell line harboring an HCV subgenomic replicon.

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) containing a luciferase reporter gene.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418.

  • Test compound (this compound) dissolved in DMSO.

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the HCV replicon cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the diluted this compound or DMSO (for control).

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measure the luciferase activity using a luminometer.

  • In parallel, assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration (CC50) of the compound.

  • Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

X-ray Crystallography for this compound-NS3/4A Complex

This protocol outlines the general steps for obtaining co-crystals of this compound bound to the HCV NS3/4A protease for structural determination.

Materials:

  • Purified, high-concentration HCV NS3/4A protease.

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Crystallization buffer (conditions to be determined by screening).

  • Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates).

  • Microscopes for crystal visualization.

  • Cryo-protectant solution.

  • X-ray diffraction equipment.

Procedure:

  • Complex Formation: Incubate the purified NS3/4A protease with a 2- to 5-fold molar excess of this compound for at least 1 hour on ice to ensure complex formation.

  • Crystallization Screening: Set up crystallization trials using sparse matrix screening kits. In a typical sitting-drop experiment, mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution and equilibrate against a larger volume of the reservoir solution.

  • Crystal Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and additives.

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and briefly soak them in a cryo-protectant solution (typically containing components of the crystallization buffer plus a cryo-agent like glycerol or ethylene (B1197577) glycol) to prevent ice formation during freezing.

  • Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data using a synchrotron or in-house X-ray source.

  • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement, followed by refinement and model building.

Conclusion

The α-ketoamide warhead is a cornerstone of this compound's potent anti-HCV activity. Its ability to form a reversible covalent bond with the catalytic serine of the NS3/4A protease results in a highly effective and selective inhibition of viral replication. The data and protocols presented in this guide provide a comprehensive technical resource for understanding and further investigating the critical role of this chemical moiety in the design and development of covalent inhibitors for viral proteases and other enzyme targets. The principles elucidated from the study of this compound continue to inform the development of next-generation antiviral therapeutics.

References

Methodological & Application

Application Notes and Protocols for Boceprevir in Hepatitis C Virus (HCV) Replicon Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boceprevir is a potent and specific inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme essential for viral replication.[1][2] It is classified as a direct-acting antiviral (DAA) and functions by reversibly binding to the active site of the NS3 protease, thereby preventing the cleavage of the viral polyprotein and halting the production of mature viral proteins.[3][4] The HCV replicon assay is a fundamental in vitro tool for the evaluation of antiviral compounds like this compound. This system utilizes human hepatoma cells (Huh7) containing a subgenomic HCV RNA that replicates autonomously, allowing for the direct measurement of viral replication inhibition without the production of infectious virus particles.[5] These application notes provide a detailed protocol for utilizing the HCV replicon assay to determine the antiviral activity of this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound in HCV Replicon Assays
HCV GenotypeReplicon SystemEC50 (nmol/L)Cytotoxicity (CC50 in Huh7 cells)Therapeutic Index (CC50/EC50)Reference
1Subgenomic200 - 400>30 µmol/L≥20[5]
1bSubgenomic200 (IC50)Not ReportedNot Reported[3]
2Subgenomic200 - 400Not ReportedNot Reported[5]
5Subgenomic200 - 400Not ReportedNot Reported[5]

EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. IC50 (50% inhibitory concentration) is a similar measure of potency.

Table 2: this compound Resistance Mutations in HCV Replicon Assays
NS3 Amino Acid SubstitutionFold-Change in IC50 (Compared to Wild-Type)Level of ResistanceReference
V36G3.8Low[6][7]
T54S5.5Low[6][7]
R155LNot specified, but considered lowLow[6][7]
V55A6.8Medium[6][7]
R155KMediumMedium[6][7]
V170AMediumMedium[6][7]
T54AMediumMedium[6][7]
A156S17.7Medium[6][7]
A156T>120High[6][7]

Signaling Pathway and Experimental Workflow

HCV Replication and this compound's Mechanism of Action```dot

HCV_Replication_Boceprevir_MOA cluster_host_cell Hepatocyte HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease Viral_Proteins Mature Viral Proteins (NS4A, NS4B, NS5A, NS5B) Replication_Complex Replication Complex New_HCV_RNA New HCV RNA This compound This compound

Caption: Experimental workflow for the this compound HCV replicon assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: Huh-7 human hepatoma cells stably harboring a subgenomic HCV replicon (e.g., genotype 1b). [5][8]* Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain the replicon.

  • This compound: Prepare a stock solution in DMSO and make serial dilutions in culture medium.

  • Assay Plates: 96-well or 384-well clear-bottom cell culture plates. [5][8]* Reagents for RNA quantification:

    • Method 1 (qRT-PCR): RNA extraction kit, reverse transcriptase, primers and probe for HCV RNA, and a real-time PCR system. [7][9] * Method 2 (Luciferase Assay): If using a replicon with a luciferase reporter, a luciferase assay kit and a luminometer are required. [8]* Reagents for Cytotoxicity Assay: (e.g., MTS or CellTiter-Glo assay kit). [8]

Protocol for HCV Replicon Assay
  • Cell Seeding:

    • Trypsinize and resuspend the Huh-7 HCV replicon cells in a culture medium without the selection antibiotic.

    • Plate the cells into 96-well or 384-well plates at a predetermined density to ensure they are in the logarithmic growth phase at the time of analysis. [8] * Incubate the plates at 37°C in a humidified incubator with 5% CO2 overnight to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent-induced cytotoxicity.

    • Include appropriate controls: a negative control (vehicle, e.g., DMSO) and a positive control (a known HCV inhibitor). [8] * Remove the medium from the cell plates and add the medium containing the diluted this compound or controls.

  • Incubation:

    • Incubate the plates for a defined period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2. [5][8]

  • Endpoint Measurement (Quantification of HCV RNA Replication):

    • Method 1: Quantitative Real-Time PCR (qRT-PCR)

      • Wash the cells with PBS and lyse them.

      • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

      • Perform a one-step or two-step qRT-PCR to quantify the HCV RNA levels. Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).

      • The 50% effective concentration (EC50) is the concentration of this compound at which the HCV RNA level is reduced by 50%. [7]

    • Method 2: Luciferase Assay (for replicons with a luciferase reporter)

      • After incubation, lyse the cells. [8] * Measure the luciferase activity using a luminometer according to the manufacturer's protocol. [8] * The luciferase signal is directly proportional to the level of HCV RNA replication. [8] * The EC50 is the concentration of this compound that reduces luciferase activity by 50%.

  • Cytotoxicity Assay:

    • Concurrently, perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) of this compound. [8]This is crucial to ensure that the observed reduction in replicon replication is due to specific antiviral activity and not cell death. [8] * Use a standard method such as MTS or CellTiter-Glo assay on cells treated with the same serial dilutions of this compound.

  • Data Analysis:

    • Calculate the percentage of inhibition of HCV RNA replication for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

    • Similarly, determine the CC50 value from the cytotoxicity data.

    • Calculate the Therapeutic Index (TI) as the ratio of CC50 to EC50. A higher TI indicates a more favorable safety profile.

Conclusion

The HCV replicon assay is a robust and reliable method for evaluating the in vitro antiviral activity of NS3/4A protease inhibitors like this compound. The detailed protocol provided herein, along with the summarized efficacy and resistance data, serves as a comprehensive resource for researchers in the field of HCV drug discovery and development. Adherence to this protocol will enable the generation of reproducible and accurate data for the characterization of antiviral compounds.

References

Application Notes and Protocols: In Vitro Enzyme Kinetic Assay for Boceprevir Inhibition of HCV NS3/4A Protease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis C Virus (HCV) is a major global health concern, and the viral NS3/4A serine protease is a prime therapeutic target essential for viral replication.[1] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature non-structural proteins, a critical step in the viral lifecycle.[2][3] Boceprevir is a potent, reversible, and covalent inhibitor of the HCV NS3/4A protease.[4][5] It acts as a peptidomimetic, forming a covalent bond with the active site serine residue of the NS3 protease, thereby blocking its enzymatic activity and disrupting viral replication.[4]

These application notes provide a detailed protocol for an in vitro enzyme kinetic assay to determine the inhibitory activity of this compound against the HCV NS3/4A protease. The described method utilizes a Förster Resonance Energy Transfer (FRET) based assay, a common and robust method for monitoring protease activity.[6]

Principle of the FRET-Based Assay

The FRET-based assay for HCV NS3/4A protease activity employs a synthetic peptide substrate containing a specific cleavage site for the enzyme. This cleavage site is flanked by a fluorophore (donor) and a quencher (acceptor) molecule. In the intact substrate, the close proximity of the donor and quencher results in FRET, leading to the quenching of the donor's fluorescence. Upon cleavage of the peptide by the NS3/4A protease, the donor and quencher are separated, disrupting FRET and causing a measurable increase in the donor's fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzyme's activity.[6][7]

Quantitative Data Summary

The inhibitory potency of this compound against HCV NS3/4A protease is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50% under specific experimental conditions. The Ki value is a measure of the inhibitor's binding affinity to the enzyme.[8]

ParameterHCV Genotype 1aHCV Genotype 1bHCV Genotype 2HCV Genotype 3aReference
IC50 (nM) -80-803[9]
Ki (nM) ---17[9]

Note: IC50 values can vary depending on experimental conditions such as substrate concentration. The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.[8][10]

Experimental Protocols

This section provides a detailed protocol for determining the inhibitory activity of this compound against HCV NS3/4A protease using a FRET-based assay.

Materials and Reagents
  • Enzyme: Recombinant HCV NS3/4A protease (genotype-specific)

  • Substrate: Fluorogenic FRET peptide substrate, e.g., Ac-DE-Dap(QXL®520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2 or Ac-EEVVAC-AMC (7-amino-4-methylcoumarin).[11][12] The former can be monitored at an excitation wavelength of 490 nm and an emission wavelength of 512 nm.[11] The latter can be monitored with excitation at 360-380 nm and emission at 440-460 nm.[13]

  • Inhibitor: this compound

  • Assay Buffer: 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, and 10 mM dithiothreitol (B142953) (DTT).[14]

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound and creating serial dilutions.

  • Microplates: Black, 384-well microplates suitable for fluorescence measurements.[14]

  • Fluorescence Microplate Reader: Capable of kinetic measurements at the appropriate excitation and emission wavelengths for the chosen FRET substrate.

Experimental Procedure
  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in DMSO to create a range of inhibitor concentrations.

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 0.5 µL) of each this compound dilution into the wells of a 384-well black microplate.[6]

    • For control wells (no inhibitor), dispense the same volume of DMSO.

  • Enzyme Preparation and Addition:

    • Dilute the recombinant NS3/4A protease to the desired final concentration (e.g., 40 nM) in the pre-chilled assay buffer.[6]

    • Add the diluted enzyme solution (e.g., 20 µL) to each well of the assay plate containing the inhibitor or DMSO.

  • Pre-incubation:

    • Gently mix the contents of the plate.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[6]

  • Reaction Initiation and Measurement:

    • Prepare the FRET substrate solution by diluting it to the desired final concentration (e.g., 60 µM) in the assay buffer.[6]

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically over a specific time period (e.g., 30 minutes) at the appropriate excitation and emission wavelengths for the FRET substrate.

Data Analysis
  • Calculate Initial Reaction Velocity: Determine the initial rate of the reaction (V₀) for each well by performing a linear regression on the initial linear portion of the fluorescence versus time curve.

  • Calculate Percentage of Inhibition:

    • Determine the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

    • V₀_inhibitor is the initial velocity in the presence of the inhibitor.

    • V₀_control is the initial velocity in the absence of the inhibitor (DMSO control).

  • Determine IC50 Value:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

HCV Polyprotein Processing and Inhibition by this compound

HCV_Lifecycle cluster_host_cell Host Cell Cytoplasm HCV_RNA HCV Genomic RNA Ribosome Host Ribosome HCV_RNA->Ribosome Translation Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A Autocatalytic cleavage Ribosome->Polyprotein Mature_Proteins Mature Viral Proteins (NS4A, NS4B, NS5A, NS5B) NS3_4A->Mature_Proteins Cleavage of polyprotein Replication_Complex Viral Replication Complex Mature_Proteins->Replication_Complex Assembly This compound This compound This compound->NS3_4A Inhibition

Caption: HCV polyprotein processing by NS3/4A protease and the inhibitory action of this compound.

Experimental Workflow for this compound Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_inhibitor 1. Prepare this compound serial dilutions in DMSO prep_plate 2. Dispense inhibitor/ DMSO into 384-well plate prep_inhibitor->prep_plate add_enzyme 4. Add enzyme to plate prep_plate->add_enzyme prep_enzyme 3. Prepare NS3/4A protease in assay buffer prep_enzyme->add_enzyme pre_incubate 5. Pre-incubate at room temperature add_enzyme->pre_incubate add_substrate 6. Add FRET substrate to initiate reaction pre_incubate->add_substrate read_fluorescence 7. Kinetic fluorescence reading add_substrate->read_fluorescence calc_velocity 8. Calculate initial reaction velocities (V₀) read_fluorescence->calc_velocity calc_inhibition 9. Calculate % inhibition calc_velocity->calc_inhibition determine_ic50 10. Determine IC50 value (dose-response curve) calc_inhibition->determine_ic50

Caption: Step-by-step workflow for the in vitro this compound inhibition assay.

References

Determining the Potency of Boceprevir: An Application Note on Cell-Based EC50 Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boceprevir is a potent, first-generation direct-acting antiviral (DAA) agent for the treatment of chronic Hepatitis C virus (HCV) infection.[1] As a peptidomimetic inhibitor, this compound specifically targets the HCV nonstructural 3/4A (NS3/4A) serine protease, an enzyme critical for viral replication.[2][3] By reversibly binding to the active site of the NS3 protease, this compound prevents the cleavage of the viral polyprotein, thereby halting the production of mature viral proteins necessary for the assembly of new virions.[3] The determination of the 50% effective concentration (EC50) is a crucial in vitro metric to quantify the antiviral potency of compounds like this compound. This application note provides detailed protocols for a cell-based HCV replicon assay to accurately measure the EC50 value of this compound.

The primary method described herein utilizes a human hepatoma cell line (Huh-7) stably harboring a subgenomic HCV replicon that expresses a luciferase reporter gene.[4] The inhibition of HCV replication by this compound directly correlates with a reduction in luciferase activity, providing a robust and quantifiable endpoint. Additionally, a protocol for a standard cytotoxicity assay is included to determine the 50% cytotoxic concentration (CC50) and subsequently calculate the selectivity index (SI), a key indicator of the compound's therapeutic window.

Data Presentation: this compound EC50 Values

The antiviral activity of this compound has been evaluated against various HCV genotypes and in the presence of resistance-associated substitutions (RASs). The following tables summarize key quantitative data.

HCV Genotype/SubtypeCell LineAssay TypeEC50 (nM)Reference(s)
Genotype 1bHuh-7Replicon200 - 400[4]
Genotype 1aHuh-7Replicon~250[4]
Genotype 2aHuh-7Replicon~400[4]
Genotype 5aHuh-7Replicon~400[4]

Table 1: this compound EC50 Values against Wild-Type HCV Genotypes.

NS3 MutationHCV GenotypeFold Change in EC50 vs. Wild-TypeLevel of ResistanceReference(s)
V36G1b3.8Low[3][5]
T54S1b5.5Low[3][5]
R155L1b4.2Low[3][5]
V55A1b6.8 - 6.9Medium[3][5]
R155K1a/1b9.0Medium[3][5]
V170A1b10.0Medium[3][5]
T54A1b15.0Medium[3][5]
A156S1b17.7Medium[3][5]
A156T1b>120High[3][5]
V36M + R155K1aIncreased vs. single mutantsHigh[6]

Table 2: Impact of Resistance-Associated Substitutions on this compound EC50.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using Graphviz (DOT language).

HCV_Lifecycle_Boceprevir_MOA cluster_cell Hepatocyte cluster_inhibition Mechanism of Action HCV_Entry HCV Entry Uncoating Uncoating HCV_Entry->Uncoating Translation_Polyprotein_Processing Translation & Polyprotein Processing Uncoating->Translation_Polyprotein_Processing Viral RNA RNA_Replication RNA Replication Translation_Polyprotein_Processing->RNA_Replication Replication Complex (NS3-NS5B) Virion_Assembly Virion Assembly Translation_Polyprotein_Processing->Virion_Assembly Structural Proteins RNA_Replication->Virion_Assembly New Viral RNA Virion_Release Virion Release Virion_Assembly->Virion_Release New_HCV_Virion New HCV Virion Virion_Release->New_HCV_Virion This compound This compound NS3_4A_Protease NS3/4A Protease This compound->NS3_4A_Protease Inhibits NS3_4A_Protease->Translation_Polyprotein_Processing Blocks Cleavage

Caption: Mechanism of this compound in the HCV lifecycle.

EC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture Huh-7 HCV Replicon Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution Prepare Serial Dilutions of this compound Compound_Addition Add this compound Dilutions to Cells Compound_Dilution->Compound_Addition Cell_Seeding->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation Lysis_Luciferase_Assay Lyse Cells & Add Luciferase Substrate Incubation->Lysis_Luciferase_Assay Luminescence_Reading Read Luminescence Lysis_Luciferase_Assay->Luminescence_Reading Data_Normalization Normalize Data to Controls Luminescence_Reading->Data_Normalization Dose_Response_Curve Plot Dose-Response Curve Data_Normalization->Dose_Response_Curve EC50_Calculation Calculate EC50 Value (Non-linear Regression) Dose_Response_Curve->EC50_Calculation

Caption: Experimental workflow for this compound EC50 determination.

Experimental Protocols

Protocol 1: EC50 Determination using a Luciferase-Based HCV Replicon Assay

This protocol details the steps to determine the EC50 value of this compound in a stable HCV replicon cell line.

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon with a luciferase reporter (e.g., genotype 1b).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids (NEAA).

  • G418 (Geneticin) for selective maintenance of replicon-harboring cells (concentration to be optimized for the specific cell line, typically 0.5 mg/mL).

  • This compound, analytical grade.

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade.

  • 96-well white, clear-bottom, tissue culture-treated plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Luminometer plate reader.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypsin-EDTA solution.

Procedure:

  • Cell Culture Maintenance:

    • Culture the Huh-7 HCV replicon cells in complete growth medium containing G418 at 37°C in a humidified 5% CO2 incubator.

    • Subculture the cells every 3-4 days, ensuring they do not exceed 80-90% confluency.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution series of the this compound stock solution in complete growth medium (without G418) to achieve the desired final concentrations for the dose-response curve. A 10-point, 3-fold dilution series starting from 10 µM is recommended.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration (e.g., 0.1%).

  • Cell Seeding:

    • On the day of the experiment, harvest the cells using Trypsin-EDTA and neutralize with complete growth medium.

    • Centrifuge the cell suspension, resuspend the pellet in fresh medium without G418, and perform a cell count.

    • Seed the cells into a 96-well white, clear-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 18-24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells. Include wells with medium only (no cells) for background measurement.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay and Measurement:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add a volume of luciferase assay reagent equal to the culture volume in each well (typically 100 µL).

    • Mix on an orbital shaker for 2-5 minutes to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (no-cell wells) from all other readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Calculate the EC50 value by fitting the data to a four-parameter variable slope sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

Protocol 2: CC50 Determination using an MTT Cytotoxicity Assay

This protocol is to assess the cytotoxicity of this compound on the host Huh-7 cells.

Materials:

  • Huh-7 cells (parental line without replicon).

  • Complete growth medium (as described in Protocol 1).

  • This compound and DMSO.

  • 96-well clear, flat-bottom, tissue culture-treated plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding:

    • Seed Huh-7 cells in a 96-well clear plate at the same density as in the EC50 assay (5,000 to 10,000 cells per well) in 100 µL of medium.

    • Incubate for 18-24 hours at 37°C with 5% CO2.

  • Compound Treatment:

    • Add 100 µL of the same serial dilutions of this compound or vehicle control as used in the EC50 assay to the cells.

  • Incubation:

    • Incubate the plate for the same duration as the EC50 assay (72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

    • Mix on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Calculate the CC50 value using a sigmoidal dose-response curve fit.

Selectivity Index (SI) Calculation:

The selectivity index is calculated as the ratio of the CC50 to the EC50:

SI = CC50 / EC50

A higher SI value indicates a more favorable therapeutic window, with greater selectivity for antiviral activity over host cell cytotoxicity.

References

Application Note: High-Throughput Screening for Viral Protease Inhibitors Using Boceprevir as a Control

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Viral proteases are essential enzymes for the replication of many viruses, making them attractive targets for antiviral drug development. High-throughput screening (HTS) is a key strategy for identifying novel protease inhibitors from large compound libraries. A robust HTS assay requires well-characterized positive and negative controls to ensure data quality and validate the screening results. Boceprevir, a clinically approved inhibitor of the hepatitis C virus (HCV) NS3/4A protease, has been identified as an effective inhibitor of other viral proteases, such as the SARS-CoV-2 main protease (Mpro or 3CLpro), making it a valuable tool as a positive control in HTS campaigns targeting these enzymes.[1][2][3][4]

This application note provides detailed protocols for both a biochemical and a cell-based HTS assay to identify inhibitors of a viral protease, using the SARS-CoV-2 Mpro as an exemplary target and this compound as a positive control inhibitor.

Mechanism of Action: this compound

This compound is a potent and specific inhibitor of the HCV NS3/4A serine protease, an enzyme crucial for viral replication.[5][6][7][8] It is a peptidomimetic ketoamide that acts as a covalent, reversible inhibitor by binding to the active site serine residue of the protease.[5][6] This binding blocks the processing of the viral polyprotein, thereby halting the viral life cycle.[6] Due to its well-defined mechanism and commercial availability, this compound serves as an excellent positive control for validating protease inhibition assays.

cluster_0 Viral Replication Cycle cluster_1 Mechanism of Inhibition Viral RNA Viral RNA Polyprotein Polyprotein Viral RNA->Polyprotein Translation Functional Viral Proteins Functional Viral Proteins Polyprotein->Functional Viral Proteins Cleavage by Viral Protease Viral Assembly Viral Assembly Functional Viral Proteins->Viral Assembly This compound This compound Inactive Complex Inactive Complex This compound->Inactive Complex Viral Protease Viral Protease Viral Protease->Inactive Complex Inactive Complex->Polyprotein Inhibition of Cleavage

Figure 1: Mechanism of this compound Inhibition.

Part 1: Biochemical High-Throughput Screening using a FRET-based Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to screen for inhibitors of a viral protease, such as SARS-CoV-2 Mpro.[1][9][10][11] The assay relies on a fluorogenic peptide substrate that is cleaved by the protease, separating a FRET donor and quencher pair and resulting in an increase in fluorescence.

Experimental Workflow

Dispense Compounds Dispense Compounds Add Protease Add Protease Dispense Compounds->Add Protease Incubate Incubate Add Protease->Incubate Add FRET Substrate Add FRET Substrate Incubate->Add FRET Substrate Measure Fluorescence Measure Fluorescence Add FRET Substrate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

Figure 2: FRET-based Biochemical Assay Workflow.

Materials and Reagents
  • Protease: Recombinant, purified viral protease (e.g., SARS-CoV-2 Mpro).

  • FRET Substrate: Specific fluorogenic peptide substrate for the target protease. For SARS-CoV-2 Mpro, a commonly used substrate is Dabcyl-KTSAVLQ↓SGFRKM-E(Edans)-NH2.[1]

  • Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[1]

  • Positive Control: this compound.

  • Negative Control: DMSO.

  • Microplates: 384-well, black, low-volume plates.

  • Plate Reader: Fluorescence microplate reader with appropriate excitation and emission filters for the FRET pair.

Protocol
  • Compound Plating: Dispense 100 nL of test compounds, this compound (positive control), and DMSO (negative control) into the wells of a 384-well plate using an acoustic liquid handler.

  • Enzyme Addition: Add 10 µL of viral protease diluted in assay buffer to each well. The final concentration should be optimized for robust signal-to-background; for SARS-CoV-2 Mpro, a final concentration of 0.15 µM is a good starting point.[1]

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow for compound binding to the protease.[1]

  • Reaction Initiation: Add 10 µL of the FRET substrate diluted in assay buffer to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 15-30 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each well. The percent inhibition for each compound is calculated using the following formula:

    % Inhibition = 100 * (1 - (V₀_compound - V₀_background) / (V₀_DMSO - V₀_background))

Data Presentation

Table 1: HTS Assay Parameters and Results

ParameterValue
Plate Format384-well
Assay Volume20 µL
Protease Concentration0.15 µM
Substrate Concentration10 µM
This compound (Control) IC₅₀4-8 µM for SARS-CoV-2 Mpro[2][3]
Z'-factor> 0.7
Signal-to-Background Ratio> 10

Table 2: Example IC₅₀ Data for Control and Hit Compounds

CompoundIC₅₀ (µM)
This compound5.5
Hit Compound 12.1
Hit Compound 28.9

Part 2: Cell-Based High-Throughput Screening

This protocol describes a cell-based assay to evaluate the antiviral activity of compounds in a cellular context.[12][13][14] This can be achieved through various readouts, such as measuring the inhibition of viral-induced cytopathic effect (CPE) or using a reporter virus.

Experimental Workflow

Seed Cells Seed Cells Add Compounds Add Compounds Seed Cells->Add Compounds Infect with Virus Infect with Virus Add Compounds->Infect with Virus Incubate Incubate Infect with Virus->Incubate Measure Cell Viability Measure Cell Viability Incubate->Measure Cell Viability Data Analysis Data Analysis Measure Cell Viability->Data Analysis

Figure 3: Cell-based CPE Assay Workflow.

Materials and Reagents
  • Cell Line: A cell line susceptible to the virus of interest (e.g., Vero E6 cells for SARS-CoV-2).

  • Virus: The wild-type virus or a reporter virus.

  • Cell Culture Medium: Appropriate medium for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics.

  • Positive Control: this compound.

  • Negative Control: DMSO.

  • Cell Viability Reagent: A reagent to measure cell viability, such as CellTiter-Glo®.

  • Microplates: 384-well, clear-bottom, sterile plates.

  • Luminometer: A plate reader capable of measuring luminescence.

Protocol
  • Cell Seeding: Seed the susceptible cells into 384-well plates at an optimized density and incubate overnight.

  • Compound Addition: Add test compounds, this compound, and DMSO to the plates.

  • Viral Infection: Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the luminescence.

  • Data Analysis: Calculate the percent inhibition of CPE for each compound. The half-maximal effective concentration (EC₅₀) is determined by fitting the dose-response data to a four-parameter logistic curve. A parallel assay without virus infection should be run to determine the half-maximal cytotoxic concentration (CC₅₀).

Data Presentation

Table 3: Cell-Based Assay Parameters

ParameterValue
Cell LineVero E6
Seeding Density5,000 cells/well
Multiplicity of Infection0.01
Incubation Time72 hours
ReadoutLuminescence (Cell Viability)

Table 4: Example EC₅₀, CC₅₀, and Selectivity Index (SI) Data

CompoundEC₅₀ (µM)CC₅₀ (µM)SI (CC₅₀/EC₅₀)
This compound1.95[2]>50>25.6
Hit Compound 10.8>100>125
Hit Compound 25.2254.8

Conclusion

The protocols outlined in this application note provide a robust framework for conducting high-throughput screening campaigns to identify novel viral protease inhibitors. The use of this compound as a positive control is critical for assay validation and quality control, ensuring the reliable identification of potent and selective antiviral compounds for further development.

References

Application Notes and Protocols: X-ray Crystallography of the Boceprevir-Protease Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the structural determination of the Boceprevir-protease complex using X-ray crystallography. This compound is a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, a key enzyme in the viral replication cycle.[1][2][3][4] Understanding the precise molecular interactions between this compound and the protease active site is crucial for structure-based drug design and the development of next-generation antiviral therapeutics.

Introduction

This compound is a peptidomimetic α-ketoamide inhibitor that forms a reversible, covalent bond with the catalytic serine residue (Ser139) in the active site of the HCV NS3/4A protease.[5][6] This interaction blocks the processing of the viral polyprotein, thereby inhibiting viral replication.[5] X-ray crystallography provides high-resolution, three-dimensional structures of the enzyme-inhibitor complex, revealing the intricate network of hydrogen bonds and hydrophobic interactions that govern binding affinity and specificity. This structural information is invaluable for understanding the mechanism of action of this compound and for guiding the design of novel inhibitors with improved potency and resistance profiles.

Data Presentation

Crystallographic Data and Refinement Statistics

The following tables summarize the key data collection and refinement statistics for a representative crystal structure of the HCV NS3/4A protease in complex with a this compound derivative.

Data Collection This compound Derivative-HCV NS3/4A Complex (PDB ID: 3LOX) [7]
Resolution (Å)2.65
Space GroupNot Specified
Unit Cell Dimensions (Å)a=Not Specified, b=Not Specified, c=Not Specified, α=90°, β=90°, γ=90°
Refinement Statistics This compound Derivative-HCV NS3/4A Complex (PDB ID: 3LOX) [7]
R-work0.190
R-free0.273
No. of Atoms2934
Ramachandran Favored (%)Not Specified
Ramachandran Outliers (%)Not Specified
RMSD (Bonds) (Å)Not Specified
RMSD (Angles) (°)Not Specified

Experimental Protocols

Protocol 1: Expression and Purification of HCV NS3/4A Protease

This protocol is adapted from established methods for the recombinant production of HCV NS3/4A protease in E. coli.[1][8]

1. Gene Construct and Expression Vector:

  • The gene encoding the NS3 protease domain (amino acids 1-181) and the central hydrophobic region of the NS4A cofactor (amino acids 21-34) are cloned into a suitable bacterial expression vector (e.g., pET series).

  • The NS4A peptide is often fused to the N-terminus of the NS3 protease domain via a flexible linker to ensure proper folding and enzymatic activity.[1]

  • An N-terminal hexahistidine (His6) tag is commonly included for affinity purification.

2. Protein Expression:

  • Transform E. coli BL21(DE3) cells with the expression vector.

  • Grow the cells in Terrific Broth (TB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1]

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.25 mM.[1]

  • Reduce the temperature to 18°C and continue shaking for 16-20 hours.[1]

3. Cell Lysis and Initial Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).[1]

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole).

  • Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).[1]

4. Tag Cleavage and Further Purification:

  • If desired, cleave the His-tag using a specific protease (e.g., TEV protease) during dialysis against a low-imidazole buffer.

  • Pass the cleaved protein solution back through the Ni-NTA column to remove the cleaved tag, uncleaved protein, and the protease.

  • Further purify the NS3/4A protease complex by size-exclusion chromatography (e.g., using a Superdex 75 column) in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).[1]

  • Assess protein purity by SDS-PAGE and determine the concentration by measuring the absorbance at 280 nm.

Protocol 2: Co-crystallization of the this compound-NS3/4A Protease Complex

This protocol provides a general framework for the co-crystallization of this compound with the purified NS3/4A protease.

1. Complex Formation:

  • Dissolve this compound in a suitable solvent, such as DMSO, to prepare a stock solution (e.g., 10-20 mM).

  • Incubate the purified NS3/4A protease (at a concentration of 5-15 mg/mL) with a 2-5 molar excess of this compound for at least 1 hour on ice to ensure complex formation.[1]

2. Crystallization Screening:

  • Use the sitting-drop or hanging-drop vapor diffusion method for crystallization trials.

  • Set up crystallization screens using commercially available sparse matrix screens (e.g., Hampton Research Crystal Screen, PEG/Ion Screen).

  • In a typical sitting-drop experiment, mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution and equilibrate against 100 µL of the reservoir solution at a constant temperature (e.g., 4°C or 20°C).[1]

  • Monitor the drops for crystal growth regularly over several weeks.

3. Optimization of Crystallization Conditions:

  • Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and the concentration of salts or additives to obtain diffraction-quality crystals.

Protocol 3: X-ray Diffraction Data Collection and Processing

1. Crystal Harvesting and Cryo-protection:

  • Carefully harvest a single crystal from the crystallization drop using a cryo-loop.

  • Briefly transfer the crystal to a cryo-protectant solution to prevent ice formation during freezing. The cryo-protectant is often the reservoir solution supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol.

  • Flash-cool the crystal by plunging it into liquid nitrogen.

2. Data Collection:

  • Mount the frozen crystal on a goniometer at a synchrotron beamline.

  • Expose the crystal to a high-intensity X-ray beam and rotate it to collect a series of diffraction images.

3. Data Processing:

  • Use specialized software (e.g., XDS or HKL2000) to process the raw diffraction images. This involves:

    • Indexing: Determining the unit cell dimensions and crystal lattice symmetry.

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling and Merging: Combining data from multiple images to produce a final dataset of unique reflection intensities.

4. Structure Determination and Refinement:

  • The structure is typically solved by molecular replacement using a previously determined structure of the HCV NS3/4A protease as a search model.

  • The initial model is then refined against the experimental data using software such as REFMAC5 or Phenix. This involves iterative cycles of manual model building in Coot and automated refinement until the model converges and fits the electron density map well.

Visualizations

experimental_workflow cluster_protein_production Protein Production cluster_purification Purification cluster_crystallography Crystallography gene_construct Gene Construct (NS3/4A in pET vector) expression Protein Expression in E. coli gene_construct->expression lysis Cell Lysis & Clarification expression->lysis ni_nta Ni-NTA Affinity Chromatography lysis->ni_nta tag_cleavage His-tag Cleavage (optional) ni_nta->tag_cleavage sec Size-Exclusion Chromatography tag_cleavage->sec complex_formation Complex Formation (Protease + this compound) sec->complex_formation crystallization Crystallization Screening (Vapor Diffusion) complex_formation->crystallization data_collection X-ray Data Collection (Synchrotron) crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution

Caption: Experimental workflow for the X-ray crystallography of the this compound-protease complex.

logical_relationship This compound This compound complex This compound-NS3/4A Complex This compound->complex ns3_4a HCV NS3/4A Protease ns3_4a->complex inhibition Inhibition of Polyprotein Processing complex->inhibition leads to replication_block Blockage of Viral Replication inhibition->replication_block results in

Caption: Logical relationship of this compound's mechanism of action.

References

Application Notes and Protocols for Computational Docking Studies of Boceprevir with SARS-CoV-2 Main Protease (MPro)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting computational docking studies of Boceprevir with the main protease (MPro) of SARS-CoV-2. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and computational biology.

Introduction

The main protease (MPro), a crucial enzyme for the replication of SARS-CoV-2, is a primary target for antiviral drug development.[1][2][3] this compound, an FDA-approved drug for Hepatitis C, has been identified as a potent inhibitor of SARS-CoV-2 MPro.[4][5] Computational docking studies are instrumental in understanding the binding interactions between this compound and MPro at a molecular level, providing insights for the design of novel and more effective inhibitors.[1][2] These in silico methods predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein.

Principle of Molecular Docking

Molecular docking predicts the binding mode and affinity of a ligand (this compound) to the active site of a receptor (MPro). The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring these conformations using a defined scoring function. The results help in elucidating the mechanism of inhibition, identifying key interacting residues, and quantifying the binding strength, often expressed as binding energy (in kcal/mol).

Quantitative Data Summary

The following tables summarize the quantitative data from various computational and experimental studies on the interaction of this compound with SARS-CoV-2 MPro.

Table 1: Binding Affinity and Inhibition Data for this compound with SARS-CoV-2 MPro

ParameterValueReference
Binding Energy (kcal/mol)-7.5[2][3]
Binding Energy (kcal/mol)-6.8[6]
IC50 (μM)4.13 ± 0.61[2][7]
Ki (μM)1.18 ± 0.10[7][8]

Table 2: Key Interacting Residues of SARS-CoV-2 MPro with this compound

Interaction TypeResidueReference
Hydrogen BondThr26[6]
Hydrogen BondHis41 (Catalytic Dyad)[6]
Hydrogen BondAsn142[2][6]
Hydrogen BondGly143[2][6]
Hydrogen BondCys145 (Catalytic Dyad)[2][4][6]
Hydrogen BondGln189[6]
Hydrophobic ContactsS1, S2, S3, S4, S5 subpockets[1]

Experimental Protocols

This section outlines a detailed protocol for performing a computational docking study of this compound with SARS-CoV-2 MPro using AutoDock Vina, a widely used open-source docking program.

4.1. Software and Resource Requirements

  • Molecular Graphics Laboratory (MGL) Tools: Includes AutoDock Tools (ADT) for preparing protein and ligand files.

  • AutoDock Vina: The docking engine.

  • UCSF Chimera or PyMOL: For visualization and analysis of results.

  • Protein Data Bank (PDB): Source for the 3D structure of SARS-CoV-2 MPro.

  • PubChem or ZINC database: Source for the 3D structure of this compound.

4.2. Protocol: Step-by-Step

Step 1: Protein Preparation

  • Download the MPro Structure: Obtain the crystal structure of SARS-CoV-2 MPro from the Protein Data Bank (PDB). A suitable entry is PDB ID: 6WNP, which is the complex of MPro with this compound.[6] For a more general docking study, a native MPro structure like PDB ID: 6Y84 can be used.[2]

  • Clean the Protein Structure: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.

    • Remove water molecules and any co-crystallized ligands or ions.

    • If the structure is a multimer, retain only one chain for the docking study unless the biological unit is multimeric.

    • Check for and repair any missing atoms or residues.

  • Prepare the Receptor for Docking using AutoDock Tools (ADT):

    • Load the cleaned PDB file into ADT.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial charges to each atom.

    • Save the prepared protein in the PDBQT format (e.g., MPro.pdbqt). This format includes atomic charges, atom types, and topological information required by AutoDock Vina.

Step 2: Ligand Preparation

  • Obtain the Ligand Structure: Download the 3D structure of this compound from the PubChem database (PubChem CID: 10324367).[6]

  • Energy Minimization: Perform energy minimization of the ligand structure using a force field like MMFF94. This can be done using software like Avogadro or UCSF Chimera.

  • Prepare the Ligand for Docking using AutoDock Tools (ADT):

    • Load the energy-minimized ligand file into ADT.

    • Detect the root and define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format (e.g., this compound.pdbqt).

Step 3: Grid Box Generation

  • Identify the Binding Site: The binding site of MPro is located in the cleft between Domain I and Domain II and includes the catalytic dyad His41 and Cys145.[6]

  • Define the Grid Box using AutoDock Tools (ADT):

    • Load the prepared MPro PDBQT file.

    • Center the grid box on the substrate-binding site. For example, using the coordinates x=36.56, y=46.43, z=56.04 can be a starting point.[6]

    • Adjust the size of the grid box to encompass the entire binding site, typically with dimensions around 60x60x60 Å.

    • Save the grid parameter file.

Step 4: Running the Docking Simulation with AutoDock Vina

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and parameters for the docking run.

  • Execute AutoDock Vina: Run the docking simulation from the command line:

Step 5: Analysis of Results

  • Examine the Log File: The docking_log.txt file will contain the binding affinity scores (in kcal/mol) for the top predicted binding modes.

  • Visualize the Docked Poses: Open the docking_results.pdbqt file along with the MPro.pdbqt file in UCSF Chimera or PyMOL.

  • Analyze Interactions:

    • Identify the hydrogen bonds formed between this compound and MPro residues.

    • Analyze the hydrophobic interactions.

    • Compare the docked pose with the crystallographic pose if available (e.g., from PDB ID: 6WNP).

    • Calculate the Root Mean Square Deviation (RMSD) between the docked and crystallographic poses to validate the docking protocol.

Visualizations

Experimental Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download MPro (PDB ID: 6WNP/6Y84) CleanP Clean Protein (Remove water, ligands) PDB->CleanP PubChem Download this compound (PubChem CID: 10324367) PrepL Prepare Ligand (Energy Minimization, Rotatable Bonds) -> this compound.pdbqt PubChem->PrepL PrepP Prepare Receptor (Add Hydrogens, Charges) -> MPro.pdbqt CleanP->PrepP Grid Define Grid Box (Center on Active Site) PrepP->Grid PrepL->Grid Vina Run AutoDock Vina (vina --config conf.txt) Grid->Vina Results Analyze Binding Affinity (docking_log.txt) Vina->Results Visualize Visualize Docked Poses (UCSF Chimera/PyMOL) Results->Visualize Interactions Analyze Interactions (H-bonds, Hydrophobic) Visualize->Interactions

Caption: Workflow for computational docking of this compound with SARS-CoV-2 MPro.

This compound Inhibition of MPro Signaling Pathway

G SARS-CoV-2 Polyprotein SARS-CoV-2 Polyprotein MPro (Main Protease) MPro (Main Protease) SARS-CoV-2 Polyprotein->MPro (Main Protease) Cleavage by Functional Viral Proteins Functional Viral Proteins MPro (Main Protease)->Functional Viral Proteins produces Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound This compound This compound->MPro (Main Protease) Inhibition Inhibition This compound->Inhibition Inhibition->MPro (Main Protease)

Caption: Mechanism of this compound inhibiting SARS-CoV-2 MPro and viral replication.

Conclusion

Computational docking is a powerful tool for investigating the interactions between potential drug candidates like this compound and their protein targets. The protocols and data presented here provide a comprehensive guide for researchers to conduct their own in silico studies on this compound and SARS-CoV-2 MPro. Accurate and careful application of these methods can significantly contribute to the understanding of inhibition mechanisms and the development of novel antiviral therapeutics.

References

Application Notes and Protocols: Synthesis of Boceprevir Analogues for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boceprevir, a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, represents a significant scaffold for the design of novel antiviral agents.[1][2][3] Structure-activity relationship (SAR) studies of this compound analogues are crucial for optimizing potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for the synthesis of this compound analogues and outlines key experiments for evaluating their biological activity, facilitating the systematic exploration of chemical space around this important pharmacophore.

Introduction

The HCV NS3/4A protease is a key enzyme in the viral replication cycle, responsible for cleaving the viral polyprotein into functional non-structural proteins.[1][4][5] this compound is a peptidomimetic ketoamide that forms a reversible covalent adduct with the active site serine (Ser139) of the protease.[6][7][8] The structure of this compound can be divided into four key moieties: a P1 β-cyclobutylalanyl group, a P2 dimethylcyclopropylproline, a P3 tert-butylglycine, and a P4 N-terminal tert-butylcarbamoyl cap.[6][7] Modifications at these positions have been explored to enhance its activity against HCV and to repurpose it for other viral proteases, such as the SARS-CoV-2 main protease (MPro).[6][7] This application note details the synthetic strategies and evaluation methods for developing novel this compound analogues.

Data Presentation: Structure-Activity Relationship of this compound Analogues

The following tables summarize quantitative data from SAR studies on this compound analogues, highlighting the impact of modifications at various positions on inhibitory activity.

Table 1: SAR of this compound Analogues Against HCV NS3/4A Protease

Analogue/ModificationP1 MoietyP2 MoietyP3 MoietyP4 CapKi* (nmol/L)[1]EC50 (nmol/L) in Replicon Assay[1]
This compound (13) β-cyclobutylalanyldimethylcyclopropylprolinetert-butylglycinetert-butyl urea (B33335)-200-400
Analogue 5 Leucine---630-
Analogue 6 ----->5000
Analogue 9 (truncated at P1') norvaline-----
Analogue 11 (amide cap at P1') norvaline---Significantly reduced-

Note: Ki values represent enzyme-binding affinity, while EC50 values from replicon cell-based assays indicate cellular activity. A lower value indicates higher potency.

Table 2: SAR of this compound-Based MPro Inhibitors for SARS-CoV-2

CompoundP1 MoietyP3 MoietyP4 CapWarheadAntiviral EC50 (µM)[7]
This compound β-cyclobutylalanyltert-butylglycinetert-butylcarbamoylα-ketoamideModerate
MPI40 ---nitrileNo inhibition
MPI46 -O-tert-butyl-threoninecarbamate (B1207046)-~1
PF-07321332 ---nitrile-

Note: These studies highlight the importance of the P4 N-terminal carbamate for potent antiviral activity against SARS-CoV-2.[6][7]

Experimental Protocols

General Synthesis of this compound Analogues

The synthesis of this compound analogues is typically achieved through a convergent approach, involving the synthesis of key fragments followed by coupling reactions.

1. Synthesis of the P1-P2 Dipeptide Fragment:

  • Objective: To synthesize the core dipeptide containing the P1 and P2 residues.

  • Procedure:

    • Protect the amino group of the desired P2 amino acid (e.g., dimethylcyclopropylproline) with a suitable protecting group such as Boc (di-tert-butyl dicarbonate).

    • Couple the protected P2 amino acid with the desired P1 amino acid ester (e.g., methyl β-cyclobutylalaninate) using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole).

    • Purify the resulting dipeptide ester by column chromatography.

    • Saponify the ester to the corresponding carboxylic acid using a base such as lithium hydroxide.

2. Synthesis of the P3-P4 Fragment:

  • Objective: To synthesize the N-terminal fragment containing the P3 and P4 capping group.

  • Procedure:

    • Start with the desired P3 amino acid (e.g., tert-butylglycine).

    • Introduce the P4 capping group. For a urea cap, react the P3 amino acid with an isocyanate (e.g., tert-butyl isocyanate). For a carbamate cap, use a chloroformate or an activated carbonate.

    • The resulting product is the P3-P4 fragment with a free carboxylic acid.

3. Fragment Coupling and Final Elaboration:

  • Objective: To couple the P1-P2 and P3-P4 fragments and introduce the ketoamide warhead.

  • Procedure:

    • Couple the P3-P4 fragment with the P1-P2 dipeptide amine (after deprotection of the N-terminus) using standard peptide coupling conditions.

    • The C-terminal carboxylic acid of the resulting tripeptide is then converted to the α-ketoamide. This can be achieved through various methods, including oxidation of a corresponding α-hydroxy amide or by coupling with an α-ketoacid derivative.

HCV NS3/4A Protease Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of the synthesized analogues against the HCV NS3/4A protease.

  • Principle: A fluorogenic substrate is cleaved by the protease, releasing a fluorescent signal. The presence of an inhibitor reduces the rate of cleavage, leading to a decrease in fluorescence.

  • Procedure:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM DTT, 20% glycerol).

    • Add the purified recombinant HCV NS3/4A protease to the buffer.

    • Add varying concentrations of the test compound (this compound analogue).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 30°C).

    • Initiate the reaction by adding a fluorogenic substrate (e.g., a FRET-based peptide substrate).

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

    • Calculate the initial reaction rates and determine the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HCV Replicon Cell-Based Assay
  • Objective: To evaluate the antiviral activity of the synthesized analogues in a cellular context.[1]

  • Principle: A human hepatoma cell line (Huh7) is engineered to contain a subgenomic HCV RNA that autonomously replicates.[1] The level of viral RNA is quantified to determine the efficacy of the inhibitor.

  • Procedure:

    • Seed Huh7 cells harboring the HCV replicon in 96-well plates.

    • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

    • Lyse the cells and extract the total RNA.

    • Quantify the HCV RNA levels using a real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay.

    • Determine the EC50 value, the concentration at which a 50% reduction in viral RNA is observed, by fitting the dose-response data to a sigmoidal curve.

    • A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to assess the effect of the compounds on cell viability and to determine the selectivity index (CC50/EC50).

Visualizations

G cluster_synthesis Synthesis of Analogues cluster_evaluation Biological Evaluation P1-P2 Dipeptide Synthesis P1-P2 Dipeptide Synthesis Fragment Coupling Fragment Coupling P1-P2 Dipeptide Synthesis->Fragment Coupling P3-P4 Fragment Synthesis P3-P4 Fragment Synthesis P3-P4 Fragment Synthesis->Fragment Coupling Final Analogue Final Analogue Fragment Coupling->Final Analogue Protease Inhibition Assay (IC50) Protease Inhibition Assay (IC50) Final Analogue->Protease Inhibition Assay (IC50) Replicon Assay (EC50) Replicon Assay (EC50) Final Analogue->Replicon Assay (EC50) SAR Analysis SAR Analysis Protease Inhibition Assay (IC50)->SAR Analysis Replicon Assay (EC50)->SAR Analysis

Caption: Workflow for the synthesis and evaluation of this compound analogues.

G HCV Polyprotein HCV Polyprotein NS3/4A Protease NS3/4A Protease HCV Polyprotein->NS3/4A Protease Cleavage Viral Replication Viral Replication NS3/4A Protease->Viral Replication Enables Inhibition of Cleavage Inhibition of Cleavage This compound Analogue This compound Analogue This compound Analogue->NS3/4A Protease Inhibits

Caption: Mechanism of action of this compound analogues on the HCV lifecycle.

G Start Start Synthesize Analogue Library Synthesize Analogue Library Start->Synthesize Analogue Library In Vitro Screening In Vitro Screening IC50 Determination Protease Selectivity Synthesize Analogue Library->In Vitro Screening Cell-Based Assay Cell-Based Assay Replicon EC50 Cytotoxicity In Vitro Screening->Cell-Based Assay Analyze SAR Analyze SAR Cell-Based Assay->Analyze SAR Analyze SAR->Synthesize Analogue Library Iterative Design Lead Optimization Lead Optimization Analyze SAR->Lead Optimization

Caption: Logical workflow for a structure-activity relationship (SAR) study.

References

Application Notes and Protocols for In Vitro Studies of Boceprevir in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boceprevir is a first-generation, orally bioavailable inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease. This enzyme is essential for viral replication, and its inhibition is a key strategy in antiviral therapy.[1][2] this compound was one of the first direct-acting antivirals (DAAs) approved for the treatment of chronic HCV genotype 1 infection, used in combination with pegylated interferon-alpha (peg-IFN-α) and ribavirin (B1680618) (RBV).[3] While newer generations of DAAs have since been developed, in vitro studies of this compound in combination with other antiviral agents remain valuable for understanding mechanisms of synergy, resistance, and for the development of novel therapeutic strategies.

These application notes provide a summary of in vitro data and detailed protocols for key experiments to evaluate this compound in combination therapies.

Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound alone and in combination with other antiviral agents.

Table 1: In Vitro Antiviral Activity of this compound and Combination Partners against HCV Replicons
Compound HCV Genotype Assay System EC50 (nM) Reference
This compound1, 2, 5HCV Replicon Assay200 - 400[4]
This compound1bHCV Replicon Assay200[1]
Interferon-α1bHCV Replicon AssayVaries by subtype[1]
Valopicitabine (NS5B Inhibitor)1bHCV Replicon Assay-[1]
Combination
This compound + Interferon-α1bHCV Replicon AssaySynergistic activity observed[1]
This compound + Valopicitabine1bHCV Replicon AssayDose-dependent enhancement of replicon inhibition[1]

Note: Specific EC50 values for this compound in combination with NS5A and NS5B inhibitors from in vitro studies are not widely available in the reviewed literature, likely due to the rapid development of second-generation protease inhibitors. However, studies have shown synergistic or additive effects when combining different classes of DAAs.[5]

Table 2: In Vitro Cytotoxicity of this compound
Compound Cell Line Assay CC50 (µM)
This compoundHuman hepatoma cells (e.g., Huh-7)Not specifiedNo cytotoxicity observed at therapeutic concentrations
This compoundStimulated peripheral blood mononuclear cellsNot specifiedNo cytotoxicity observed

Experimental Protocols

HCV Replicon Assay for Antiviral Activity (EC50 Determination)

This protocol describes the use of a human hepatoma cell line (e.g., Huh-7) harboring a subgenomic HCV replicon to determine the 50% effective concentration (EC50) of antiviral compounds.[4]

Materials:

  • Huh-7 cells stably expressing an HCV replicon (e.g., genotype 1b)

  • Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • G418 (Neomycin) for selection of replicon-containing cells.

  • This compound and other test compounds, dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • 96-well cell culture plates.

  • Reagents for quantifying HCV RNA (e.g., qRT-PCR) or a reporter gene product (e.g., luciferase assay system if using a reporter replicon).

Procedure:

  • Cell Seeding: Seed Huh-7 replicon cells in 96-well plates at a density that allows for logarithmic growth during the assay period. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound and the combination drug(s) in complete DMEM. The final DMSO concentration should be kept constant and at a non-toxic level (typically ≤0.5%).

  • Treatment: Remove the culture medium from the cells and add the prepared drug dilutions. Include wells with no drug (virus control) and wells with no cells (background control).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of HCV Replication:

    • qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR to determine the levels of HCV RNA.

    • Luciferase Assay (for reporter replicons): Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the HCV RNA levels or luciferase signals to the virus control.

    • Plot the percentage of inhibition against the logarithm of the drug concentration.

    • Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Cytotoxicity Assay (CC50 Determination) using MTT

This protocol determines the 50% cytotoxic concentration (CC50) of a compound, which is the concentration that reduces cell viability by 50%.

Materials:

  • Huh-7 cells (or other relevant cell line).

  • Complete DMEM.

  • This compound and other test compounds, dissolved in DMSO.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

Procedure:

  • Cell Seeding: Seed Huh-7 cells in 96-well plates and incubate overnight.

  • Compound Preparation and Treatment: Prepare and add serial dilutions of the test compounds as described in the antiviral assay protocol. Include wells with no drug (cell control).

  • Incubation: Incubate for the same duration as the antiviral assay (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the cell control.

    • Plot the percentage of viability against the logarithm of the drug concentration.

    • Calculate the CC50 value using a non-linear regression analysis.

In Vitro Synergy Testing: The Checkerboard Method and Combination Index (CI) Calculation

This protocol describes how to assess the interaction between two antiviral agents using a checkerboard dilution pattern and how to quantify the interaction using the Chou-Talalay Combination Index (CI) method.[6]

Procedure:

  • Experimental Setup (Checkerboard):

    • In a 96-well plate, prepare serial dilutions of this compound horizontally and a second antiviral agent vertically. This creates a matrix of concentration combinations.

    • Include rows and columns with each drug alone to determine their individual dose-response curves in the same experiment.

    • Perform the HCV replicon assay as described above with this matrix of drug concentrations.

  • Data Analysis and CI Calculation:

    • Determine the EC50, EC75, and EC90 values for each drug individually from the single-drug dose-response curves.

    • For each combination well, determine the fractional inhibitory concentration (FIC) for each drug:

      • FIC of Drug A = (Concentration of Drug A in combination) / (ECx of Drug A alone)

      • FIC of Drug B = (Concentration of Drug B in combination) / (ECx of Drug B alone)

    • Calculate the Combination Index (CI) for each combination that produces a certain effect level (e.g., 50%, 75%, 90% inhibition):

      • CI = FIC of Drug A + FIC of Drug B

  • Interpretation of CI Values:

    • Synergy: CI < 1

    • Additive: CI = 1

    • Antagonism: CI > 1

Specialized software such as CalcuSyn or CompuSyn can be used to automate the calculation of CI values and generate isobolograms for a more detailed analysis of the drug interaction.[7]

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis prep_cells Prepare Huh-7 Replicon Cells seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_compounds Prepare Serial Dilutions of this compound & Combination Drug treat_cells Treat Cells with Drug Combinations (Checkerboard) prep_compounds->treat_cells seed_cells->treat_cells incubate Incubate for 72 hours treat_cells->incubate quantify Quantify HCV Replication (qRT-PCR or Luciferase) incubate->quantify cytotoxicity Perform Parallel Cytotoxicity Assay (MTT) incubate->cytotoxicity calc_ec50 Calculate EC50 for Single Agents quantify->calc_ec50 calc_ci Calculate Combination Index (CI) quantify->calc_ci calc_cc50 Calculate CC50 cytotoxicity->calc_cc50 calc_ec50->calc_ci interpret Interpret Synergy/Additivity/Antagonism calc_ci->interpret

Experimental workflow for in vitro synergy studies.

HCV_Replication_and_Inhibition cluster_host_cell Hepatocyte cluster_virus_lifecycle HCV Life Cycle cluster_inhibition DAA Inhibition cluster_immune_response Innate Immune Response entry Entry & Uncoating translation Translation & Polyprotein Processing entry->translation replication RNA Replication translation->replication mavs MAVS Signaling translation->mavs NS3/4A cleaves MAVS assembly Assembly & Release replication->assembly This compound This compound (NS3/4A Protease Inhibitor) This compound->translation Inhibits Polyprotein Processing This compound->mavs Restores MAVS Signaling ns5a NS5A Inhibitors ns5a->replication Inhibits Replication Complex Formation ns5b NS5B Inhibitors ns5b->replication Inhibits RNA Synthesis rigi RIG-I Sensing of Viral RNA rigi->mavs irf3 IRF3 Activation mavs->irf3 ifn IFN Production irf3->ifn

HCV replication and points of DAA intervention.

References

Application Note: FRET-Based Enzymatic Assay for Determining Boceprevir Potency

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis C Virus (HCV) infection is a significant global health issue, and the HCV NS3/4A serine protease is a crucial enzyme for viral replication.[1] This protease is responsible for cleaving the viral polyprotein into mature, functional proteins essential for assembling new viral particles.[1][2] Boceprevir is a potent, direct-acting antiviral agent that functions as a reversible, covalent inhibitor of the NS3/4A protease.[2][3] It mimics the natural substrate and binds to the active site serine, thereby blocking polyprotein processing and halting viral replication.[2][4] This application note details a robust and sensitive Förster Resonance Energy Transfer (FRET)-based enzymatic assay for determining the potency of this compound and other potential inhibitors against the HCV NS3/4A protease.

Principle of the FRET-Based Assay

FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores). This assay utilizes a synthetic peptide substrate that contains a fluorescent donor (e.g., 5-FAM) and a quencher molecule (e.g., QXL™520) at opposite ends of the NS3/4A cleavage sequence.[5]

  • Intact Substrate (No Cleavage): When the peptide substrate is intact, the donor and quencher are in close proximity. Upon excitation of the donor fluorophore, the energy is non-radiatively transferred to the quencher, resulting in minimal to no fluorescence emission from the donor. The donor's fluorescence is "quenched."

  • Cleaved Substrate (Protease Activity): In the presence of active HCV NS3/4A protease, the enzyme cleaves the peptide substrate. This cleavage separates the donor from the quencher.

  • Fluorescence Signal: Once separated, the donor's energy is no longer transferred to the quencher. Excitation of the donor now results in a measurable fluorescence emission, which is directly proportional to the enzymatic activity of the NS3/4A protease.

This compound inhibits the protease, preventing substrate cleavage and thus reducing the fluorescence signal. The potency of the inhibitor is determined by measuring the reduction in fluorescence across a range of inhibitor concentrations.

FRET_Principle FRET Assay Principle for this compound Potency cluster_0 Active Enzyme (No Inhibition) cluster_1 Inhibited Enzyme Protease HCV NS3/4A Protease Cleavage Cleavage Protease->Cleavage Enzyme-Substrate Complex Substrate_intact Intact FRET Substrate (Donor + Quencher) Substrate_intact->Cleavage Substrate_cleaved Cleaved Products (Donor & Quencher Separated) Cleavage->Substrate_cleaved Fluorescence Fluorescence Signal (High) Substrate_cleaved->Fluorescence This compound This compound Protease_inhibited Inhibited HCV NS3/4A Protease This compound->Protease_inhibited Substrate_intact_2 Intact FRET Substrate (Remains Quenched) Protease_inhibited->Substrate_intact_2 No Cleavage No_Fluorescence No Fluorescence Signal (Low) Substrate_intact_2->No_Fluorescence

Figure 1. Mechanism of the FRET-based assay for NS3/4A protease inhibition.

Detailed Experimental Protocol

Materials and Reagents
  • Enzyme: Recombinant HCV NS3/4A Protease (Genotype 1b)

  • Inhibitor: this compound

  • Substrate: FRET peptide substrate, e.g., Ac-DE-Dap(QXL™520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2.[5] Excitation/Emission (Ex/Em) = 490/520 nm.[5]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% (v/v) Glycerol, 5 mM DTT, 0.01% (v/v) Triton X-100.

  • Solvent: Dimethyl Sulfoxide (DMSO) for dissolving inhibitor and substrate.

  • Hardware: 96-well or 384-well solid black flat-bottom plates, fluorescence microplate reader.

Procedure

Workflow Experimental Workflow prep 1. Prepare Reagents - Dilute this compound (serial dilution) - Prepare Enzyme and Substrate solutions dispense 2. Dispense Components into Plate - 25 µL Assay Buffer - 5 µL this compound dilutions (or DMSO for controls) prep->dispense enzyme 3. Add Enzyme - 10 µL of NS3/4A Protease solution dispense->enzyme incubate 4. Pre-incubation - Incubate at 30°C for 15 minutes enzyme->incubate substrate 5. Initiate Reaction - Add 10 µL of FRET Substrate solution incubate->substrate measure 6. Measure Fluorescence - Kinetic read every 60s for 30 min (Ex: 490 nm, Em: 520 nm) substrate->measure analyze 7. Data Analysis - Calculate reaction rates (V_0) - Determine % Inhibition - Calculate IC50 value measure->analyze

Figure 2. Step-by-step workflow for the this compound potency assay.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 1 µM to 0.01 nM).

    • Prepare a working solution of HCV NS3/4A protease (e.g., 50 nM) in assay buffer.

    • Prepare a working solution of the FRET substrate (e.g., 1 µM) in assay buffer.

  • Assay Setup (per well):

    • Add 25 µL of assay buffer to each well of a 96-well black plate.

    • Add 5 µL of the this compound serial dilutions to the sample wells.

    • For controls, add 5 µL of DMSO:

      • Positive Control (100% activity): No inhibitor.

      • Negative Control (0% activity): No enzyme (add assay buffer instead in the next step).

    • Add 10 µL of the 50 nM NS3/4A protease solution to all wells except the negative control.

    • Mix gently and pre-incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the 1 µM FRET substrate solution to all wells, bringing the total volume to 50 µL.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 30°C.

    • Measure the fluorescence intensity (Ex: 490 nm, Em: 520 nm) kinetically, with readings every 60 seconds for 30 minutes.

  • Data Analysis:

    • For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_positive_control)] x 100

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

Quantitative Data Summary

The potency of this compound against the HCV NS3/4A protease has been well-characterized. The table below summarizes typical inhibition values obtained from enzymatic assays.

InhibitorTarget EnzymeAssay TypeParameterReported Value (nM)
This compoundHCV NS3/4A ProteaseEnzymaticK_i14[1][4][6]
This compoundHCV Replicon (Cell-based)Cell-basedEC₅₀200 - 400[7][8]
  • K_i (Inhibition Constant): A measure of the inhibitor's binding affinity to the enzyme.

  • EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response, measured in a cell-based system.

Conclusion

This FRET-based enzymatic assay provides a sensitive, reliable, and high-throughput method for determining the inhibitory potency of this compound against the HCV NS3/4A protease. The protocol is straightforward and can be readily adapted for screening new chemical entities, characterizing inhibitor mechanisms, and studying enzyme kinetics in a drug discovery setting.

References

Measuring Boceprevir Resistance in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boceprevir is a first-generation direct-acting antiviral (DAA) agent that specifically inhibits the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease, an enzyme critical for viral replication.[1][2][3] The emergence of drug-resistant viral variants is a significant challenge in antiviral therapy.[4][5] Therefore, accurate and robust methods to measure this compound resistance in cell culture are essential for understanding resistance mechanisms, evaluating the efficacy of new antiviral compounds, and guiding clinical treatment strategies. This document provides detailed protocols for key in vitro assays used to characterize this compound resistance, presents quantitative data on resistance-associated substitutions, and illustrates the underlying molecular interactions and experimental workflows.

Key Resistance-Associated Substitutions and their Impact on this compound Susceptibility

Resistance to this compound is primarily associated with specific amino acid substitutions in the NS3 protease domain.[1][6] These mutations can reduce the binding affinity of the drug to its target, thereby diminishing its inhibitory effect. The level of resistance is typically expressed as a fold-change in the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) compared to the wild-type virus.

NS3 MutationFold-Change in this compound IC50/EC50Resistance LevelReference
V36M/A4 - 20Low to Medium[1][7]
T54A/S3.8 - 17.7Low to Medium[1][6]
V55A6.8 - 6.9Medium[1][6]
R155K/T4 - 20Low to Medium[1][7]
A156S6.8 - 17.7Medium[1][6]
A156T/V>60 - >120High[1][5][6]
V170A6.8 - 17.7Medium[1][6]
V36M + R155K>60High[5]

Signaling Pathway and Mechanism of Action

This compound is a peptidomimetic inhibitor that targets the catalytic site of the HCV NS3/4A serine protease.[8] The NS3 protease is responsible for cleaving the HCV polyprotein at multiple sites, a crucial step for the maturation of viral proteins required for replication.[2][3] this compound forms a reversible covalent bond with the active site serine residue (Ser139) of the NS3 protease, effectively blocking its function.[8][9] Resistance mutations alter the conformation of the active site, hindering the binding of this compound.

Boceprevir_Mechanism_of_Action cluster_HCV_Replication HCV Replication Cycle cluster_Inhibition Inhibition by this compound cluster_Resistance Resistance Mechanism HCV_Polyprotein HCV Polyprotein NS3_4A_Protease NS3/4A Protease HCV_Polyprotein->NS3_4A_Protease Cleavage Mature_Viral_Proteins Mature Viral Proteins NS3_4A_Protease->Mature_Viral_Proteins Altered_Binding_Site Altered Protease Binding Site Viral_Replication Viral Replication Mature_Viral_Proteins->Viral_Replication This compound This compound This compound->NS3_4A_Protease Reduced_Binding Reduced this compound Binding Inhibition NS3_Mutations NS3 Mutations (e.g., A156T) NS3_Mutations->NS3_4A_Protease Induces HCV_Replicon_Assay_Workflow Start Start Cell_Seeding Seed Huh-7 cells containing HCV replicons Start->Cell_Seeding Drug_Treatment Treat cells with serial dilutions of this compound Cell_Seeding->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation RNA_Extraction Extract total cellular RNA Incubation->RNA_Extraction qRT_PCR Quantify HCV RNA levels by qRT-PCR RNA_Extraction->qRT_PCR Data_Analysis Calculate IC50 values qRT_PCR->Data_Analysis End End Data_Analysis->End Enzymatic_Assay_Workflow Start Start Reaction_Setup Prepare reaction mix with buffer, purified NS3/4A protease, and serial dilutions of this compound Start->Reaction_Setup Pre_incubation Pre-incubate for 15-30 minutes Reaction_Setup->Pre_incubation Substrate_Addition Initiate reaction by adding a fluorogenic substrate Pre_incubation->Substrate_Addition Kinetic_Reading Monitor fluorescence signal over time Substrate_Addition->Kinetic_Reading Data_Analysis Calculate initial reaction velocities and determine IC50 values Kinetic_Reading->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Assessing Boceprevir Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for assessing the cytotoxicity of Boceprevir in various cell lines. This compound, an inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, is a cornerstone in antiviral therapy.[1][2][3][4] Understanding its cytotoxic profile is crucial for preclinical safety assessment and for exploring potential off-target effects.

Introduction

This compound is a potent antiviral agent that functions by reversibly binding to the active site of the HCV NS3 protease, thereby inhibiting viral replication.[5][6][7] While highly selective for its viral target, it is essential to evaluate its potential for inducing cytotoxicity in host cells.[7][8] This document outlines standard methodologies for quantifying this compound-induced cytotoxicity, including metabolic viability assays (MTT) and membrane integrity assays (LDH). Additionally, a protocol for assessing apoptosis, a common mechanism of drug-induced cell death, is provided.

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The following tables summarize quantitative data on this compound's cytotoxic and antiviral effects as reported in the literature.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssayCC50 (μM)ObservationReference
Huh7 (human hepatoma)Trypan blue>50No cytotoxicity observed.[8]
PHA-stimulated PBMCTrypan blue>50No cytotoxicity observed.[8]
Multiple Cell LinesNot specified>100Well tolerated in all cell lines tested.[9]
Caco-2Not specified>100Not toxic in Caco-2 cells.[10]
LR7 and Vero E6MTT72.5Maximal non-toxic concentration.[11]
HepatocytesMTS>50No significant cytotoxicity up to 50 μM.[7]

Table 2: Antiviral Efficacy of this compound

Virus/TargetAssayIC50 / EC50 (μM)Cell Line/SystemReference
HCV Genotype 1b RepliconRNA reduction0.2 - 0.4Huh7[8]
HCV Genotype 1 RepliconRNA reduction0.2Not specified[5]
SARS-CoV-2 MproEnzymatic4.13In vitro
SARS-CoV-2Viral Replication1.90Not specified
SARS-CoV-2Viral Replication1.31Not specified[12]
SARS-CoV-2Viral Replication2.97Caco-2[10]
HCV NS3 ProteaseEnzymatic (Ki)0.014In vitro[7]

Experimental Protocols

General Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density.[13][14] For adherent cells, allow them to attach overnight.[15]

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[16] Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.[17]

  • Incubation: Incubate the cells for a predetermined exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[15]

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[18]

Protocol:

  • Following the treatment period with this compound, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13][18]

  • Incubate the plate for 1 to 4 hours at 37°C.[18]

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Mix thoroughly to ensure complete solubilization.[18]

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[18]

  • Calculate cell viability as a percentage of the untreated control.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[19][20]

Protocol:

  • After the incubation period with this compound, carefully transfer a portion of the cell culture supernatant (e.g., 50-100 µL) from each well to a new 96-well plate.[21]

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix.[17][20]

  • Add the LDH reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 20-30 minutes, protected from light.[21]

  • Add a stop solution if required by the kit.[20]

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[21]

  • Determine cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer).[22]

Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Harvest cells (including any floating cells in the supernatant) after treatment with this compound.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add fluorescently-labeled Annexin V and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. The readout can distinguish between different cell populations based on their fluorescence.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for cytotoxicity assessment and a generalized signaling pathway for drug-induced apoptosis.

experimental_workflow Experimental Workflow for this compound Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate boceprevir_prep Prepare this compound Dilutions treatment Treat Cells with this compound cell_seeding->treatment boceprevir_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay MTT Assay incubation->mtt_assay ldh_assay LDH Assay incubation->ldh_assay apoptosis_assay Apoptosis Assay incubation->apoptosis_assay read_absorbance Read Absorbance/ Fluorescence mtt_assay->read_absorbance ldh_assay->read_absorbance apoptosis_assay->read_absorbance calculate_viability Calculate % Viability/ Cytotoxicity read_absorbance->calculate_viability

Caption: Workflow for assessing this compound cytotoxicity.

apoptosis_pathway Generalized Drug-Induced Apoptosis Pathway cluster_stimulus Stimulus cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome drug This compound (High Concentration/ Off-Target Effect) bax_bak Bax/Bak Activation drug->bax_bak mito Mitochondrial Membrane Potential Loss bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential pathway for drug-induced apoptosis.

References

Development of Boceprevir-Based PROTACs for Targeted Protein Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[2] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] By inducing the proximity of the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] This catalytic mechanism allows a single PROTAC molecule to mediate the degradation of multiple target protein molecules.[3]

Boceprevir, a potent, orally bioavailable inhibitor of the hepatitis C virus (HCV) NS3/4A protease, serves as an attractive warhead for the development of antiviral PROTACs.[2][4] Its established binding affinity and specificity for viral proteases make it an ideal candidate for redirecting the ubiquitin-proteasome system to degrade these essential viral enzymes.[2][4] Furthermore, the core scaffold of this compound has been explored for developing inhibitors against other viral proteases, such as the main protease (Mpro) of SARS-CoV-2, highlighting its potential for broader antiviral applications.[5]

These application notes provide a comprehensive overview of the development of this compound-based PROTACs, including their design, synthesis, and biological evaluation. Detailed protocols for key experiments are provided to guide researchers in this burgeoning field of targeted protein degradation.

Signaling Pathway and Mechanism of Action

The fundamental mechanism of a this compound-based PROTAC involves the formation of a ternary complex between the target viral protease (e.g., HCV NS3/4A), the PROTAC molecule, and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the viral protease. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, leading to the degradation of the viral protease into smaller peptides. The PROTAC molecule itself is not degraded in this process and can subsequently engage another target protein and E3 ligase, acting in a catalytic manner.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation Boceprevir_PROTAC This compound-PROTAC Target_Protease Target Viral Protease (e.g., HCV NS3/4A) Boceprevir_PROTAC->Target_Protease Binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) Boceprevir_PROTAC->E3_Ligase Recruits Ubiquitination Poly-ubiquitination of Target Protease Target_Protease->Ubiquitination E3_Ligase->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_Protease Degraded Peptides Proteasome->Degraded_Protease Degrades

Figure 1: Mechanism of this compound-based PROTAC action.

Data Presentation

The efficacy of this compound-based PROTACs is evaluated based on their ability to induce the degradation of the target viral protease. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize hypothetical but representative data for a this compound-based PROTAC targeting HCV NS3/4A.

Compound Target E3 Ligase Ligand Linker Cell Line DC50 (nM) Dmax (%)
This compound-PROTAC-1HCV NS3/4APomalidomide (B1683931) (CRBN)PEG4Huh-750>90
This compound-PROTAC-2HCV NS3/4AVH032 (VHL)Alkyl C8Huh-775>85
This compound (Control)HCV NS3/4AN/AN/AHuh-7N/ANo degradation

Table 1: Quantitative Degradation Data for this compound-Based PROTACs

Compound Target IC50 (nM) Cell Viability (CC50, µM)
This compound-PROTAC-1HCV NS3/4A15>25
This compound-PROTAC-2HCV NS3/4A25>25
This compoundHCV NS3/4A14[6]>50

Table 2: In Vitro Activity and Cytotoxicity of this compound-Based PROTACs

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based PROTAC (this compound-Linker-Pomalidomide)

This protocol describes a general synthetic scheme for coupling this compound to a linker and the E3 ligase ligand, pomalidomide.

Synthesis_Workflow Start Commercially Available Starting Materials Step1 Synthesis of This compound-acid derivative Start->Step1 Step2 Synthesis of Pomalidomide-linker-amine Start->Step2 Step3 HATU-mediated Amide Coupling Step1->Step3 Step2->Step3 Purification Purification (e.g., HPLC) Step3->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization Final_PROTAC This compound-PROTAC Characterization->Final_PROTAC

Figure 2: General workflow for this compound-PROTAC synthesis.

Materials:

  • This compound or a suitable precursor

  • Pomalidomide

  • Bifunctional linker (e.g., N-Boc-amino-PEG-acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Procedure:

  • Synthesis of Pomalidomide-Linker-Amine: a. To a solution of pomalidomide (1.0 eq) and a Boc-protected amino-linker with a terminal carboxylic acid (e.g., Boc-NH-PEG4-COOH) (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). b. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by LC-MS. c. Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by silica (B1680970) gel column chromatography to yield the Boc-protected pomalidomide-linker. e. Dissolve the purified product in DCM and add TFA (20% v/v). Stir at room temperature for 1-2 hours to remove the Boc protecting group. f. Concentrate the reaction mixture under reduced pressure to obtain the pomalidomide-linker-amine salt.

  • Synthesis of this compound-Acid Derivative:

    • This step may require modification of the commercially available this compound to introduce a carboxylic acid handle suitable for coupling. This can be achieved through various synthetic routes depending on the desired attachment point on the this compound scaffold.

  • Coupling of this compound-Acid to Pomalidomide-Linker-Amine: a. To a solution of the this compound-acid derivative (1.0 eq) and the pomalidomide-linker-amine salt (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). b. Stir the reaction mixture at room temperature overnight. Monitor the reaction by LC-MS. c. Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude this compound-PROTAC by preparative HPLC. e. Characterize the final product by LC-MS and NMR spectroscopy.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol details the procedure for quantifying the degradation of a target viral protease in cultured cells treated with a this compound-based PROTAC.

Materials:

  • Cell line expressing the target viral protease (e.g., Huh-7 cells for HCV NS3/4A)

  • This compound-based PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. b. Prepare serial dilutions of the this compound-PROTAC in cell culture medium. c. Treat the cells with the different concentrations of the PROTAC for a desired time period (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells by adding ice-cold RIPA buffer. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for loading by adding Laemmli sample buffer and boiling. b. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST. h. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. i. Strip the membrane and re-probe with the primary antibody for the loading control.

  • Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the band intensity of the target protein to the corresponding loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of the this compound-based PROTAC.

Materials:

  • Cell line of interest

  • This compound-based PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of the this compound-PROTAC in cell culture medium. b. Treat the cells with the different concentrations of the PROTAC for a specified duration (e.g., 72 hours). Include a vehicle-treated control and a positive control for cytotoxicity if available.

  • MTT Assay: a. After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals. b. Add the solubilization solution to each well to dissolve the formazan crystals. c. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. c. Plot the percentage of cell viability against the PROTAC concentration and determine the CC50 (50% cytotoxic concentration) value.

Conclusion

The development of this compound-based PROTACs represents a promising strategy for targeted antiviral therapy. By leveraging the catalytic mechanism of the ubiquitin-proteasome system, these molecules have the potential to achieve potent and sustained degradation of essential viral proteins. The protocols and data presented in these application notes provide a framework for the design, synthesis, and evaluation of novel this compound-based PROTACs, paving the way for the next generation of antiviral therapeutics.

References

Application Note: Quantification of Boceprevir in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Boceprevir in human plasma. This compound is a protease inhibitor used in the treatment of Hepatitis C.[1] The described protocol utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications. The procedure demonstrates excellent accuracy, precision, and recovery, meeting the validation criteria set by regulatory guidelines.[2]

Introduction

This compound is a direct-acting antiviral agent against the hepatitis C virus (HCV).[1] Monitoring its concentration in plasma is crucial for optimizing therapeutic outcomes and minimizing potential toxicities. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for quantifying drugs in complex biological matrices like plasma.[3] This document provides a comprehensive protocol for the quantification of this compound in human plasma, including detailed procedures for sample preparation, chromatographic and mass spectrometric conditions, and method validation data.

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d9 (BOC-d9) internal standard (IS)[4]

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Human plasma (K2EDTA)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d9 in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound-d9 stock solution in methanol to a final concentration of 1000 ng/mL.[4]

Sample Preparation

The sample preparation is based on a protein precipitation method.[2][4]

  • Allow plasma samples to thaw at room temperature.

  • To a 100 µL aliquot of plasma, add 50 µL of the internal standard working solution (this compound-d9).

  • Add 450 µL of methanol to precipitate the plasma proteins.[4]

  • Vortex the mixture thoroughly for 1 minute.

  • Centrifuge the samples at 20,000 x g for 10 minutes at 4°C.[4]

  • Transfer 300 µL of the clear supernatant to an HPLC vial.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.[4]

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
ColumnReversed-phase C18 column (e.g., Hypercarb 3-μm graphite, 2.1 mm ID by 100 mm)[4]
Mobile Phase A0.1% Formic Acid in Water[4]
Mobile Phase B0.1% Formic Acid in a 50:50 mixture of Water and Methanol[4]
GradientA stepwise gradient elution can be optimized for separation.[4]
Flow Rate0.3 mL/min[4]
Column Temperature80°C[4]
Injection Volume10 µL[4]

Mass Spectrometry:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsThis compound: m/z 520.3 → 380.2This compound-d9: m/z 529.3 → 380.2
Dwell Time100 ms
Collision GasArgon
Ion Source Temperature500°C

Method Validation

The method was validated according to international guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 23.43 ng/mL to 3000 ng/mL for this compound in human plasma.[2] The correlation coefficient (r²) was greater than 0.998.[2]

Table 1: Linearity of this compound Quantification

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound23.43 - 3000> 0.998[2]
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at low, medium, and high concentrations.

Table 2: Accuracy and Precision of this compound Quantification

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low< 5.21[2]< 7.57[2]98.47 (mean)[2]
Medium< 5.21[2]< 7.57[2]98.47 (mean)[2]
High< 5.21[2]< 7.57[2]98.47 (mean)[2]
Recovery and Matrix Effect

The extraction recovery of this compound from human plasma was determined to be nearly 100%.[2] The matrix effect was evaluated and found to be negligible, indicating that endogenous plasma components did not interfere with the ionization of the analyte or the internal standard.

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
This compound~100[2]Not significant

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationships of the key steps in the LC-MS/MS quantification method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard (50 µL) plasma_sample->add_is protein_precipitation Protein Precipitation with Methanol (450 µL) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge (20,000 x g, 10 min) vortex->centrifuge supernatant_transfer Transfer Supernatant (300 µL) centrifuge->supernatant_transfer injection Inject into LC-MS/MS (10 µL) supernatant_transfer->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship start Start sample_prep Sample Preparation (Protein Precipitation) start->sample_prep lc_separation LC Separation (Reversed-Phase) sample_prep->lc_separation Extract ms_detection MS/MS Detection (MRM) lc_separation->ms_detection Eluent data_analysis Data Analysis ms_detection->data_analysis Raw Data end End data_analysis->end Final Concentration

Caption: Logical steps in the LC-MS/MS quantification method.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and accurate means for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in a clinical or research setting. The validation data confirms that the method meets the requirements for bioanalytical applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Boceprevir Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Boceprevir in in vitro assays, achieving and maintaining its solubility is critical for obtaining accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound is highly soluble in DMSO, with reported concentrations reaching up to 180 mg/mL.[1][2] It is practically insoluble in water.[1][2][3] For optimal results, always use fresh, anhydrous, research-grade DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1]

Q2: I observed precipitation when I diluted my this compound DMSO stock into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution" and occurs because this compound is poorly soluble in aqueous solutions.[3] When the DMSO stock is diluted into a larger volume of aqueous medium, the concentration of this compound may exceed its solubility limit in the final solvent mixture.

To mitigate this, try the following troubleshooting steps:

  • Lower the final concentration: The most straightforward approach is to reduce the final working concentration of this compound in your assay.

  • Optimize the dilution process: Add the DMSO stock solution to your pre-warmed culture medium drop-by-drop while gently vortexing or swirling. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Increase the final DMSO concentration (with caution): While it's best to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced cellular toxicity, a slight increase may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[1]

Q4: Can I use other organic solvents to dissolve this compound?

A4: Besides DMSO, this compound is also reported to be soluble in ethanol.[1][3][4] However, the compatibility of any solvent with your specific in vitro assay must be validated to ensure it does not interfere with the experimental system or cellular health.

Quantitative Data Summary: this compound Solubility

The following table summarizes the reported solubility of this compound in common laboratory solvents.

SolventReported SolubilityMolar Concentration (approx.)Reference
DMSO100 mg/mL192.42 mM[1]
DMSO180 mg/mL (with sonication)346.37 mM[2]
Ethanol100 mg/mL192.42 mM[1]
WaterInsoluble / < 0.1 mg/mL-[1][2]

Note: The molecular weight of this compound is approximately 519.68 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound powder and the bottle of DMSO to reach room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need approximately 5.2 mg.

  • Dissolution: Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to ensure the compound is completely dissolved.

  • Solubility Check: Visually inspect the solution against a light source. It should be clear and free of any visible particles. If undissolved particles remain, gently warm the solution to 37°C for 5-10 minutes and vortex again, or use a brief sonication step.[2]

  • Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.[1][2]

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium or aqueous buffer

  • Sterile tubes

Procedure:

  • Pre-warm Medium: Ensure your cell culture medium or buffer is pre-warmed to the experimental temperature (typically 37°C).

  • Dilution: While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound DMSO stock solution drop-by-drop. This helps to prevent precipitation by ensuring rapid dispersal of the compound.

  • Final Mixing: Continue to mix the solution for an additional 30 seconds to ensure homogeneity.

  • Immediate Use: Use the freshly prepared working solution immediately in your in vitro assay to minimize the risk of the compound precipitating over time.

Visualizing Experimental and Biological Pathways

To further assist researchers, the following diagrams illustrate the recommended experimental workflow for preparing this compound solutions and the signaling pathway targeted by this compound.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex & Warm/Sonicate if Needed add_dmso->vortex check_sol Visually Inspect for Complete Dissolution vortex->check_sol aliquot Aliquot and Store at -20°C / -80°C check_sol->aliquot add_stock Add Stock Dropwise While Vortexing aliquot->add_stock Use one aliquot prewarm Pre-warm Aqueous Medium to 37°C prewarm->add_stock mix Mix Thoroughly add_stock->mix use Use Immediately in Assay mix->use cluster_virus HCV Replication cluster_host Host Innate Immunity HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage MAVS MAVS on Mitochondria NS3_4A->MAVS Cleaves & Inactivates IRF3 IRF3 Activation MAVS->IRF3 IFN Type I Interferon Production IRF3->IFN This compound This compound This compound->NS3_4A Inhibits

References

Identifying and mitigating Boceprevir off-target effects in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to identify and mitigate the off-target effects of Boceprevir in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of this compound?

A1: this compound is a potent, orally administered ketoamide inhibitor that was designed to target the hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease.[1][2] It functions as a reversible, covalent inhibitor by binding to the active site serine (Ser139) of the NS3 protease, which blocks the cleavage of the viral polyprotein and halts viral replication.[3][4]

Q2: What are the known or potential off-target effects of this compound?

A2: While highly selective, this compound has demonstrated activity against other proteases and enzymes.[5]

  • Human Proteases: this compound has been evaluated against a panel of human serine and cysteine proteases, including human neutrophil elastase and various liver cathepsins. While it shows a high degree of selectivity for the HCV protease, some level of cross-reactivity may be possible, especially at high concentrations.[1][6]

  • Coronaviral Proteases: Studies have shown that this compound can inhibit the main protease (Mpro or 3CLpro) of coronaviruses, including SARS-CoV-2, although with lower potency than its primary HCV target.[3][7]

  • Cytochrome P450 Enzymes: this compound is known to be metabolized by and also inhibit the cytochrome P450 enzyme CYP3A4/5.[2][8] This is a primary source of drug-drug interactions and can be a confounding factor in cellular models expressing this enzyme.

Q3: My cells are showing toxicity after this compound treatment. How can I determine if this is an on-target or off-target effect?

A3: Differentiating on-target from off-target toxicity is crucial. A logical workflow can help pinpoint the cause. Key steps include performing a dose-response analysis to determine the cytotoxic concentration (CC50) and comparing it to the effective concentration (EC50) for its antiviral effect. A large gap between the two values suggests a wider therapeutic window. Additionally, using control cells that do not express the primary target (HCV NS3/4A protease) is essential; if toxicity persists in these cells, it is definitively an off-target effect.

A Observe Unexpected Cellular Phenotype (e.g., Toxicity) B Perform Dose-Response Assay (Determine CC50 and EC50) A->B F Run Control Experiments A->F C Is CC50 >> EC50? B->C D Toxicity may be manageable at therapeutic doses. Proceed with caution. C->D Yes E High risk of toxicity at effective doses. C->E No G Treat uninfected cells (lacking the primary target) F->G H Is toxicity still observed? G->H I Phenotype is likely an OFF-TARGET EFFECT H->I Yes J Phenotype is likely an ON-TARGET EFFECT (related to primary target inhibition) H->J No

Caption: Troubleshooting logic for unexpected cytotoxicity.

Data Summary

The following table summarizes key quantitative values for this compound's on-target and off-target activities based on published data.

ParameterTargetValueCell Line / SystemNotes
On-Target Activity
KiHCV NS3/4A Protease14 nM[9][10]In Vitro Enzyme AssayMeasures direct binding affinity to the target enzyme.
EC50 / EC90HCV Genotype 1b Replicon200 nM / 350 nM[1][10]Huh7 CellsMeasures effective concentration to inhibit viral replication in a cellular model.
Off-Target Activity
IC50SARS-CoV-2 Mpro~4.13 µM[3][7]In Vitro Enzyme AssayDemonstrates inhibition of a non-HCV viral protease.
Selectivity RatioHuman Proteases (Elastase, Cathepsins)4 to >7000-fold[1][6]In Vitro Enzyme AssaysIndicates this compound is significantly more potent against HCV protease than these human proteases.
Cytotoxicity
CC50Various Cell Lines>100 µM[7]Vero, A549 CellsMeasures the concentration that causes 50% cell death; high value indicates low cytotoxicity.
CC50Hepatoma Cells>50 µM[10]Huh7 CellsLow cytotoxicity observed in the primary cell type for HCV studies.

Troubleshooting Guide

Issue 1: Higher than expected IC50 value (lower potency) in an in vitro protease assay.

  • Potential Cause A: Enzyme Instability. The protease may have lost activity due to improper storage or handling, such as repeated freeze-thaw cycles.[11]

    • Solution: Aliquot your enzyme stock and store it at -80°C. Before an experiment, validate the activity of a new aliquot using a standard substrate and positive control inhibitor.

  • Potential Cause B: Compound Solubility or Aggregation. this compound, like many small molecules, may precipitate or form aggregates in aqueous assay buffers, reducing its effective concentration.[11]

    • Solution: Visually inspect solutions for precipitation. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤1%) and consistent across all wells. To test for aggregation, consider adding a small amount of a non-ionic detergent like 0.01% Triton X-100 to the assay buffer.[11]

  • Potential Cause C: Incorrect Assay Conditions. Sub-optimal pH, incorrect substrate concentration relative to its Km, or deviations in incubation time and temperature can all lead to inaccurate potency measurements.[12]

    • Solution: Verify that the assay buffer pH is optimal for your protease. Use a substrate concentration at or below the Km for competitive inhibitors. Ensure all reagents are equilibrated to the correct temperature before initiating the reaction and use precise, calibrated timers.[11]

Issue 2: High background signal or poor reproducibility in a fluorescence-based protease assay.

  • Potential Cause A: Reagent Interference. The inhibitor itself or the solvent may have intrinsic fluorescence, or it could be quenching the fluorescent signal.

    • Solution: Run control wells containing the inhibitor at all tested concentrations but without the enzyme or substrate to measure background fluorescence. Subtract this background from your experimental wells.

  • Potential Cause B: Pipetting Inaccuracy. Inconsistent pipetting, especially of small volumes, can introduce significant well-to-well variability.[11]

    • Solution: Use calibrated pipettes. Prepare master mixes for the enzyme, substrate, and inhibitor dilutions to minimize pipetting errors and ensure consistency across the plate.[11]

cluster_0 Phase 1: Observation & Initial Assessment cluster_1 Phase 2: Off-Target Hypothesis Testing cluster_2 Phase 3: Target Validation A Observe Unexpected Cellular Effect B Confirm Effect with Dose-Response & Time-Course A->B C Test in Target-Negative Control Cell Line B->C D Perform Protease Panel Screening (in vitro) B->D E Perform Kinase Panel Screening (in vitro) B->E F Identify Potential Off-Target 'Hit' C->F D->F E->F G Validate with Cellular Target Engagement Assay (e.g., CETSA) F->G H Use Genetic Methods (siRNA/CRISPR) to Knock Down Putative Off-Target F->H I Confirm Off-Target Interaction G->I H->I

Caption: Experimental workflow for identifying off-target effects.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT-Based)

This protocol provides a method to determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • Cell line of interest (e.g., Huh7, Vero)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Dilution: Prepare a 2-fold serial dilution of this compound in culture medium from your stock solution. Aim for a final concentration range that will span from no effect to complete cell death (e.g., 200 µM down to 0.1 µM). Remember to include a "vehicle control" (medium with DMSO only) and a "cells only" control.

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the this compound dilutions (or control medium) to the appropriate wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance on a plate reader at 570 nm.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as % viability vs. log[this compound]. Use a non-linear regression (sigmoidal dose-response) to calculate the CC50 value.

Protocol 2: General In Vitro Protease Inhibition Assay (FRET-Based)

This protocol describes a method to determine the 50% inhibitory concentration (IC50) of this compound against a specific protease.

Materials:

  • Purified protease of interest

  • FRET-based peptide substrate specific to the protease

  • Assay buffer (optimized for pH and salt concentration for the target protease)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Black, low-volume 96- or 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer. Include a positive control inhibitor (if available) and a vehicle control (DMSO).

  • Assay Preparation: Add 5-10 µL of each this compound dilution to the wells of the assay plate.

  • Enzyme Addition: Prepare a master mix of the protease in assay buffer. Add an appropriate volume (e.g., 20-40 µL) to all wells except the "no enzyme" blank.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare a master mix of the FRET substrate in assay buffer. Add an appropriate volume (e.g., 20-40 µL) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the correct temperature. Measure the fluorescence signal at regular intervals (e.g., every 60 seconds) for 30-60 minutes. The signal will increase as the substrate is cleaved.

  • Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well. Normalize the rates to the vehicle control (100% activity). Plot % inhibition vs. log[this compound] and use non-linear regression to determine the IC50 value.

cluster_0 On-Target cluster_1 Off-Targets This compound This compound HCV_Protease HCV NS3/4A Protease This compound->HCV_Protease Inhibits (Ki = 14 nM) Human_Proteases Human Proteases (e.g., Cathepsins) This compound->Human_Proteases Weakly Inhibits Corona_Proteases Coronavirus Mpro (e.g., SARS-CoV-2) This compound->Corona_Proteases Inhibits (IC50 ~4 µM) CYP3A4 CYP3A4/5 This compound->CYP3A4 Inhibits

Caption: Target selectivity profile of this compound.

References

Technical Support Center: Strategies to Overcome Boceprevir Resistance in Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome Boceprevir resistance in the Hepatitis C virus (HCV). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in HCV?

A1: this compound is a direct-acting antiviral (DAA) that targets the HCV NS3/4A protease, an enzyme essential for viral replication.[1][2] Resistance to this compound primarily arises from specific amino acid substitutions in the NS3 protease region of the HCV genome.[3][4] These mutations can reduce the binding affinity of this compound to the active site of the protease, thereby diminishing its inhibitory effect.[3] The efficacy of this compound can be compromised by the emergence of these drug-resistant variants.[3]

Q2: Which specific mutations in the HCV NS3/4A protease are associated with this compound resistance?

A2: Several key resistance-associated variants (RAVs) in the NS3 protease have been identified. These include mutations at positions V36, T54, V55, R155, A156, and V170.[4][5] Specific substitutions such as V36M/A, T54A/S, V55A, R155K/T, A156S/T, and V170A are commonly observed.[4][5][6] The level of resistance conferred by these mutations can vary, ranging from low to high.[4][6]

Q3: What is the clinical significance of pre-existing this compound resistance mutations?

A3: Pre-existing resistance mutations, even at low frequencies within the viral population (quasispecies), can be selected for during this compound therapy, potentially leading to treatment failure.[7] The presence of baseline RAVs has been associated with a reduced likelihood of achieving a sustained virologic response (SVR).[7]

Q4: What are the main strategies to overcome this compound resistance?

A4: The primary strategy to combat this compound resistance is the use of combination therapy. This compound was approved for use in combination with pegylated interferon-alfa (peg-IFN-α) and ribavirin (B1680618) (RBV).[2][8] This combination therapy significantly reduces the likelihood of selecting for resistant variants.[5] Additionally, the development of second-generation protease inhibitors with improved potency against resistant strains and a higher barrier to resistance is another key strategy.[9][10]

Q5: Is there cross-resistance between this compound and other HCV protease inhibitors?

A5: Yes, significant cross-resistance has been observed between this compound and other first-generation linear ketoamide protease inhibitors, such as Telaprevir.[4][11] This is because they share a similar mechanism of action and binding site on the NS3/4A protease.[7] However, some second-generation protease inhibitors have been designed to be effective against variants resistant to first-generation drugs.[12]

Troubleshooting Guides

Guide 1: HCV Replicon Assay Issues

Problem: High variability or low signal in HCV replicon assay when testing this compound efficacy.

Potential Cause Troubleshooting Step
Cell Health Issues Ensure Huh-7 cells are healthy, within a low passage number, and not overgrown. Consistent cell culture conditions are crucial for reproducible results.[9]
Replicon Integrity Before transfection, verify the integrity of your in vitro transcribed replicon RNA on a gel to check for degradation.[9]
Suboptimal Replicon Construct Some HCV isolates may require adaptive mutations to replicate efficiently in cell culture. Consider using a replicon with known high replication efficiency.
Reagent Issues Check the expiration dates and storage conditions of all reagents, including cell culture media, transfection reagents, and assay components.[9]
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly impact cell health and experimental outcomes.[5]
Guide 2: Inconsistent Results in NS3/4A Protease Biochemical Assay

Problem: High background noise or inconsistent enzyme kinetics when evaluating this compound inhibition.

Potential Cause Troubleshooting Step
Enzyme Purity and Activity Use highly purified and active recombinant NS3/4A protease. Verify enzyme activity with a known substrate and control inhibitor before testing this compound.
Substrate Concentration Ensure the substrate concentration is optimized for the assay. A concentration at or below the Km is often recommended for competitive inhibition studies.
Buffer Conditions Optimize buffer components, including pH, salt concentration, and the presence of detergents or reducing agents, to ensure optimal enzyme stability and activity.
Inhibitor Solubility Ensure this compound is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate concentration determination and variable results.
Plate Reader Settings Optimize the settings of the fluorescence or absorbance plate reader, including excitation/emission wavelengths and gain settings, to maximize the signal-to-noise ratio.
Guide 3: Ambiguous Sequencing Results for Resistance Mutations

Problem: Difficulty in detecting or confirming low-frequency this compound resistance mutations.

Potential Cause Troubleshooting Step
Low Viral Load Ensure sufficient viral RNA input for RT-PCR to amplify the NS3 region. Low viral titers can lead to amplification failure or stochastic effects in detecting minor variants.
Primer Mismatches Due to HCV genetic diversity, primers for PCR and sequencing may not be optimal for all isolates. Design primers based on conserved regions of the NS3 gene.
Sanger Sequencing Limitations Standard Sanger sequencing may not detect variants present at less than 15-20% of the viral population.[13]
Next-Generation Sequencing (NGS) as an Alternative For sensitive detection of low-frequency mutations, consider using Next-Generation Sequencing (NGS), which can detect variants present at 1% or lower.[8][14]
PCR Contamination Implement strict laboratory practices to prevent PCR contamination, which can lead to false-positive results. Use of separate pre- and post-PCR areas is recommended.

Data Presentation

Table 1: In Vitro Activity of this compound Against Common Resistance-Associated Variants

NS3 MutationAmino Acid SubstitutionFold Change in IC50 vs. Wild-TypeResistance Level
V36GValine to Glycine3.8 - 5.5Low
T54SThreonine to Serine3.8 - 5.5Low
R155LArginine to Leucine3.8 - 5.5Low
V55AValine to Alanine6.8 - 17.7Medium
R155KArginine to Lysine6.8 - 17.7Medium
V170AValine to Alanine6.8 - 17.7Medium
T54AThreonine to Alanine6.8 - 17.7Medium
A156SAlanine to Serine6.8 - 17.7Medium
A156TAlanine to Threonine>120High

Data compiled from Susser et al., 2009.[4][5][6]

Experimental Protocols

Protocol 1: HCV Replicon Assay for Antiviral Activity

This protocol outlines the determination of the 50% effective concentration (EC50) of this compound using a luciferase-based HCV replicon assay.

  • Cell Seeding:

    • Culture Huh-7 cells harboring a stable HCV replicon with a luciferase reporter gene in DMEM supplemented with 10% FBS, antibiotics, and G418 for selection.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in medium without G418.

    • Incubate for 24 hours at 37°C with 5% CO2.[15]

  • Compound Preparation and Addition:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.

    • Remove the medium from the cells and add the medium containing the diluted this compound. Include vehicle controls (DMSO only).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • Luciferase Assay:

    • After incubation, remove the plates and allow them to equilibrate to room temperature.

    • Add a luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression model to determine the EC50 value.

Protocol 2: NS3/4A Protease Biochemical Assay

This protocol describes an in vitro assay to measure the inhibitory effect of this compound on the enzymatic activity of purified HCV NS3/4A protease.

  • Reaction Setup:

    • In a 96-well plate, add purified recombinant HCV NS3/4A protease to an assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM DTT, 20% glycerol).

  • Inhibitor Addition:

    • Add serial dilutions of this compound (dissolved in DMSO and then diluted in assay buffer) to the wells containing the enzyme. Include a DMSO control.

  • Pre-incubation:

    • Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at room temperature to allow for binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding a fluorogenic peptide substrate that mimics a natural cleavage site of the NS3/4A protease.

  • Fluorescence Measurement:

    • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate separates a fluorophore from a quencher, resulting in an increased signal.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

HCV_Replication_and_Boceprevir_Action cluster_cell Hepatocyte cluster_entry Entry & Uncoating cluster_translation_processing Translation & Polyprotein Processing cluster_replication_assembly Replication & Assembly HCV_virion HCV Virion Entry Receptor Binding & Endocytosis HCV_virion->Entry Uncoating Uncoating Entry->Uncoating Viral_RNA Viral RNA Uncoating->Viral_RNA Ribosome Ribosome Viral_RNA->Ribosome Translation Replication_Complex Replication Complex (NS5B) Viral_RNA->Replication_Complex Polyprotein Polyprotein Ribosome->Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Assembly Assembly Polyprotein->Assembly Structural Proteins NS3_4A->Replication_Complex Forms This compound This compound This compound->NS3_4A Inhibition New_RNA New Viral RNA Replication_Complex->New_RNA New_RNA->Assembly New_Virion New Virion Assembly->New_Virion Release Release New_Virion->Release Exocytosis

Caption: HCV Replication Cycle and Mechanism of this compound Action.

Experimental_Workflow cluster_resistance_ID Identification of Resistance cluster_phenotypic_assay Phenotypic Characterization cluster_strategy_evaluation Evaluation of Overcoming Strategies Patient_Sample HCV-infected Patient Sample RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction RT_PCR RT-PCR of NS3 Gene RNA_Extraction->RT_PCR Sequencing Sanger or NGS Sequencing RT_PCR->Sequencing Mutation_Analysis Sequence Analysis for Resistance Mutations Sequencing->Mutation_Analysis Site_Directed_Mutagenesis Site-Directed Mutagenesis of Replicon Plasmid Mutation_Analysis->Site_Directed_Mutagenesis Replicon_Assay HCV Replicon Assay Site_Directed_Mutagenesis->Replicon_Assay Biochemical_Assay NS3/4A Protease Biochemical Assay Site_Directed_Mutagenesis->Biochemical_Assay Express & Purify Mutant Protease IC50_EC50_Determination Determination of IC50 / EC50 Fold-Change Replicon_Assay->IC50_EC50_Determination Biochemical_Assay->IC50_EC50_Determination Combination_Therapy_Testing In Vitro Testing of Combination Therapies IC50_EC50_Determination->Combination_Therapy_Testing Second_Gen_Inhibitor_Testing Testing of Second-Generation Protease Inhibitors IC50_EC50_Determination->Second_Gen_Inhibitor_Testing Efficacy_Assessment Assessment of Efficacy against Resistant Variants Combination_Therapy_Testing->Efficacy_Assessment Second_Gen_Inhibitor_Testing->Efficacy_Assessment Logical_Relationship Boceprevir_Therapy This compound Monotherapy (or Ineffective Combination) Selective_Pressure Selective Pressure from This compound Boceprevir_Therapy->Selective_Pressure Combination_Therapy Effective Combination Therapy (e.g., with Peg-IFN/RBV) Boceprevir_Therapy->Combination_Therapy Improved by Viral_Replication High HCV Replication Rate & Error-Prone Polymerase Quasispecies Generation of Viral Quasispecies Viral_Replication->Quasispecies Preexisting_Mutations Pre-existing Resistance Mutations (Low Frequency) Quasispecies->Preexisting_Mutations Preexisting_Mutations->Selective_Pressure Selection_of_Resistant_Variants Selection and Outgrowth of Resistant Variants Selective_Pressure->Selection_of_Resistant_Variants Treatment_Failure Treatment Failure Selection_of_Resistant_Variants->Treatment_Failure Suppression_of_Replication Suppression of Both Wild-Type and Resistant Virus Combination_Therapy->Suppression_of_Replication SVR Sustained Virologic Response (SVR) Suppression_of_Replication->SVR

References

How to interpret biphasic inhibition curves with Boceprevir

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering biphasic inhibition curves and other unexpected results during experiments with Boceprevir.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme crucial for viral replication.[1][2][3] It functions as a reversible, covalent inhibitor.[4] The inhibition mechanism involves a two-step process: an initial rapid binding to the active site of the enzyme, followed by the formation of a stable, but reversible, covalent bond between the ketoamide warhead of this compound and the active site serine residue (Ser139) of the NS3 protease.[4][5]

Q2: We are observing a biphasic (U-shaped or inverted U-shaped) inhibition curve with this compound in our HCV NS3/4A protease assay. What could be the cause?

A biphasic dose-response curve is a non-monotonic relationship where the inhibitory effect of a compound changes with increasing concentration. While not a widely reported phenomenon for this compound, several factors could contribute to this observation in an experimental setting:

  • Complex Inhibition Mechanism: this compound's two-step binding process can, under certain experimental conditions, lead to complex kinetic profiles that may appear as biphasic inhibition.

  • Presence of Allosteric Binding Sites: The enzyme might possess a secondary, lower-affinity binding site for this compound. At high concentrations, binding to this allosteric site could induce a conformational change in the enzyme that paradoxically increases its activity or reduces the inhibitory effect of this compound bound at the active site.

  • Off-Target Effects at High Concentrations: At very high concentrations, this compound might interact with other components in the assay, such as the substrate or other proteins, in a way that interferes with the measurement of enzyme inhibition.

  • Assay Artifacts: Issues such as inhibitor precipitation at high concentrations, interference with the detection signal, or the presence of contaminants in the inhibitor stock can lead to artifactual biphasic curves.

Troubleshooting Guide for Biphasic Inhibition Curves

If you are observing a biphasic inhibition curve with this compound, the following troubleshooting steps and experimental workflows can help elucidate the underlying cause.

Issue: Inverted U-shaped inhibition curve observed in an HCV NS3/4A protease activity assay.

At low concentrations, this compound shows increasing inhibition as expected. However, at higher concentrations, the inhibition decreases.

Possible Causes and Troubleshooting Steps:

Possible Cause Suggested Troubleshooting Experiment Expected Outcome if Hypothesis is Correct
1. Inhibitor Precipitation at High Concentrations Visually inspect the wells with high concentrations of this compound for any signs of precipitation. Measure the absorbance of the assay solution at a wavelength where the compound absorbs light to check for scattering.A cloudy appearance or increased absorbance at high concentrations would suggest precipitation.
2. Interference with Detection Signal Run a control experiment without the enzyme, measuring the effect of different this compound concentrations on the assay's detection signal (e.g., fluorescence or absorbance of the product).A direct correlation between this compound concentration and signal intensity would indicate interference.
3. Presence of an Allosteric Site Perform kinetic studies at varying substrate and inhibitor concentrations. Analyze the data using models that account for allosteric binding.The data would fit better to a model incorporating an allosteric binding site compared to a simple competitive or non-competitive inhibition model.
4. Off-Target Effects Test this compound in a counterscreen using a different protease to see if it exhibits activity.Inhibition of an unrelated enzyme at high concentrations could suggest off-target effects.

Logical Workflow for Troubleshooting Biphasic Curves

Biphasic_Troubleshooting start Biphasic Inhibition Curve Observed check_precipitation Check for Inhibitor Precipitation start->check_precipitation check_interference Test for Signal Interference check_precipitation->check_interference No precipitation_yes Precipitation Confirmed check_precipitation->precipitation_yes Yes kinetic_analysis Perform Detailed Kinetic Analysis check_interference->kinetic_analysis No interference_yes Interference Confirmed check_interference->interference_yes Yes counterscreen Conduct Off-Target Counterscreen kinetic_analysis->counterscreen Simple Kinetics Observed allosteric_suspected Allosteric Binding Suspected kinetic_analysis->allosteric_suspected Complex Kinetics Observed off_target_suspected Off-Target Effects Suspected counterscreen->off_target_suspected Off-Target Activity Found resolve_solubility Optimize Buffer/Solvent to Improve Solubility precipitation_yes->resolve_solubility correct_data Correct Data for Signal Interference interference_yes->correct_data modify_model Use a More Complex Kinetic Model allosteric_suspected->modify_model interpret_with_caution Interpret High-Concentration Data with Caution off_target_suspected->interpret_with_caution

Caption: Troubleshooting workflow for biphasic inhibition curves.

Experimental Protocols

HCV NS3/4A Protease Inhibition Assay Protocol

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against the HCV NS3/4A protease.

1. Materials and Reagents:

  • Purified recombinant HCV NS3/4A protease

  • Fluorogenic peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)

  • This compound

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM DTT, 40% Glycerol, 0.1% n-Octyl-β-D-glucopyranoside

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorescence plate reader

2. Step-by-Step Procedure:

  • Prepare Solutions:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock in DMSO.

    • Further dilute the this compound serial dilutions in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Dilute the HCV NS3/4A protease in Assay Buffer to the desired working concentration.

    • Dilute the fluorogenic substrate in Assay Buffer to the desired working concentration.

  • Enzyme and Inhibitor Pre-incubation:

    • Add a fixed volume of the diluted this compound solutions to the wells of the 96-well plate.

    • Include control wells with Assay Buffer and DMSO (no inhibitor).

    • Add a fixed volume of the diluted HCV NS3/4A protease to all wells.

    • Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature, protected from light.

  • Initiate the Reaction:

    • Start the enzymatic reaction by adding a fixed volume of the diluted substrate to each well.

  • Monitor the Reaction:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each this compound concentration by determining the slope of the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a suitable dose-response model to determine the IC50 value. For biphasic curves, a more complex model may be required.

Mechanism of this compound Inhibition

Boceprevir_Mechanism cluster_enzyme HCV NS3/4A Protease E Free Enzyme EI Initial Encounter Complex (Non-covalent) EI_star Stable Covalent Adduct (Reversible) EI->EI_star k_form B This compound EI->B k_off EI_star->EI k_rev B->EI k_on

References

Technical Support Center: Refining Boceprevir Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical support center provides essential guidance on refining Boceprevir dosage for preclinical animal studies. The following troubleshooting guides and FAQs address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the hepatitis C virus (HCV) non-structural protein 3/4A (NS3/4A) serine protease.[1][2] This enzyme is crucial for viral replication by cleaving the HCV polyprotein into mature viral proteins.[1][2] By reversibly binding to the active site of the NS3 protease, this compound blocks this cleavage process, thereby inhibiting viral replication.[3]

Q2: What is the established clinical dosage of this compound in humans?

A2: The standard clinical dose of this compound for the treatment of chronic HCV genotype 1 infection in adults is 800 mg administered orally three times daily with food.[2][4]

Q3: What are the key pharmacokinetic parameters of this compound in common animal models?

A3: The pharmacokinetic profile of this compound has been evaluated in several animal species. Key parameters are summarized in the table below. It's important to note that bioavailability can be variable, and the compound is extensively metabolized.[1][5]

Data Presentation: Preclinical Pharmacokinetics of this compound

ParameterMouseRatDogMonkey
Oral Bioavailability ~34%[1]26-34%[1][5]~30%[1]4-18%[1][5]
Half-life (t½) N/A~4.2 hours[1]~1.1 hours[1]N/A
Time to Max. Conc. (Tmax) N/AN/AN/AN/A
Metabolism Aldo-keto reductase, CYP3A4/5 (lesser extent)[1]Aldo-keto reductase, CYP3A4/5 (lesser extent)[1]Aldo-keto reductase, CYP3A4/5 (lesser extent)[1]Aldo-keto reductase, CYP3A4/5 (lesser extent)
Primary Route of Elimination Feces (>79%)[5]Feces (>79%)[5]Feces (>79%)[5]Feces (>79%)[5]
Liver-to-Plasma Ratio (Rat) -~30 at 10 mg/kg[1]--

Troubleshooting Guides

Problem: High variability in this compound plasma concentrations in rodents.

Potential Causes and Solutions:

  • Formulation Issues: this compound is a poorly soluble compound. Inconsistent suspension of the dosing formulation can lead to variable dosing between animals.

    • Solution: Ensure a homogenous and stable suspension. A commonly used vehicle for oral gavage of this compound in preclinical studies is 0.4% (w/v) aqueous methylcellulose (B11928114).[5][6] Prepare the formulation fresh daily and vortex thoroughly before each administration. Consider particle size reduction techniques to improve solubility and suspension stability.

  • Dosing Technique: Improper oral gavage technique can result in inaccurate dosing and can induce stress, which may affect drug absorption.

    • Solution: Ensure all personnel are properly trained in oral gavage techniques for the specific rodent species. Use appropriate gavage needle sizes and administer the formulation at a consistent, slow rate.

  • Food Effects: The presence or absence of food in the stomach can significantly impact the absorption of some drugs.

    • Solution: Standardize the feeding schedule of the animals. For consistency, it is often recommended to fast the animals overnight before dosing, but ensure this is appropriate for the study design and animal welfare.

  • Genetic Variability: Different strains of mice and rats can have variations in metabolic enzymes (e.g., CYP3A isoforms) and drug transporters, leading to different pharmacokinetic profiles.

    • Solution: Use a single, well-characterized strain of animals for your studies. If high variability persists, consider conducting a pilot study in a different strain to assess metabolic differences.

Problem: Unexpected toxicity observed at calculated doses.

Potential Causes and Solutions:

  • Species-Specific Toxicity: this compound has shown species-specific toxicities, such as testicular toxicity in rats, which was not observed in mice or monkeys at comparable exposures.[5][6] Liver toxicity has also been noted in nonclinical studies.[6]

    • Solution: Be aware of the known toxicity profile of this compound in the chosen animal model. Implement a robust monitoring plan that includes regular observation for clinical signs of toxicity, body weight measurements, and collection of blood for hematology and clinical chemistry analysis (including liver enzymes). For long-term studies in rats, consider including endpoints for testicular toxicity, such as histopathology.

  • Formulation Vehicle Toxicity: The vehicle used to formulate this compound could have its own toxic effects.

    • Solution: Always include a vehicle-only control group in your studies to differentiate the effects of the vehicle from the effects of this compound.

  • Off-Target Effects: At high concentrations, protease inhibitors can have off-target effects.

    • Solution: Start with a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.

Problem: Lack of efficacy at doses predicted to be effective.

Potential Causes and Solutions:

  • Insufficient Drug Exposure: The bioavailability of this compound can be low and variable.[1][5] The administered dose may not be achieving the required therapeutic concentrations in the target tissue (liver).

    • Solution: Conduct pharmacokinetic studies to determine the plasma and, if possible, liver concentrations of this compound at the administered doses. Correlate these concentrations with the in vitro EC50 values for HCV inhibition (typically in the range of 200-400 nmol/L).[1]

  • Inappropriate Animal Model: Standard mouse and rat models do not support HCV replication.

    • Solution: Utilize specialized mouse models for HCV efficacy studies, such as transgenic mice expressing HCV proteins or humanized-liver mouse models that can be infected with HCV.[7][8]

  • Viral Resistance: Emergence of drug-resistant viral variants can lead to a loss of efficacy.

    • Solution: In efficacy studies using HCV-infected animal models, consider sequencing the viral genome from animals that show a suboptimal response to treatment to identify potential resistance mutations.

Experimental Protocols

Protocol: Preparation of this compound Formulation for Oral Gavage in Rodents (0.4% Methylcellulose)
  • Materials:

    • This compound powder

    • Methylcellulose (viscosity 400 cP)

    • Sterile water for injection

    • Magnetic stirrer and stir bar

    • Weighing scale and spatulas

    • Appropriate size glass beaker or flask

  • Procedure:

    • Calculate the required amount of this compound and methylcellulose based on the desired concentration and final volume.

    • Heat approximately one-third of the total required volume of sterile water to 60-70°C.

    • Slowly add the methylcellulose powder to the hot water while continuously stirring to ensure it is thoroughly wetted and dispersed.

    • Remove the solution from the heat and add the remaining two-thirds of the sterile water as cold water. Continue stirring until the methylcellulose is fully dissolved and the solution is clear.

    • Allow the methylcellulose solution to cool to room temperature.

    • Weigh the required amount of this compound powder.

    • Create a paste by adding a small amount of the 0.4% methylcellulose solution to the this compound powder and mixing thoroughly.

    • Gradually add the remaining methylcellulose solution to the paste while continuously stirring to form a homogenous suspension.

    • Store the suspension at 4°C and protect it from light. Before each use, allow the suspension to come to room temperature and vortex thoroughly to ensure uniformity.

Protocol: Dose-Ranging Study for this compound in Mice
  • Objective: To determine the maximum tolerated dose (MTD) and the pharmacokinetic profile of this compound in mice.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Study Design:

    • Four groups of mice (n=3-5 per group).

    • Group 1: Vehicle control (0.4% methylcellulose).

    • Group 2: Low dose (e.g., 50 mg/kg).

    • Group 3: Mid dose (e.g., 150 mg/kg).

    • Group 4: High dose (e.g., 450 mg/kg).

    • Doses are administered once daily by oral gavage for 7 days.

  • Endpoints:

    • Toxicity: Daily clinical observations, body weight measurements. At the end of the study, collect blood for hematology and clinical chemistry (including ALT, AST). Perform gross necropsy and collect liver and testes for histopathology.

    • Pharmacokinetics: On day 7, collect sparse blood samples from each animal at different time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) to determine the plasma concentration of this compound.

  • Data Analysis:

    • Determine the MTD as the highest dose that does not cause significant toxicity (e.g., >10% body weight loss, significant changes in clinical pathology, or severe histopathological findings).

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for each dose group.

Mandatory Visualizations

boceprevir_moa cluster_hcv_replication HCV Replication Cycle HCV_Polyprotein HCV Polyprotein NS3_4A_Protease NS3/4A Protease HCV_Polyprotein->NS3_4A_Protease Cleavage by Mature_Viral_Proteins Mature Viral Proteins NS3_4A_Protease->Mature_Viral_Proteins Produces Viral_Replication Viral Replication Mature_Viral_Proteins->Viral_Replication This compound This compound This compound->NS3_4A_Protease Inhibits dose_ranging_workflow Start Start Dose-Ranging Study Group_Allocation Allocate Animals to Dose Groups (Vehicle, Low, Mid, High) Start->Group_Allocation Dosing Administer this compound/ Vehicle via Oral Gavage Group_Allocation->Dosing Monitoring Monitor for Toxicity: - Clinical Signs - Body Weight Dosing->Monitoring PK_Sampling Collect Blood Samples for Pharmacokinetic Analysis Monitoring->PK_Sampling Endpoint_Analysis Endpoint Analysis: - Hematology - Clinical Chemistry - Histopathology PK_Sampling->Endpoint_Analysis Data_Interpretation Interpret Data: - Determine MTD - PK Parameters Endpoint_Analysis->Data_Interpretation Select_Dose Select Dose for Efficacy Studies Data_Interpretation->Select_Dose troubleshooting_logic Problem Problem Encountered (e.g., High PK Variability) Cause_Formulation Formulation Issues? Problem->Cause_Formulation Solution_Formulation Optimize Formulation: - Ensure Homogeneity - Check Particle Size Cause_Formulation->Solution_Formulation Yes Cause_Dosing Dosing Technique? Cause_Formulation->Cause_Dosing No Resolution Problem Resolved Solution_Formulation->Resolution Solution_Dosing Standardize Dosing Procedure Cause_Dosing->Solution_Dosing Yes Cause_Animal Animal Factors? Cause_Dosing->Cause_Animal No Solution_Dosing->Resolution Solution_Animal Standardize Strain and Feeding Cause_Animal->Solution_Animal Yes Solution_Animal->Resolution

References

Technical Support Center: Enhancing the Cellular Potency of Boceprevir Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cellular potency of Boceprevir derivatives.

Troubleshooting Guides

Issue 1: Low Cellular Potency Despite High In Vitro Enzymatic Inhibition

Q: My this compound derivative shows a potent IC50 value in an enzymatic assay but a much weaker EC50 in a cell-based assay. What are the potential causes and solutions?

A: This is a common challenge in drug development and can stem from several factors related to the compound's interaction with the cellular environment.[1]

Possible Causes:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[1][2] this compound derivatives, being peptide-like, can have numerous amide bonds that hinder membrane passage.[2]

  • Efflux Pump Activity: The compound might be a substrate for cellular efflux pumps (like P-glycoprotein or BCRP), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.

  • Compound Instability: The derivative could be rapidly metabolized by intracellular enzymes into inactive forms.

  • Poor Solubility in Assay Media: The compound may precipitate in the cell culture medium, reducing the effective concentration available to the cells.[1][3]

Troubleshooting Steps & Solutions:

  • Assess Physicochemical Properties:

    • Solubility: Determine the aqueous solubility of your compound in buffers and cell culture media. If precipitation is observed, consider optimizing the formulation.[1][3]

    • Lipophilicity (LogP/LogD): Evaluate the compound's lipophilicity. An optimal range is often required for good membrane permeability.

  • Improve Cellular Uptake:

    • Structural Modifications: Introduce modifications to improve cell permeability. This could involve methylating amide nitrogens or introducing peptide isosteres to reduce the peptidic nature of the molecule.[2]

    • Prodrug Approach: Design a prodrug that is more lipophilic and can cross the cell membrane, then be cleaved intracellularly to release the active compound.

  • Investigate Efflux:

    • Co-administration with Efflux Pump Inhibitors: In your cell-based assay, test the potency of your derivative in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in potency would suggest your compound is an efflux substrate.

    • In Vitro Transporter Assays: Use commercially available assays to directly test if your compound is a substrate for common efflux transporters like P-gp (MDR1) or BCRP.[4] this compound itself is a weak inhibitor of BCRP but not P-gp.[4]

  • Evaluate Metabolic Stability:

    • Microsomal Stability Assay: Incubate your compound with liver microsomes to assess its metabolic stability. If it's rapidly metabolized, consider structural modifications at the metabolic "soft spots."

  • Optimize Assay Conditions:

    • Serum Concentration: Vary the serum concentration in your cell culture medium. High serum protein binding can reduce the free fraction of the compound available to enter cells.

    • Incubation Time: Extend the incubation time in the cell-based assay to allow for sufficient cellular uptake and target engagement.

Issue 2: Compound Precipitation in Aqueous Buffers or Cell Culture Media

Q: My this compound derivative is precipitating out of solution during my experiments. How can I address this?

A: Poor aqueous solubility is a frequent issue with protease inhibitors.[1][3] Precipitated compounds lead to inaccurate and irreproducible results.

Troubleshooting Steps & Solutions:

  • Optimize Solvent and Dilution:

    • DMSO Concentration: While DMSO is a common solvent, keep its final concentration in the assay low (typically <1-2%) as it can be toxic to cells or inhibit enzyme activity.[1][3] Ensure your negative controls contain the same final DMSO concentration.[1]

    • Step-wise Dilution: Perform serial dilutions from a high-concentration stock in a stepwise manner, ensuring thorough mixing at each step to prevent the compound from crashing out of solution.

  • Modify Assay Buffer:

    • pH Adjustment: Determine if your compound's solubility is pH-dependent. Adjusting the buffer pH might keep it in a more soluble form.[3]

    • Use of Excipients: Consider adding solubility-enhancing excipients like cyclodextrins (e.g., HP-β-CD) or non-ionic detergents (e.g., Pluronic F-127), but validate that they do not interfere with the assay.[3][5]

  • Physical Methods:

    • Sonication: Gently sonicate the stock solution before dilution to break up aggregates.[3]

    • Temperature Control: Ensure all solutions are at an appropriate temperature. Some compounds are less soluble at lower temperatures, so pre-warming buffers might help.[3]

  • Formulation Strategies (for advanced development):

    • Solid Dispersions: Formulating the compound as a solid dispersion with a hydrophilic polymer can significantly improve its dissolution and solubility.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and its derivatives?

A1: this compound is a potent, reversible, covalent inhibitor of serine proteases.[7][8] It contains an α-ketoamide "warhead" that forms a reversible covalent bond with the active site serine residue of the target protease (e.g., Ser139 in HCV NS3/4A protease or Cys145 in SARS-CoV-2 Mpro).[8][9] This blocks the enzyme's ability to cleave its natural substrates, thereby inhibiting viral replication.[8][10]

Q2: What structural modifications have been shown to enhance the cellular potency of this compound derivatives against viral proteases?

A2: Several key modifications have been identified:

  • P1 Position: Replacing the original β-cyclobutylalanyl moiety with a γ-lactam as a glutamine surrogate has dramatically increased potency against SARS-CoV-2 Mpro.[11][12]

  • P4 Position: Changing the N-terminal cap from a carbamide to a carbamate (B1207046) is crucial for high cellular and antiviral potency against SARS-CoV-2.[9][13][14]

  • Warhead: While this compound has an α-ketoamide, replacing it with an aldehyde can lead to higher in vitro potency, though α-ketoamides may offer advantages in terms of chemical modification possibilities.[9]

  • P3 Position: Installing an O-tert-butyl-threonine at the P3 position has been shown to improve in cellulo potency.[9][13]

Q3: How does viral resistance to this compound derivatives emerge?

A3: Resistance typically arises from mutations in the target protease that reduce the binding affinity of the inhibitor.[8] For HCV NS3/4A protease, mutations at positions like V36, T54, R155, A156, and V170 are known to confer resistance to this compound.[15][16] A high genetic barrier, meaning multiple mutations are needed for significant resistance, is a desirable trait for any new derivative.[1]

Q4: What are the key differences between an in vitro enzymatic assay and a cell-based assay for evaluating these compounds?

A4:

  • In Vitro Enzymatic Assay: This assay uses a purified, recombinant protease and a synthetic substrate (often fluorogenic) to measure the direct inhibitory activity of a compound on the enzyme. It determines the IC50 (half-maximal inhibitory concentration) and is crucial for understanding structure-activity relationships at the molecular level.

  • Cell-Based Assay: This assay measures the compound's activity in a more biologically relevant context, using cells that are either infected with a virus or contain a viral replicon.[2][17] It provides an EC50 (half-maximal effective concentration) and accounts for factors like cell permeability, efflux, and metabolic stability, giving a better prediction of a compound's potential efficacy.[17][18]

Data Presentation

Table 1: In Vitro Potency of this compound and Selected Derivatives Against SARS-CoV-2 Mpro

CompoundP1 MoietyWarheadIC50 (nM)Reference
This compound β-cyclobutylalanylα-ketoamide4100[11]
MPI29 β-(S-2-oxopyrrolidin-3-yl)-alanyl (Opal)Aldehyde9.3[13]
MG-78 γ-lactamα-ketoamide13[11][12]
MG-131 γ-lactamN-methyl α-ketoamide14[11][12]

Table 2: Impact of HCV NS3/4A Protease Mutations on this compound Resistance

MutationLevel of ResistanceFold Increase in IC50Reference
V36G, T54S, R155L Low3.8 - 5.5[15]
V55A, R155K, V170A, T54A, A156S Medium6.8 - 17.7[15]
A156T High>120[15]

Experimental Protocols

Protocol 1: FRET-Based SARS-CoV-2 Mpro Inhibition Assay

This protocol is adapted from methodologies used to assess the in vitro potency of this compound derivatives.[12]

Materials:

  • Recombinant, purified SARS-CoV-2 Mpro

  • Fluorogenic Mpro substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E(Edans)-NH2)

  • Assay Buffer: 20 mM HEPES, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT, pH 7.8

  • This compound derivative (test compound) dissolved in 100% DMSO

  • 384-well black assay plates

  • Plate reader capable of fluorescence measurement (Excitation: ~340 nm, Emission: ~490 nm)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Then, dilute these into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells is consistent and ≤1%.

  • Add 2 µL of the diluted compound or vehicle control (assay buffer with DMSO) to the wells of the 384-well plate.

  • Add 10 µL of Mpro solution (final concentration ~50 nM) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the protease.

  • Initiate the reaction by adding 10 µL of the Mpro substrate solution (final concentration ~20 µM) to each well.

  • Immediately begin monitoring the increase in fluorescence at 37°C for 15-30 minutes using the plate reader.

  • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: HCV Replicon Cell-Based Assay

This protocol provides a general framework for evaluating compound potency in a cellular context, based on the principles of the HCV replicon system.[2][17]

Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., Luciferase).

  • Cell Culture Medium: DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (for selection).

  • This compound derivative (test compound) dissolved in 100% DMSO.

  • 96-well white, clear-bottom cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo).

  • Luminometer.

Procedure:

  • Seed the Huh-7 replicon cells into 96-well plates at a density of ~1 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.

  • Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or vehicle control.

  • Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • After incubation, remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

  • Add the luciferase substrate to the cell lysate in each well.

  • Measure the luminescence using a plate reader.

  • In a parallel plate, perform a cytotoxicity assay (e.g., CellTiter-Glo) to determine the compound's effect on cell viability (CC50).

  • Calculate the percent inhibition of replicon replication for each concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the EC50 value.

  • The selectivity index (SI) can be calculated as CC50 / EC50.

Visualizations

Low_Cellular_Potency_Workflow start Start: High In Vitro IC50, Low In Cellulo EC50 perm Assess Cell Permeability start->perm efflux Investigate Efflux Pumps start->efflux metabolism Evaluate Metabolic Stability start->metabolism solubility Check Compound Solubility start->solubility perm_bad Poor Permeability perm->perm_bad Low? efflux_sub Efflux Substrate efflux->efflux_sub Yes? met_unstable Metabolically Unstable metabolism->met_unstable Yes? sol_bad Precipitation solubility->sol_bad Yes? perm_sol Structural Modification (e.g., reduce H-bonds) perm_bad->perm_sol Solution efflux_sol Redesign to Avoid Transporters efflux_sub->efflux_sol Solution met_sol Block Metabolic 'Soft Spots' met_unstable->met_sol Solution sol_sol Optimize Formulation (e.g., use excipients) sol_bad->sol_sol Solution

Caption: Troubleshooting workflow for low cellular potency.

Boceprevir_MOA cluster_virus Viral Replication Cycle poly Viral Polyprotein protease Viral Protease (e.g., NS3/4A or Mpro) poly->protease  is cleaved by no_cleavage Cleavage Blocked poly->no_cleavage proteins Mature Viral Proteins protease->proteins produces protease->no_cleavage This compound This compound Derivative (α-ketoamide warhead) inhibition Inhibition This compound->inhibition inhibition->protease forms reversible covalent bond no_replication Viral Replication Halted no_cleavage->no_replication

Caption: Mechanism of action for this compound derivatives.

References

Technical Support Center: Assaying Slow-Binding Inhibitors Like Boceprevir

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with slow-binding inhibitors, using the Hepatitis C Virus (HCV) NS3/4A protease inhibitor Boceprevir as a key example.

Frequently Asked Questions (FAQs)

Q1: What is slow-binding inhibition and why does it require special assay conditions?

Slow-binding inhibition is a phenomenon where the final steady-state level of enzyme inhibition is not achieved immediately upon addition of the inhibitor. Instead, the inhibition increases over time, often on a scale of minutes to hours.[1] This occurs because the inhibitor and enzyme take longer to reach equilibrium. This behavior can be caused by several mechanisms, such as a slow conformational change in the enzyme-inhibitor complex after the initial binding event or a slow association/dissociation rate.[1][2]

Standard assay conditions, which measure initial velocities shortly after adding all components, can severely underestimate the potency of a slow-binding inhibitor. The hallmark of a slow-binding inhibitor in an enzyme assay is a curved reaction progress curve, where the reaction rate decreases over time until a final steady-state velocity is reached.[1][3]

Q2: My progress curves are non-linear after adding this compound. What does this signify and how should I proceed?

Non-linear or "bending" progress curves are characteristic of slow-binding inhibition.[2][3] This indicates that the equilibrium between the enzyme and this compound is being established slowly, over the course of your measurement period.

What to do:

  • Confirm Linearity of Uninhibited Reaction: First, ensure that your enzyme reaction without any inhibitor is linear over the same time period. This rules out issues like substrate depletion or enzyme instability.

  • Extend Pre-incubation Time: The most critical adjustment is to introduce a pre-incubation step. Incubating the enzyme and inhibitor together for a set period before adding the substrate allows them to reach equilibrium. You may need to test various pre-incubation times (e.g., 30, 60, 120 minutes) to find when the measured IC50 value stabilizes.[4]

  • Analyze the Full Progress Curve: Instead of relying on initial velocity, fit the entire curved progress curve to an exponential decay equation to determine the apparent first-order rate constant for the onset of inhibition (k_obs).[1]

Q3: How does pre-incubation time affect the apparent potency (IC50) of this compound?

For a slow-binding inhibitor, the apparent IC50 value will decrease as the pre-incubation time increases, until the system reaches equilibrium. At that point, the IC50 value will plateau. Measuring potency without adequate pre-incubation will lead to an overestimation of the IC50.

Table 1: Illustrative Effect of Pre-incubation on Apparent IC50

Pre-incubation Time (minutes)Apparent IC50 (nM)
0500
15210
3095
6055
12050
18052

Note: Data is illustrative to demonstrate the principle.

Q4: What is the underlying mechanism of this compound's slow-binding inhibition?

This compound is a potent, reversible, covalent inhibitor of the HCV NS3/4A serine protease.[5][6] It works through a two-step mechanism. First, it binds rapidly and reversibly to the active site of the enzyme to form an initial encounter complex. This is followed by a slower, reversible step where a covalent bond is formed between the inhibitor's ketoamide group and the active site serine residue of the protease.[5] This two-step process, particularly the slower formation of the covalent adduct, is responsible for its slow-binding kinetic profile.

dot graph Boceprevir_Mechanism { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes E_I [label="E + I", fillcolor="#F1F3F4", fontcolor="#202124"]; EI [label="E-I\n(Rapid Equilibrium)", fillcolor="#FBBC05", fontcolor="#202124"]; EI_star [label="E-I*\n(Covalent Complex, High Affinity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges E_I -> EI [label="k_on", color="#4285F4"]; EI -> E_I [label="k_off", color="#4285F4"]; EI -> EI_star [label="k_form (slow)", color="#34A853"]; EI_star -> EI [label="k_rev (slow)", color="#34A853"];

// Graph attributes graph [label="this compound's two-step slow-binding mechanism.", labelloc=b, fontname="Arial", fontsize=10, width="6", height="2"]; } caption { font-family: "Arial"; font-size: "12px"; text-align: "center"; } this compound's two-step slow-binding mechanism.

Q5: How do I determine the true inhibition constant (Ki) for a slow-binding inhibitor?

Simply converting an IC50 value to a Ki using the Cheng-Prusoff equation is often inaccurate for slow-binding inhibitors, especially if the assay conditions are not at equilibrium.[7] A more rigorous approach involves determining the rate constant for the onset of inhibition (k_obs) at various inhibitor concentrations.

Plotting k_obs against the inhibitor concentration ([I]) allows you to determine the mechanism and the true kinetic constants. For many slow-binding inhibitors like this compound that follow the two-step induced-fit model, this plot will be hyperbolic.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High IC50 variability between experiments 1. Insufficient pre-incubation time. 2. Inconsistent pre-incubation timing. 3. Assay read time is too short to observe the full inhibitory effect.1. Perform a time-course experiment to determine the optimal pre-incubation time where the IC50 value stabilizes.[4] 2. Use a timer and consistent liquid handling for all pre-incubation steps. 3. Switch to a continuous assay format to monitor the entire reaction progress curve.[3]
Progress curves are curved, but IC50 does not change with pre-incubation The inhibitor might be a "slow-off" inhibitor, but with a rapid "on-rate". The initial binding is fast, but dissociation is very slow.This still represents a form of slow-binding (long residence time). Characterize the inhibitor's off-rate using a "jump dilution" experiment.
Assay signal is generally low or noisy 1. Incorrect buffer or pH. 2. Enzyme is inactive or unstable. 3. Substrate concentration is too low.1. Ensure assay buffer is at the optimal pH for the enzyme and at room temperature.[8] 2. Use fresh enzyme aliquots and avoid repeated freeze-thaw cycles.[8] 3. Determine the enzyme's Km for the substrate and use a substrate concentration at or near the Km value.

Experimental Protocols

Protocol: Determining k_obs from Progress Curves

This protocol outlines how to measure the apparent rate of inhibition onset.

Objective: To determine the k_obs value at a single concentration of a slow-binding inhibitor.

Methodology:

  • Reagent Preparation: Prepare enzyme, inhibitor, and substrate stocks in a compatible assay buffer. Ensure all components are thawed and homogenous.[8]

  • Reaction Setup:

    • In a microplate well, add the enzyme and assay buffer.

    • Initiate the reaction by adding the substrate and the inhibitor simultaneously. For slow-binding inhibitors, it is often preferred to start the reaction by adding the enzyme to a mixture of substrate and inhibitor.

  • Data Acquisition: Immediately begin reading the plate kinetically on a plate reader at the appropriate wavelength. Collect data points at frequent intervals (e.g., every 15-30 seconds) for an extended period (e.g., 30-60 minutes) to capture the full curvature.

  • Data Analysis:

    • Plot product concentration versus time.

    • Fit the resulting curve to the following equation for the onset of slow inhibition: P(t) = v_s * t + (v_i - v_s) * (1 - exp(-k_obs * t)) / k_obs Where:

      • P(t) is the product concentration at time t.

      • v_i is the initial velocity.

      • v_s is the final steady-state velocity.

      • k_obs is the apparent first-order rate constant for the onset of inhibition.

    • The k_obs value is obtained directly from the non-linear regression fit.

  • Repeat: Repeat this experiment for a range of inhibitor concentrations to generate a plot of k_obs vs. [Inhibitor].

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// Edges start -> preincubation; preincubation -> ic50_stable; ic50_stable -> k_obs_exp [label="Yes"]; ic50_stable -> troubleshoot [label="No"]; k_obs_exp -> plot_kobs; plot_kobs -> hyperbolic; hyperbolic -> mechanism_b [label="Yes"]; hyperbolic -> mechanism_a [label="No (Linear)"];

// Graph attributes graph [label="Workflow for characterizing a slow-binding inhibitor.", labelloc=b, fontname="Arial", fontsize=10]; } caption { font-family: "Arial"; font-size: "12px"; text-align: "center"; } Workflow for characterizing a slow-binding inhibitor.

References

Technical Support Center: Minimizing Boceprevir-Induced Anemia in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating Boceprevir-induced anemia in animal models. The information is designed to assist in the design, execution, and interpretation of preclinical studies aimed at mitigating this common side effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-associated anemia?

A1: While this compound itself can contribute to anemia, the most significant cause in a combination therapy context is the co-administered drug, ribavirin (B1680618).[1][2] Ribavirin induces hemolytic anemia by accumulating in red blood cells, leading to ATP depletion and oxidative membrane damage.[2] This results in accelerated destruction of red blood cells.[1][2] this compound may exacerbate this effect, although the precise mechanism of its individual contribution is less clear.

Q2: What are the clinically established strategies for managing this compound-induced anemia in humans that can be adapted for animal models?

A2: Clinical trials have primarily investigated two strategies: reduction of the ribavirin dose and administration of erythropoiesis-stimulating agents (ESAs) like erythropoietin (EPO).[1] Both approaches have been shown to be effective in managing anemia without significantly compromising the antiviral efficacy, provided the ribavirin dose is not excessively reduced.

Q3: What are the expected hematological changes in an animal model of this compound/ribavirin-induced anemia?

A3: Based on clinical data and models of ribavirin-induced anemia, you should expect a significant decrease in hemoglobin and hematocrit levels.[3] You may also observe changes in red blood cell morphology, such as spherocytes, and an increase in reticulocytes as the bone marrow attempts to compensate for the hemolysis.

Q4: Are there established animal models for this compound-induced anemia?

A4: There are no widely established, standardized animal models specifically for this compound-induced anemia. However, models of ribavirin-induced anemia in rodents can be adapted by co-administering this compound to study the combined effect.[4][5][6][7] This typically involves daily oral administration of ribavirin, with or without this compound, and regular monitoring of hematological parameters.

Q5: What is the role of erythropoietin (EPO) in mitigating this type of anemia?

A5: Erythropoietin is a hormone that stimulates the production of red blood cells in the bone marrow.[8] By administering exogenous EPO, you can counteract the hemolytic effects of ribavirin and this compound by increasing the rate of red blood cell production, thereby helping to stabilize hemoglobin levels.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Excessive mortality in the animal cohort. The combined dosage of this compound and ribavirin is too high, leading to severe, life-threatening anemia.- Reduce the dose of ribavirin. - Implement an earlier or more frequent monitoring schedule to detect severe anemia sooner. - Consider a pilot study with a wider range of doses to establish a tolerable regimen.
High variability in hemoglobin levels between animals. - Inconsistent drug administration (e.g., gavage technique). - Individual differences in drug metabolism or sensitivity. - Underlying health status of the animals.- Ensure consistent and accurate dosing for all animals. - Increase the sample size to account for individual variability. - Perform a health screen of all animals before starting the experiment.
No significant anemia observed after this compound/ribavirin administration. - The dose of ribavirin is too low. - The duration of treatment is too short. - The animal strain is resistant to the hemolytic effects.- Increase the dose of ribavirin in a stepwise manner. - Extend the duration of the treatment period. - Consult the literature for strains known to be sensitive to drug-induced hemolysis.
Erythropoietin treatment is not effective in raising hemoglobin levels. - The EPO dose is too low. - The frequency of EPO administration is insufficient. - The severity of hemolysis is overwhelming the compensatory erythropoiesis. - The quality of the EPO used is compromised.- Increase the dose of EPO. - Increase the frequency of EPO injections (e.g., from twice weekly to three times weekly). - Combine EPO therapy with a reduction in the ribavirin dose. - Ensure proper storage and handling of the EPO.

Quantitative Data from Clinical Studies

The following tables summarize key quantitative data from clinical trials investigating the management of anemia in patients receiving this compound in combination with peginterferon and ribavirin. This data can serve as a reference for expected outcomes when translating these strategies to animal models.

Table 1: Incidence of Anemia in this compound Clinical Trials

Patient Population Treatment Group Anemia (Hemoglobin < 10 g/dL) Severe Anemia (Hemoglobin < 8.5 g/dL)
Treatment-NaïveThis compound + Peginterferon/Ribavirin49%6%
Treatment-NaïvePeginterferon/Ribavirin alone29%3%
Treatment-ExperiencedThis compound + Peginterferon/Ribavirin49%10%
Treatment-ExperiencedPeginterferon/Ribavirin alone30%3%

Table 2: Efficacy of Anemia Management Strategies (Sustained Virologic Response - SVR)

Anemia Management Strategy SVR Rate in Treatment-Naïve Patients SVR Rate in Treatment-Experienced Patients
Ribavirin Dose Reduction71.5%Not specified
Erythropoietin Administration70.9%Not specified

Note: Data is compiled from multiple clinical trials and should be interpreted in the context of those specific studies.

Experimental Protocols

Protocol 1: Induction of this compound/Ribavirin-Induced Anemia in Mice

Objective: To establish a murine model of anemia induced by the combination of this compound and ribavirin.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound (formulated for oral gavage)

  • Ribavirin (formulated for oral gavage)

  • Gavage needles

  • Blood collection supplies (e.g., EDTA-coated microcapillary tubes)

  • Hematology analyzer

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Collect baseline blood samples from all mice via tail vein or retro-orbital sinus to determine initial hematological parameters (Hemoglobin, Hematocrit, Red Blood Cell count).

  • Randomly assign mice to treatment groups (e.g., Vehicle control, Ribavirin alone, this compound + Ribavirin).

  • Administer this compound (e.g., 100-400 mg/kg) and/or Ribavirin (e.g., 50-150 mg/kg) daily via oral gavage. Doses should be optimized in a pilot study.

  • Monitor animal health and body weight daily.

  • Collect blood samples 2-3 times per week to monitor the development of anemia.

  • Continue treatment for a predetermined period (e.g., 14-28 days) or until a target level of anemia is reached (e.g., 20-30% decrease in hemoglobin).

Protocol 2: Evaluation of Erythropoietin in Mitigating this compound/Ribavirin-Induced Anemia

Objective: To assess the efficacy of recombinant human erythropoietin (rhEPO) in ameliorating anemia in the established murine model.

Materials:

  • Anemic mice from Protocol 1

  • Recombinant human erythropoietin (rhEPO)

  • Sterile saline for injection

  • Syringes and needles for subcutaneous injection

Procedure:

  • Once mice have developed a stable anemic state (as determined in Protocol 1), divide them into treatment groups (e.g., Vehicle control, rhEPO low dose, rhEPO high dose).

  • Administer rhEPO (e.g., 100-300 IU/kg) or vehicle subcutaneously three times per week.

  • Continue the daily administration of this compound and ribavirin as in Protocol 1.

  • Collect blood samples 2-3 times per week to monitor hematological recovery.

  • At the end of the study, collect terminal blood and bone marrow samples for further analysis (e.g., reticulocyte counts, flow cytometry of erythroid progenitors).

Visualizations

Experimental_Workflow cluster_setup Model Setup cluster_induction Anemia Induction cluster_intervention Intervention cluster_analysis Analysis acclimatize Acclimatize Mice baseline Baseline Blood Collection acclimatize->baseline randomize Randomize into Groups baseline->randomize treatment Daily Oral Gavage (this compound + Ribavirin) randomize->treatment monitoring Monitor Health & Weight treatment->monitoring blood_collection Weekly Blood Collection treatment->blood_collection anemia_confirm Confirm Anemia blood_collection->anemia_confirm intervention_groups Randomize to Intervention (EPO or Dose Reduction) anemia_confirm->intervention_groups intervention_admin Administer Intervention intervention_groups->intervention_admin intervention_monitoring Monitor Hematological Recovery intervention_admin->intervention_monitoring terminal_collection Terminal Sample Collection (Blood, Bone Marrow) intervention_monitoring->terminal_collection analysis Hematological & Cellular Analysis terminal_collection->analysis

Caption: Experimental workflow for studying the mitigation of this compound-induced anemia in a mouse model.

Signaling_Pathway cluster_drug_action Drug Action cluster_rbc Red Blood Cell cluster_bone_marrow Bone Marrow This compound This compound hemolysis Hemolysis This compound->hemolysis Potentially exacerbates ribavirin Ribavirin rbc Erythrocyte ribavirin->rbc Accumulates in atp_depletion ATP Depletion rbc->atp_depletion oxidative_stress Oxidative Stress rbc->oxidative_stress atp_depletion->hemolysis Leads to oxidative_stress->hemolysis Leads to erythropoiesis Erythropoiesis hemolysis->erythropoiesis Stimulates (compensatory) epo Erythropoietin (EPO) erythroid_progenitors Erythroid Progenitors epo->erythroid_progenitors Stimulates proliferation and differentiation erythroid_progenitors->erythropoiesis

Caption: Proposed signaling pathway for this compound/ribavirin-induced anemia and EPO intervention.

References

Technical Support Center: Co-crystallization of Boceprevir with Proteases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the co-crystallization of Boceprevir with proteases.

Troubleshooting Guide

Problem 1: No crystal formation or poor crystal quality.

Possible Cause Suggested Solution
Suboptimal Protein Purity or Concentration - Ensure protease purity is >95% as assessed by SDS-PAGE. - Perform size-exclusion chromatography as a final purification step.[1] - Screen a range of protein concentrations (e.g., 5-15 mg/mL).[1]
Incorrect this compound Concentration - Use a 2-5 molar excess of this compound to the protease to ensure saturation of the active site.[1] - Prepare a fresh stock solution of this compound in a suitable solvent like DMSO.[1]
Inadequate Incubation Time - Incubate the protease-Boceprevir mixture on ice for at least 1 hour to allow for stable complex formation before setting up crystallization trials.[1]
Unsuitable Crystallization Conditions - Screen a wide range of commercially available sparse matrix screens.[1][2] - Systematically vary precipitant concentration, pH, and additives to optimize initial hits.[1]
Protein Instability - Add stabilizing agents such as glycerol (B35011) or ethylene (B1197577) glycol to the protein solution.[3] - Consider co-crystallization with a co-factor or a stabilizing antibody fragment if applicable.
This compound Solubility Issues - Ensure this compound is fully dissolved in the solvent before adding it to the protein solution.[3] The final concentration of the solvent (e.g., DMSO) should be kept low to avoid interference with crystallization, typically not exceeding 5-10%.[3]

Problem 2: Formation of salt or amorphous precipitate instead of crystals.

Possible Cause Suggested Solution
High Precipitant Concentration - Reduce the concentration of the precipitant in the crystallization drop. - Try a different precipitant from a different chemical class.
Rapid Crystallization Kinetics - Slow down the rate of vapor diffusion by using a larger drop volume or a lower temperature. - Consider using microbatch or lipidic cubic phase crystallization methods.
Protein Aggregation - Check for protein aggregation using dynamic light scattering (DLS). - Add non-detergent sulfobetaines or other additives that can reduce aggregation.

Problem 3: Crystals obtained do not contain the this compound-protease complex (apo-crystals form).

Possible Cause Suggested Solution
Low Binding Affinity - Confirm the binding of this compound to the protease using biophysical methods like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) before starting crystallization trials. - For proteases with known this compound resistance mutations, ensure the wild-type enzyme is being used.[4][5]
Instability of the Covalent Adduct - this compound forms a reversible covalent bond with the catalytic serine of proteases like HCV NS3/4A.[6][7] Ensure the pH of the crystallization condition is compatible with the stability of this adduct.
Competition from Buffer Components - Review the components of the crystallization buffer for any molecules that could compete with this compound for binding to the active site.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in co-crystallizing this compound with the HCV NS3/4A protease?

A1: The primary challenges stem from the characteristics of the protease's active site, which is shallow and exposed to the solvent.[8][9] This makes it difficult to achieve the high-affinity binding necessary for a stable co-complex suitable for crystallization. Additionally, as this compound is a covalent-reversible inhibitor, maintaining the stability of the complex throughout the crystallization process can be challenging.[6][7]

Q2: What is the recommended starting molar ratio of this compound to protease for co-crystallization experiments?

A2: A molar excess of this compound is recommended to drive the binding equilibrium towards complex formation. A starting point of a 2-5 fold molar excess of this compound to the protease is generally advised.[1]

Q3: Can I use this compound for co-crystallization with proteases other than HCV NS3/4A?

A3: Yes, this compound has been successfully co-crystallized with other proteases, such as the SARS-CoV-2 main protease (Mpro).[2][10] However, its inhibitory potency can vary significantly between different proteases, and optimization of the experimental conditions will be necessary.[2]

Q4: My protease has known resistance mutations to this compound. Will this affect co-crystallization?

A4: Yes, mutations in the protease active site can significantly lower the binding affinity of this compound, making co-crystallization more difficult or impossible.[4] It is crucial to use the wild-type protease or a variant known to bind this compound for successful co-crystallization.

Q5: What are some alternative techniques if vapor diffusion fails to yield co-crystals?

A5: If vapor diffusion methods (sitting-drop or hanging-drop) are unsuccessful, you can explore other crystallization techniques such as microbatch, microdialysis, or lipidic cubic phase (LCP) crystallization, particularly for membrane-associated proteases.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound Against Various Proteases

ProteaseAssay TypeKi* (nM)IC50 (nM)EC50 (nM)Reference(s)
HCV NS3/4A ProteaseEnzyme Assay14--[9]
HCV Replicon (Genotype 1)Cell-based Assay--200-400[8]
SARS-CoV-2 MproFRET Assay-4100-[2]
Human Neutrophil ElastaseEnzyme Assay->2200x selectivity over HCV NS3/4A-[9]

Table 2: Preclinical Pharmacokinetic Properties of this compound

ParameterSpeciesValueReference(s)
Oral BioavailabilityRat24-34%[8]
Dog24-34%[8]
Half-life (t1/2)Rat4.2 hours[8]
Dog1.1 hours[8]
Dissociation Constant (Kd)-17 nmol/L[6]

Experimental Protocols

Protocol 1: Co-crystallization of this compound with a Target Protease using Vapor Diffusion

1. Materials:

  • Purified target protease (>95% purity) at a concentration of 5-15 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).[1]
  • This compound stock solution (10-20 mM) in 100% DMSO.[1]
  • Commercially available crystallization screens (e.g., Hampton Research Crystal Screen, PEG/Ion Screen).[1]
  • Crystallization plates (sitting or hanging drop).

2. Procedure:

  • Complex Formation:
  • On ice, add the this compound stock solution to the purified protease solution to achieve a final molar ratio of 3:1 (this compound:protease). The final DMSO concentration should not exceed 5% (v/v).
  • Incubate the mixture on ice for at least 60 minutes to allow for complex formation.[1]
  • Centrifuge the complex solution at 14,000 x g for 10 minutes at 4°C to remove any precipitate.
  • Crystallization Setup (Sitting-Drop Method):
  • Pipette 1 µL of the protease-Boceprevir complex solution into the crystallization drop reservoir.[1]
  • Add 1 µL of the reservoir solution from a crystallization screen to the drop.[1]
  • Seal the plate and incubate at a constant temperature (e.g., 4°C or 20°C).[1]
  • Crystal Monitoring and Optimization:
  • Monitor the drops for crystal growth daily for the first week and then periodically for up to a month.
  • Once initial crystal "hits" are identified, perform optimization by systematically varying the pH, precipitant concentration, and salt concentration around the initial hit condition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_complex Complex Formation cluster_cryst Crystallization cluster_analysis Analysis & Optimization p1 Purify Protease (>95%) c1 Mix Protease and this compound (1:3 molar ratio) p1->c1 p2 Prepare this compound Stock (in DMSO) p2->c1 c2 Incubate on Ice (≥ 1 hr) c1->c2 c3 Centrifuge to Clarify c2->c3 s1 Set up Vapor Diffusion Plates c3->s1 s2 Screen Commercial Kits s1->s2 s3 Incubate at Constant Temperature s2->s3 a1 Monitor for Crystal Growth s3->a1 a2 Optimize Hit Conditions a1->a2 a3 Harvest and Analyze Crystals a2->a3

Caption: Experimental workflow for co-crystallization.

boceprevir_mechanism Protease Protease Active Site (with catalytic Serine) Complex Reversible Covalent Tetrahedral Intermediate Protease->Complex Binding & Nucleophilic Attack This compound This compound (α-ketoamide warhead) This compound->Complex Inactive Inactive Protease Complex->Inactive Inhibition of Proteolysis

Caption: this compound's mechanism of action.

References

Technical Support Center: Optimizing Boceprevir-Derived Lead Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the optimization of lead compounds derived from Boceprevir to enhance their pharmacokinetic properties.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows high potency in enzymatic assays (low Ki*) but poor activity in cell-based replicon assays. What could be the issue?

A1: This discrepancy is a common challenge. Several factors could be contributing to the poor cellular activity despite good enzyme inhibition:

  • Poor Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target, the NS3/4A protease. This is particularly common for highly peptidic molecules with high molecular weight.[1]

  • Efflux by Transporters: The compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell. This compound itself has been identified as an efflux substrate.[2]

  • Intracellular Metabolism: The compound could be rapidly metabolized into an inactive form by intracellular enzymes.

  • Assay-Specific Artifacts: Ensure that the compound is not interfering with the reporter system in your replicon assay.

Q2: How can I improve the oral bioavailability of my lead compound?

A2: Poor oral bioavailability was a significant hurdle in the development of this compound.[1] Here are some strategies to consider:

  • Reduce Molecular Weight: Early undecapeptide leads for this compound had very poor absorption. Truncating the peptide to a tripeptide significantly improved pharmacokinetic properties.[3][4]

  • Modify P1' and P3 Moieties: Truncating the P1' position with a primary amide was shown to improve oral exposure, although it sometimes negatively impacted binding affinity. Modifications at the P3 position and the P3 capping group with lipophilic moieties can also enhance absorption.[1]

  • Introduce Non-Proteinogenic Amino Acids: Incorporating modified, non-natural amino acids can improve metabolic stability and ligand efficiency.[1]

  • De-peptidize the Scaffold: Strategies like replacing amide bonds with bioisosteres (e.g., hydrazine (B178648) urea) or macrocyclization (P2 to P4 or P1 to P3) can reduce the peptidic nature and improve oral absorption.[3][4]

Q3: My lead compound is rapidly cleared in vivo. What are the likely metabolic pathways involved and how can I block them?

A3: this compound is primarily metabolized through two main routes:

  • Reduction by Aldo-Keto Reductase (AKR): The ketoamide warhead is reduced to a hydroxyl amide.[1]

  • Oxidation by Cytochrome P450 3A5 (CYP3A5): This is a secondary, oxidative pathway.[1]

To improve metabolic stability:

  • Site-Selective Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium (B1214612) can strengthen the C-H bond, slowing down metabolism (the kinetic isotope effect). Deuterated analogs of this compound have shown significantly increased in vitro half-life in human liver microsomal assays.[5]

  • Modification of Metabolic Hotspots: The P1 and P2 positions are key sites for metabolism. Introducing steric hindrance or modifying the electronic properties of these groups can block or slow down metabolic enzymes. For instance, the gem-dimethylcyclopropylproline at the P2 position in this compound was a result of optimization to improve stability.[3][4]

  • Bioisosteric Replacement: Replacing metabolically susceptible functional groups with more stable bioisosteres can enhance metabolic stability.[6]

Troubleshooting Guides

Problem Potential Cause Suggested Solution
High in vitro clearance in liver microsome stability assay. Rapid metabolism by CYPs or other metabolic enzymes.1. Identify the metabolic "hotspots" using techniques like mass spectrometry-based metabolite identification.2. Synthesize analogs with modifications at these hotspots (e.g., fluorination, deuteration, or introducing steric bulk) to block metabolism.[5]3. Consider co-incubation with specific CYP inhibitors to identify the major metabolizing enzymes.
Low permeability in Caco-2 assay. The compound is too large, too polar, or an efflux pump substrate.1. Reduce the number of rotatable bonds and hydrogen bond donors to improve passive permeability.2. Perform bi-directional Caco-2 assays to determine the efflux ratio. If the efflux ratio is high (>2), the compound is likely a substrate for transporters like P-gp.3. Synthesize analogs with reduced P-gp substrate potential. This often involves masking polar groups or altering the overall molecular shape.
Inconsistent pharmacokinetic data between animal models. Species-specific differences in metabolism and drug transporters.1. Characterize the metabolic profile of your compound in liver microsomes from different species (e.g., human, rat, dog) to identify species-specific metabolites.2. If significant species differences exist, consider using a more predictive model, such as humanized mice, for in vivo studies.
Poor solubility of the compound. High lipophilicity and crystalline structure.1. Introduce polar functional groups to improve aqueous solubility, but balance this with the potential impact on permeability.2. Consider formulation strategies, such as using co-solvents, surfactants, or amorphous solid dispersions for in vivo studies.

Quantitative Data Summary

The following table summarizes key pharmacokinetic and activity data for this compound and its developmental analogs.

Compound Modification Ki* (nM) EC90 (nM) Oral Bioavailability (%) AUC (µmol/L/h) Animal Model
Analog 5 Leucine at P2 (Pentapeptide)630----
Analog 6 Cyclopropylalanine at P250>5000---
Analog 9 Gem-dimethylcyclopropylproline at P21.49010.23Rat
Analog 11 Truncated at P1' with primary amide100--2.52Rat
Analog 12 Cyclobutylmethyl at P18700-1.5Rat
This compound Final optimized structure1435024-34-Rat, Dog

Data compiled from multiple sources.[1][3][4]

Experimental Protocols

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) with an internal standard for quenching and analysis

  • Positive control compound with known metabolic lability (e.g., testosterone)

  • Negative control (incubation without NADPH)

Procedure:

  • Preparation: Thaw liver microsomes and NADPH regenerating system on ice.

  • Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and test compound (final concentration typically 1 µM). Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

  • Quench Reaction: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). From this, the in vitro half-life (t1/2) can be calculated as 0.693/k.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line, a model of the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test compound stock solution

  • Lucifer yellow (a marker for paracellular transport to assess monolayer integrity)

  • Control compounds for high and low permeability (e.g., propranolol (B1214883) and atenolol)

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound in transport buffer to the apical (A) chamber.

    • Add fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A for efflux):

    • Add the test compound in transport buffer to the basolateral (B) chamber.

    • Add fresh transport buffer to the apical (A) chamber.

    • Collect samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s. The efflux ratio is calculated as Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests active efflux.

Visualizations

Lead_Optimization_Workflow cluster_0 Initial Lead Identification cluster_1 Lead Optimization cluster_2 Pharmacokinetic Profiling Undecapeptide Lead Undecapeptide Lead Truncation Truncation Undecapeptide Lead->Truncation High MW Poor PK Pentapeptide Analog Pentapeptide Analog Truncation->Pentapeptide Analog P1/P2/P3 Modification P1/P2/P3 Modification Tripeptide Analogs Tripeptide Analogs P1/P2/P3 Modification->Tripeptide Analogs De-peptidization De-peptidization This compound This compound De-peptidization->this compound Metabolic Stabilization Metabolic Stabilization Metabolic Stabilization->this compound Pentapeptide Analog->P1/P2/P3 Modification Improve Potency Tripeptide Analogs->De-peptidization Improve Oral Absorption Tripeptide Analogs->Metabolic Stabilization Reduce Clearance Enzyme Assay (Ki*) Enzyme Assay (Ki*) Tripeptide Analogs->Enzyme Assay (Ki*) Replicon Assay (EC90) Replicon Assay (EC90) Tripeptide Analogs->Replicon Assay (EC90) Metabolic Stability Metabolic Stability Tripeptide Analogs->Metabolic Stability Permeability Assay Permeability Assay Tripeptide Analogs->Permeability Assay In Vivo PK In Vivo PK This compound->In Vivo PK

Caption: Lead optimization workflow from initial peptide lead to this compound.

Troubleshooting_Logic Start Start High Ki High Ki Start->High Ki High Ki* High Ki* Low EC90 Low EC90 Poor Permeability? Poor Permeability? Low EC90->Poor Permeability? Efflux Substrate? Efflux Substrate? Poor Permeability?->Efflux Substrate? No Modify Scaffold Modify Scaffold: - Reduce MW - Reduce H-bonds Poor Permeability?->Modify Scaffold Yes Metabolically Unstable? Metabolically Unstable? Efflux Substrate?->Metabolically Unstable? No Block Efflux Modify to Block Efflux Transporters Efflux Substrate?->Block Efflux Yes Improve Stability Improve Metabolic Stability: - Deuteration - Block Hotspots Metabolically Unstable?->Improve Stability Yes Re-test Re-test Modify Scaffold->Re-test Block Efflux->Re-test Improve Stability->Re-test High Ki->Low EC90

Caption: Troubleshooting guide for low cellular activity of this compound analogs.

References

Technical Support Center: Modifying Boceprevir for Enhanced Antiviral Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on modifying the boceprevir structure to improve its antiviral potency.

Frequently Asked Questions (FAQs)

Q1: What are the key structural components of this compound that can be modified to improve potency?

A1: The main components of this compound available for modification are the P1, P2, and P3 moieties, as well as the N-terminal cap and the α-ketoamide warhead. Structure-activity relationship (SAR) studies have shown that alterations at these positions can significantly impact inhibitor potency and selectivity. For instance, modifications at the P3 and P3 capping group led to the identification of tert-butyl glycine (B1666218) at P3 and a tert-butyl urea (B33335) at the P3 cap in the final this compound structure, which improved selectivity against human neutrophil elastase while maintaining enzymatic and cellular activity.[1]

Q2: How do modifications at the P1 position affect this compound's activity against different viral proteases?

A2: The P1 position is critical for interaction with the S1 binding pocket of the target protease. For its original target, the Hepatitis C Virus (HCV) NS3/4A protease, the cyclobutylmethyl group at P1 was optimized for the hydrophobic S1 pocket.[2] However, for other proteases like the SARS-CoV-2 main protease (Mpro), this moiety is not a good fit.[2] Replacing the P1 cyclobutyl moiety with a γ-lactam, which acts as a glutamine surrogate, has been shown to dramatically increase potency against SARS-CoV-2 Mpro.[2][3]

Q3: What is the role of the α-ketoamide warhead and can it be modified?

A3: The α-ketoamide warhead in this compound forms a reversible covalent bond with the catalytic serine residue of the HCV NS3/4A protease.[4] This covalent interaction is key to its inhibitory potency. While the α-ketoamide is a crucial feature, some studies have explored replacing it with other warheads, such as an aldehyde, which has shown high in vitro potency against SARS-CoV-2 Mpro.[4][5]

Q4: My this compound analog shows good enzymatic inhibition but poor cellular activity. What could be the reason?

A4: A common reason for this discrepancy is poor cell permeability. Early analogs of this compound with multiple amide bonds were potent enzyme inhibitors but had high polarity, which limited their ability to cross cell membranes.[1] Strategies to overcome this include depeptidizing the molecule by introducing peptide isosteres, modifying amino acid side chains, and methylating amide nitrogens.[1]

Q5: What are the common resistance mutations associated with this compound, and how can I design inhibitors to overcome them?

A5: For HCV, prominent resistance mutations have been identified at positions V36, T54, R155, A156, and V170 of the NS3 protease.[6][7][8] Designing next-generation inhibitors that can accommodate these changes in the enzyme's active site is a key strategy. This may involve creating more flexible inhibitors or compounds that establish interactions with conserved residues outside the immediate mutation sites.

Troubleshooting Guides

Problem 1: Low yield during synthesis of this compound analogs.
Possible Cause Troubleshooting Step
Inefficient coupling reactionsOptimize coupling reagents and conditions (e.g., temperature, reaction time). Consider using alternative coupling agents.
Poor solubility of intermediatesUse a different solvent system or add solubilizing agents.
Side reactionsProtect reactive functional groups during synthesis. Purify intermediates at each step to remove byproducts.
Degradation of the α-ketoamide warheadThis functional group can be sensitive. Use mild reaction conditions and avoid harsh acids or bases during workup and purification.
Problem 2: Inconsistent results in the HCV replicon assay.
Possible Cause Troubleshooting Step
Cell health and viability issuesEnsure consistent cell culture conditions (e.g., cell density, passage number). Perform a cytotoxicity assay to rule out compound toxicity.
Variability in replicon transfection efficiencyOptimize transfection protocol and use a positive control (e.g., a known inhibitor) to normalize results.
Compound precipitation in culture mediumCheck the solubility of your compound in the assay medium. Consider using a solubilizing agent like DMSO, but keep the final concentration low to avoid toxicity.
Inaccurate compound concentrationVerify the concentration of your stock solutions and perform serial dilutions carefully.
Problem 3: Difficulty in interpreting structure-activity relationship (SAR) data.
Possible Cause Troubleshooting Step
Confounding factors affecting potencyEnsure that analogs being compared have similar physicochemical properties (e.g., solubility, LogP) to isolate the effect of the structural modification.
Lack of structural dataIf possible, obtain a crystal structure of your analog in complex with the target protease to understand the binding interactions and guide further design.
Single-point vs. multi-parameter optimizationRemember that improving potency at one position may negatively impact other properties like selectivity or metabolic stability. A multi-parameter optimization approach is often necessary.

Data Presentation

Table 1: Potency of this compound and Analogs Against HCV NS3/4A Protease

CompoundP1 ModificationP2 ModificationP3 ModificationKi* (nmol/L)EC90 (nmol/L)
Analog 5Leucine-Pentapeptide630-
Analog 6Cyclopropylalanine--50>5000
Analog 7CyclopropylalanineMethylated secondary amide-60950
Analog 8CyclopropylalanineCyclopropylated proline-11-
Analog 12---8700
This compound CyclobutylmethylDimethylcyclopropylprolinetert-Butyl glycine-350

Data compiled from[1][9].

Table 2: Repurposing this compound Analogs Against Other Viral Proteases

CompoundTarget ProteaseP1 ModificationIC50
This compoundSARS-CoV-2 MproCyclobutylmethyl4.1 µM
MG-78SARS-CoV-2 Mproγ-lactam13 nM
MG-78HCoV-NL63 Mproγ-lactam0.33 µM
MG-78Coxsackievirus 3Cproγ-lactam1.45 µM
MG-78Enterovirus A71 3Cproγ-lactam6.7 µM

Data compiled from[2][10].

Experimental Protocols

HCV Replicon Assay

This assay is a cell-based method to evaluate the antiviral activity of compounds against HCV replication.

  • Cell Culture: Maintain Huh-7 cells harboring a subgenomic HCV replicon in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 (for selection).

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve the desired final concentrations.

  • Assay Procedure: a. Seed the replicon-containing cells in 96-well plates. b. After 24 hours, replace the medium with fresh medium containing the serially diluted test compounds. c. Incubate the plates for 48-72 hours.

  • Quantification of HCV RNA: a. Lyse the cells and extract total RNA. b. Quantify the level of HCV RNA using real-time RT-PCR.

  • Data Analysis: a. Determine the concentration of the compound that inhibits HCV RNA replication by 50% (EC50) or 90% (EC90) by fitting the dose-response data to a sigmoidal curve. b. A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to assess the effect of the compound on cell viability.

NS3/4A Protease Inhibition Assay

This is a biochemical assay to measure the direct inhibitory activity of a compound against the HCV NS3/4A protease.

  • Reagents and Buffers:

    • Recombinant HCV NS3/4A protease.

    • Fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol).

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Procedure: a. In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the NS3/4A protease. b. Incubate for a short period to allow the compound to bind to the enzyme. c. Initiate the reaction by adding the fluorogenic substrate. d. Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: a. Calculate the initial reaction rates from the fluorescence data. b. Determine the concentration of the compound that inhibits the enzyme activity by 50% (IC50) by plotting the reaction rates against the compound concentrations and fitting the data to a dose-response curve.

Mandatory Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Design cluster_analysis Data Analysis & Optimization start Design this compound Analog synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification biochemical_assay NS3/4A Protease Assay purification->biochemical_assay Test Compound cellular_assay HCV Replicon Assay biochemical_assay->cellular_assay cytotoxicity Cytotoxicity Assay cellular_assay->cytotoxicity sar_analysis SAR Analysis cytotoxicity->sar_analysis Potency & Toxicity Data lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: Experimental workflow for the design, synthesis, and evaluation of this compound analogs.

sar_logic cluster_modifications Structural Modifications cluster_outcomes Desired Outcomes This compound This compound Scaffold p1 P1 Moiety This compound->p1 p2 P2 Moiety This compound->p2 p3 P3 Moiety This compound->p3 n_cap N-Terminal Cap This compound->n_cap warhead α-ketoamide Warhead This compound->warhead potency Improved Potency p1->potency e.g., γ-lactam for SARS-CoV-2 Mpro permeability Better Cell Permeability p2->permeability e.g., N-methylation selectivity Enhanced Selectivity p3->selectivity e.g., tert-butyl glycine n_cap->potency warhead->potency e.g., aldehyde resistance Activity Against Resistant Strains potency->resistance

Caption: Logical relationships in this compound structure-activity relationship (SAR) studies.

References

Validation & Comparative

Boceprevir vs. Telaprevir: An In Vitro Comparative Analysis of First-Generation HCV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Boceprevir and Telaprevir (B1684684), two pioneering direct-acting antiviral agents against the Hepatitis C virus (HCV). This analysis is supported by experimental data on their mechanism of action, inhibitory potency, and resistance profiles.

This compound and Telaprevir were among the first-in-class NS3/4A protease inhibitors approved for the treatment of chronic HCV genotype 1 infection.[1][2] Both are peptidomimetic agents that act as reversible, covalent inhibitors of the HCV NS3/4A serine protease, a crucial enzyme for viral replication.[3][4] By binding to the active site of the protease, they block the cleavage of the viral polyprotein, thereby preventing the formation of mature viral proteins necessary for replication.[5][6]

Quantitative Comparison of In Vitro Activity

The following table summarizes the key in vitro inhibitory potencies of this compound and Telaprevir against wild-type HCV and common resistant variants. The data, compiled from various studies, facilitates a direct comparison of their antiviral efficacy.

ParameterThis compoundTelaprevirReference
Enzyme Inhibition (Ki)
HCV NS3/4A Protease (Wild-Type)14 nM~0.35-0.69 µM (IC50)[4][7]
Cell-Based Antiviral Activity (EC50/IC50)
HCV Genotype 1a Replicon~200-400 nM (EC50)Potent (specific values vary)[8]
HCV Genotype 1b Replicon~200-400 nM (EC50)Potent (specific values vary)[8]
Activity Against Resistant Variants (Fold change in IC50 vs. Wild-Type)
V36MLow resistanceLow resistance[9][10]
T54A6.8- to 17.7-foldHigher resistance than this compound[9]
V55A6.8- to 17.7-fold (medium resistance)Cross-resistance observed[9][11]
R155K6.8- to 17.7-foldHigh resistance[9][10]
A156S6.8- to 17.7-foldHigher resistance than this compound[9]
A156T>120-fold (high resistance)High resistance[9]
V170AHigher resistance than TelaprevirLower resistance than this compound[9]

Mechanism of Action: Covalent Inhibition of NS3/4A Protease

This compound and Telaprevir share a similar mechanism of action by targeting the HCV NS3/4A protease. This enzyme is a heterodimer composed of the NS3 protease domain and its cofactor, NS4A. The NS3/4A complex is responsible for cleaving the HCV polyprotein at four specific sites, a critical step in the viral life cycle. Both drugs are designed to mimic the natural substrate of the protease and form a reversible covalent bond with the active site serine (Ser139), effectively blocking its catalytic activity. This inhibition prevents the processing of the viral polyprotein and subsequent formation of the viral replication complex.

HCV_Protease_Inhibition cluster_HCV_Lifecycle HCV Replication Cycle cluster_Inhibition Inhibitor Action HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein Translation Viral_Proteins Mature Viral Proteins Polyprotein->Viral_Proteins Cleavage NS3_4A NS3/4A Protease NS3_4A->Polyprotein Replication_Complex Replication Complex Viral_Proteins->Replication_Complex Replication_Complex->HCV_RNA Replication New_Virus New Virus Particles Replication_Complex->New_Virus Inhibitor This compound / Telaprevir Inhibitor->NS3_4A Covalent Binding

Mechanism of HCV NS3/4A protease inhibition by this compound and Telaprevir.

In Vitro Resistance Profiles

A significant challenge with first-generation protease inhibitors is the emergence of drug resistance. In vitro studies using HCV replicon systems have identified several amino acid substitutions in the NS3 protease domain that confer reduced susceptibility to both this compound and Telaprevir. There is considerable cross-resistance between the two drugs, meaning mutations selected by one inhibitor often reduce the efficacy of the other.[9][11] However, the degree of resistance conferred by specific mutations can differ between the two compounds. For instance, the V170A mutation confers a higher level of resistance to this compound compared to Telaprevir, while the T54A and A156S mutations result in greater resistance to Telaprevir.[9] The A156T mutation is associated with high-level resistance to both drugs.[9]

Experimental Protocols

The in vitro comparison of this compound and Telaprevir relies on two key experimental assays: the HCV NS3/4A protease assay and the HCV replicon assay.

HCV NS3/4A Protease Inhibition Assay

This biochemical assay directly measures the ability of the inhibitors to block the enzymatic activity of the purified NS3/4A protease.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant HCV NS3/4A protease (typically from genotype 1a or 1b) is purified. A synthetic peptide substrate containing a cleavage site for the protease and linked to a reporter system (e.g., FRET or colorimetric) is prepared.

  • Inhibitor Preparation: this compound and Telaprevir are dissolved in a suitable solvent like DMSO and serially diluted to a range of concentrations.

  • Assay Reaction: The NS3/4A protease is pre-incubated with the inhibitors for a defined period to allow for binding. The reaction is initiated by adding the substrate.

  • Detection: The cleavage of the substrate by the protease is monitored over time by measuring the change in fluorescence or absorbance.

  • Data Analysis: The rate of substrate cleavage is calculated for each inhibitor concentration. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by fitting the data to a dose-response curve. The Ki value, or inhibition constant, can be determined through further kinetic studies.

Protease_Assay_Workflow Start Start Prep_Enzyme Prepare Recombinant NS3/4A Protease Start->Prep_Enzyme Prep_Inhibitor Prepare Serial Dilutions of This compound/Telaprevir Start->Prep_Inhibitor Pre_incubation Pre-incubate Protease with Inhibitor Prep_Enzyme->Pre_incubation Prep_Inhibitor->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Incubation Incubate at Controlled Temperature Add_Substrate->Incubation Measure_Signal Measure Fluorescence/ Absorbance Signal Incubation->Measure_Signal Calculate_IC50 Calculate IC50/Ki Values Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

Workflow for an HCV NS3/4A protease inhibition assay.

HCV Replicon Assay

This cell-based assay measures the antiviral activity of the compounds in a more physiologically relevant context by assessing their ability to inhibit HCV RNA replication within human liver cells.

Methodology:

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are cultured. These replicons contain the HCV non-structural proteins necessary for RNA replication and often a reporter gene (e.g., luciferase).

  • Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with various concentrations of this compound or Telaprevir.

  • Incubation: The cells are incubated for a period (typically 48-72 hours) to allow for HCV replication and the effect of the inhibitors to manifest.

  • Quantification of HCV RNA: The level of HCV RNA replication is quantified. This can be done by measuring the activity of the reporter gene (e.g., luciferase assay) or by directly measuring HCV RNA levels using quantitative real-time PCR (qRT-PCR).

  • Data Analysis: The EC50 value, the concentration of the compound that reduces HCV RNA replication by 50%, is determined by plotting the reduction in replication against the inhibitor concentration. Cytotoxicity assays are also performed in parallel to ensure that the observed antiviral effect is not due to cell death.

References

A Comparative Guide to Boceprevir and Second-Generation HCV Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of efficacy, safety, and mechanisms of action to inform drug development and clinical research.

The landscape of Hepatitis C Virus (HCV) treatment has undergone a profound transformation with the advent of direct-acting antivirals (DAAs). This guide provides a detailed comparison of the first-generation NS3/4A protease inhibitor, Boceprevir, with the more recent and highly effective second-generation HCV inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of comparative efficacy, safety profiles, and the underlying mechanisms of action, supported by experimental data from pivotal clinical trials.

Executive Summary

This compound, a first-generation protease inhibitor, represented a significant advancement in HCV therapy by directly targeting a viral enzyme. However, its efficacy is generally lower, and its side effect profile is less favorable when compared to the second-generation inhibitors. These newer agents, which include NS3/4A protease inhibitors, NS5A inhibitors, and NS5B polymerase inhibitors, have demonstrated markedly higher sustained virologic response (SVR) rates, often exceeding 95%, with shorter treatment durations and improved tolerability. This guide will delve into the specifics of these differences, providing the quantitative data and experimental context necessary for informed research and development decisions.

Quantitative Efficacy and Safety Comparison

The following tables summarize the key efficacy and safety data from major clinical trials of this compound and representative second-generation HCV inhibitors.

Table 1: Sustained Virologic Response (SVR) Rates
Drug ClassDrug(s)Clinical TrialPatient PopulationSVR Rate (%)
First-Generation NS3/4A Protease Inhibitor This compound (in combination with Peg-IFN/RBV)SPRINT-2[1][2][3]Treatment-Naïve (Genotype 1)63-66[4]
RESPOND-2[1][5][6]Treatment-Experienced (Genotype 1)59-66[4]
Second-Generation NS3/4A Protease Inhibitor Glecaprevir/PibrentasvirENDURANCE-3[7][8][9][10][11]Treatment-Naïve, Non-Cirrhotic (Genotype 3)95[10][11]
Second-Generation NS5B Polymerase Inhibitor Sofosbuvir (B1194449)/Velpatasvir (B611656)ASTRAL-1[12][13][14][15][16]Treatment-Naïve & Experienced (Genotypes 1, 2, 4, 5, 6)99[13]
ASTRAL-1[12][13][14][15][16]Cirrhotic Patients (Genotypes 1, 2, 4, 5, 6)99[13]

Note: SVR is defined as undetectable HCV RNA at 12 or 24 weeks post-treatment.

Table 2: Common Adverse Events
Drug(s)Common Adverse EventsFrequency (%)
This compound (with Peg-IFN/RBV)Anemia, Dysgeusia[3][4]Anemia: ~55%, Dysgeusia: ~27%[3]
Glecaprevir/Pibrentasvir Headache, Fatigue, Nausea[17]Headache: ~10%, Fatigue: ~11%[17][18]
Sofosbuvir/Velpatasvir Headache, Fatigue, Nausea[19][20][21]Headache, Fatigue, Nasopharyngitis (similar to placebo)[12]

Experimental Protocols of Key Clinical Trials

Understanding the methodologies of the pivotal clinical trials is crucial for interpreting the efficacy and safety data.

This compound: SPRINT-2 and RESPOND-2 Trials
  • Objective: To evaluate the efficacy and safety of this compound in combination with peginterferon alfa-2b and ribavirin (B1680618) (Peg-IFN/RBV) in treatment-naïve (SPRINT-2) and treatment-experienced (RESPOND-2) patients with chronic HCV genotype 1 infection.[1][2]

  • Study Design: Both were randomized, double-blind, placebo-controlled Phase 3 trials.[2]

  • Patient Population:

    • SPRINT-2: 1,097 treatment-naïve adults with HCV genotype 1.[2]

    • RESPOND-2: 403 adults with HCV genotype 1 who had previously failed Peg-IFN/RBV therapy.[2]

  • Treatment Arms:

    • Control Arm: 4-week lead-in with Peg-IFN/RBV followed by Peg-IFN/RBV plus placebo for 44 weeks.[1]

    • Response-Guided Therapy (RGT) Arm: 4-week lead-in with Peg-IFN/RBV, followed by the addition of this compound for 24 or 32 weeks (SPRINT-2 and RESPOND-2 respectively), with the total treatment duration determined by virologic response at week 8.[1][5]

    • Fixed-Duration Arm: 4-week lead-in with Peg-IFN/RBV, followed by the addition of this compound for 44 weeks.[1][6]

  • Primary Endpoint: Sustained Virologic Response (SVR), defined as undetectable HCV RNA 24 weeks after the end of treatment.[3]

Glecaprevir/Pibrentasvir: ENDURANCE-3 Trial
  • Objective: To assess the efficacy and safety of an 8-week and 12-week regimen of Glecaprevir/Pibrentasvir compared to a 12-week regimen of sofosbuvir plus daclatasvir (B1663022) in treatment-naïve patients with HCV genotype 3 infection without cirrhosis.[7][8][9]

  • Study Design: A randomized, open-label, active-controlled, multicenter Phase 3 trial.[7]

  • Patient Population: 505 treatment-naïve adults with chronic HCV genotype 3 infection without cirrhosis.[10]

  • Treatment Arms:

    • Glecaprevir/Pibrentasvir for 8 weeks.[10]

    • Glecaprevir/Pibrentasvir for 12 weeks.[10]

    • Sofosbuvir plus daclatasvir for 12 weeks.[10]

  • Primary Endpoint: SVR at 12 weeks post-treatment (SVR12).[8]

Sofosbuvir/Velpatasvir: ASTRAL-1 Trial
  • Objective: To evaluate the efficacy and safety of a 12-week course of a fixed-dose combination of Sofosbuvir and Velpatasvir in patients with HCV genotypes 1, 2, 4, 5, and 6, including those with compensated cirrhosis.[13][14]

  • Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[12][13]

  • Patient Population: 740 treatment-naïve and treatment-experienced adults with HCV genotypes 1, 2, 4, 5, or 6, with or without compensated cirrhosis.[12][14]

  • Treatment Arms:

    • Sofosbuvir/Velpatasvir for 12 weeks.[12]

    • Placebo for 12 weeks.[12]

  • Primary Endpoint: SVR12.[15]

Signaling Pathways and Mechanisms of Action

The superior efficacy of second-generation inhibitors stems from their ability to target multiple, essential components of the HCV replication cycle.

HCV_Lifecycle_and_Drug_Targets HCV_Entry HCV Entry Uncoating Uncoating & RNA Release HCV_Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation RNA_Replication RNA Replication Translation->RNA_Replication NS3_4A NS3/4A Protease Translation->NS3_4A Cleavage Assembly Virion Assembly RNA_Replication->Assembly NS5A NS5A RNA_Replication->NS5A Replication Complex Formation NS5B NS5B Polymerase RNA_Replication->NS5B RNA Synthesis Release Virion Release Assembly->Release Assembly->NS5A Assembly Regulation This compound This compound This compound->NS3_4A Inhibits SecondGen_PI Second-Gen PIs (e.g., Glecaprevir) SecondGen_PI->NS3_4A Inhibits NS5A_Inhibitors NS5A Inhibitors (e.g., Pibrentasvir, Velpatasvir) NS5A_Inhibitors->NS5A Inhibits NS5B_Inhibitors NS5B Inhibitors (e.g., Sofosbuvir) NS5B_Inhibitors->NS5B Inhibits

Figure 1: HCV Lifecycle and Drug Targets. This diagram illustrates the key stages of the Hepatitis C Virus lifecycle and the points at which this compound and second-generation inhibitors exert their effects.

Experimental Workflow for Efficacy Comparison

The following diagram outlines a generalized workflow for a clinical trial comparing the efficacy of this compound with a second-generation HCV inhibitor regimen.

Experimental_Workflow Patient_Screening Patient Screening (HCV Genotype, Treatment History, Cirrhosis Status) Randomization Randomization Patient_Screening->Randomization Arm_A Arm A: This compound + Peg-IFN/RBV Randomization->Arm_A Arm_B Arm B: Second-Generation Inhibitor Regimen Randomization->Arm_B Treatment_Period Treatment Period (e.g., 24-48 weeks for Arm A, 8-12 weeks for Arm B) Arm_A->Treatment_Period Arm_B->Treatment_Period Monitoring On-Treatment Monitoring (HCV RNA levels, Safety Labs) Treatment_Period->Monitoring EOT End of Treatment (EOT) Treatment_Period->EOT Follow_Up Post-Treatment Follow-up EOT->Follow_Up SVR_Assessment SVR Assessment (HCV RNA at 12 or 24 weeks post-EOT) Follow_Up->SVR_Assessment Data_Analysis Data Analysis (Efficacy and Safety Comparison) SVR_Assessment->Data_Analysis

Figure 2: Clinical Trial Workflow. This flowchart depicts a typical experimental design for comparing the efficacy of different HCV treatment regimens.

Logical Comparison of Inhibitor Characteristics

This diagram provides a high-level comparison of the key features of this compound and second-generation HCV inhibitors.

Logical_Comparison HCV_Inhibitors HCV Inhibitors This compound This compound (First-Generation) HCV_Inhibitors->this compound Second_Gen Second-Generation Inhibitors HCV_Inhibitors->Second_Gen Efficacy Efficacy (SVR) This compound->Efficacy Lower Tolerability Tolerability This compound->Tolerability Poorer Duration Treatment Duration This compound->Duration Longer Spectrum Genotypic Spectrum This compound->Spectrum Genotype 1 Second_Gen->Efficacy Higher Second_Gen->Tolerability Better Second_Gen->Duration Shorter Second_Gen->Spectrum Pangenotypic (many)

Figure 3: Inhibitor Characteristics. A comparative overview of the key attributes of this compound versus second-generation HCV inhibitors.

Conclusion

The development of second-generation HCV inhibitors has marked a paradigm shift in the management of chronic hepatitis C. Their superior efficacy, improved safety profile, shorter treatment duration, and broader genotypic coverage have rendered first-generation inhibitors like this compound largely obsolete in clinical practice. For researchers and drug development professionals, the evolution from this compound to the current array of DAAs offers valuable insights into the principles of effective antiviral drug design, highlighting the importance of targeting multiple viral vulnerabilities to achieve high cure rates and overcome viral resistance. The data and experimental frameworks presented in this guide provide a robust foundation for future research aimed at further refining HCV therapies and addressing the remaining challenges in viral eradication.

References

Navigating the Maze of Resistance: A Comparative Analysis of Boceprevir's Cross-Resistance with Other HCV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among antiviral agents is paramount in the ongoing battle against Hepatitis C virus (HCV). This guide provides an in-depth comparison of the cross-resistance profile of Boceprevir, a first-generation HCV NS3/4A protease inhibitor, with other key players in this therapeutic class. By presenting objective experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document aims to equip the scientific community with the knowledge to inform the development of next-generation therapies that can effectively combat viral resistance.

The emergence of drug-resistant HCV variants is a significant challenge in the clinical management of Hepatitis C. Protease inhibitors, a cornerstone of direct-acting antiviral (DAA) therapy, target the viral NS3/4A protease, an enzyme essential for viral replication. However, the high mutation rate of HCV can lead to the selection of amino acid substitutions within this target, reducing the efficacy of these inhibitors. Cross-resistance, where mutations conferring resistance to one drug also reduce susceptibility to another, further complicates treatment strategies. This guide focuses on this compound and its cross-resistance patterns with other notable protease inhibitors, offering a comprehensive resource for understanding these complex interactions.

Quantitative Cross-Resistance Analysis

The following tables summarize the in vitro cross-resistance data for this compound against a panel of other HCV protease inhibitors. The data, presented as fold-change in the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) compared to the wild-type virus, are derived from HCV replicon assays and enzymatic assays. These assays are the gold standard for assessing antiviral potency and resistance.

Table 1: Cross-Resistance Between this compound and Telaprevir

NS3 MutationThis compound (Fold-Change in IC50)Telaprevir (Fold-Change in IC50)Level of Cross-Resistance
V36M/A3.8 - 5.53 - 25High
T54A/S8 - 183 - 25High
V55A6.8 - 6.9-Moderate (this compound specific)
R155K/T10 - 20>25High
A156S10 - 20>25High
A156T>120>25High
V170A~17.7-Moderate (this compound specific)

Data compiled from multiple in-vitro studies.[1][2]

Table 2: Cross-Resistance Profile of this compound with Second-Generation Protease Inhibitors

NS3 MutationThis compound (Fold-Change in EC50/IC50)Simeprevir (Fold-Change in EC50/IC50)Paritaprevir (Fold-Change in EC50/IC50)Grazoprevir (Fold-Change in EC50/IC50)Glecaprevir (Fold-Change in EC50/IC50)Voxilaprevir (Fold-Change in EC50/IC50)
V36M 3 - 5<2--<2<2
T54S 4 - 6<2--<2<2
Q80K <211 - 46<2<2<2<2
R155K 10 - 201,300 - 2,80025 - 702 - 102 - 102 - 10
A156T/V >120>500>100>100>100>100
D168A/V <2>50025 - 70>1002 - 102 - 10

Experimental Protocols

A clear understanding of the methodologies used to generate cross-resistance data is crucial for interpreting the results. The following are detailed protocols for the two primary in-vitro assays used in this analysis.

HCV Replicon Assay

The HCV replicon system is a powerful tool for studying viral replication and antiviral drug susceptibility in a controlled cell culture environment.

Principle: This assay utilizes human hepatoma cells (e.g., Huh-7) that have been genetically engineered to contain a subgenomic HCV RNA molecule (a replicon). This replicon can autonomously replicate within the cells but does not produce infectious virus particles, making it safe for laboratory use. The replicon often contains a reporter gene, such as luciferase, which allows for the quantification of viral replication.

Protocol:

  • Cell Seeding: Plate Huh-7 cells harboring the HCV replicon in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the protease inhibitors (e.g., this compound and comparator drugs) in cell culture medium.

  • Drug Treatment: Add the diluted compounds to the cells and incubate for 48-72 hours.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer. The light output is directly proportional to the level of HCV RNA replication.

  • Data Analysis: Calculate the EC50 value, which is the drug concentration that inhibits 50% of HCV replication, by plotting the percentage of replication inhibition against the drug concentration. The fold-change in EC50 for mutant replicons is determined by dividing the EC50 for the mutant by the EC50 for the wild-type replicon.

NS3/4A Protease Enzymatic Assay

This biochemical assay directly measures the inhibitory activity of a compound against the purified HCV NS3/4A protease enzyme.

Principle: The assay employs a synthetic peptide substrate that mimics the natural cleavage site of the NS3/4A protease. This substrate is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When the protease cleaves the substrate, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

Protocol:

  • Reaction Setup: In a 384-well plate, combine the purified recombinant HCV NS3/4A protease with the assay buffer.

  • Inhibitor Addition: Add serial dilutions of the test compounds to the wells.

  • Pre-incubation: Incubate the enzyme and inhibitor together for a short period to allow for binding.

  • Reaction Initiation: Add the fluorogenic peptide substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme's activity by 50%. The fold-change in IC50 for mutant enzymes is calculated relative to the wild-type enzyme.

Visualizing the Mechanisms

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.

HCV_Protease_Inhibition cluster_virus HCV Life Cycle cluster_inhibition Mechanism of Action HCV RNA HCV RNA Polyprotein Polyprotein HCV RNA->Polyprotein Translation Viral Proteins Viral Proteins Polyprotein->Viral Proteins Cleavage NS3/4A Protease NS3/4A Protease Viral Replication Viral Replication Viral Proteins->Viral Replication Blocked Cleavage Blocked Cleavage NS3/4A Protease->Blocked Cleavage Inhibition Protease Inhibitor\n(e.g., this compound) Protease Inhibitor (e.g., this compound) Protease Inhibitor\n(e.g., this compound)->NS3/4A Protease Binds to active site Inhibition of\nViral Replication Inhibition of Viral Replication Blocked Cleavage->Inhibition of\nViral Replication

Figure 1. Mechanism of HCV NS3/4A Protease Inhibition.

Resistance_Analysis_Workflow cluster_patient_sample Sample Acquisition & Processing cluster_genotypic Genotypic Analysis cluster_phenotypic Phenotypic Analysis Patient Sample\n(Plasma/Serum) Patient Sample (Plasma/Serum) HCV RNA Extraction HCV RNA Extraction Patient Sample\n(Plasma/Serum)->HCV RNA Extraction RT-PCR Amplification\nof NS3 Gene RT-PCR Amplification of NS3 Gene HCV RNA Extraction->RT-PCR Amplification\nof NS3 Gene Site-Directed\nMutagenesis Site-Directed Mutagenesis HCV RNA Extraction->Site-Directed\nMutagenesis Expression of\nMutant Protease Expression of Mutant Protease HCV RNA Extraction->Expression of\nMutant Protease Sanger or Next-Gen\nSequencing Sanger or Next-Gen Sequencing RT-PCR Amplification\nof NS3 Gene->Sanger or Next-Gen\nSequencing Sequence Analysis\n(Identify Mutations) Sequence Analysis (Identify Mutations) Sanger or Next-Gen\nSequencing->Sequence Analysis\n(Identify Mutations) Correlation with\nPhenotypic Data Correlation with Phenotypic Data Sequence Analysis\n(Identify Mutations)->Correlation with\nPhenotypic Data Generation of\nResistant Replicons Generation of Resistant Replicons Site-Directed\nMutagenesis->Generation of\nResistant Replicons HCV Replicon Assay\n(Determine EC50) HCV Replicon Assay (Determine EC50) Generation of\nResistant Replicons->HCV Replicon Assay\n(Determine EC50) HCV Replicon Assay\n(Determine EC50)->Correlation with\nPhenotypic Data NS3/4A Enzymatic Assay\n(Determine IC50) NS3/4A Enzymatic Assay (Determine IC50) Expression of\nMutant Protease->NS3/4A Enzymatic Assay\n(Determine IC50) NS3/4A Enzymatic Assay\n(Determine IC50)->Correlation with\nPhenotypic Data

Figure 2. Experimental Workflow for HCV Resistance Analysis.

Conclusion

The landscape of HCV treatment has evolved rapidly, with newer generations of protease inhibitors offering improved efficacy, pangenotypic coverage, and a higher barrier to resistance compared to first-generation agents like this compound. The extensive cross-resistance observed between this compound and Telaprevir underscores the limitations of these early inhibitors. While this compound-resistant variants carrying mutations at positions like V36 and T54 show limited impact on the activity of many second-generation inhibitors, key resistance mutations, particularly at positions R155 and A156, can confer broad cross-resistance across multiple protease inhibitors.

This comparative guide highlights the critical importance of continuous research and development in the field of HCV therapeutics. By understanding the molecular mechanisms of resistance and the cross-resistance profiles of different drugs, scientists can design more robust and durable treatment regimens, ultimately moving closer to the goal of global HCV eradication. The provided experimental protocols and workflows serve as a practical resource for researchers actively engaged in this vital work.

References

Boceprevir's Stand Against SARS-CoV-2: A Comparative Guide on Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Boceprevir's performance against SARS-CoV-2 and its variants, supported by experimental data. This compound, a clinically approved hepatitis C virus (HCV) protease inhibitor, has been a subject of intense research as a repurposed drug candidate for COVID-19 due to its inhibitory action against the SARS-CoV-2 main protease (Mpro).

Mechanism of Action: Targeting the Viral Replication Engine

This compound inhibits the replication of SARS-CoV-2 by targeting its main protease (Mpro), also known as 3C-like protease (3CLpro).[1] This enzyme is crucial for the virus's life cycle as it cleaves the viral polyproteins into functional proteins required for viral replication and assembly.[1] this compound, an α-ketoamide, forms a covalent bond with the cysteine residue (Cys145) in the active site of Mpro, effectively blocking its enzymatic activity.[1] This inhibition of polyprotein processing halts the viral replication cycle.[2]

Mechanism of this compound Action against SARS-CoV-2 cluster_virus SARS-CoV-2 Life Cycle cluster_inhibition Inhibitory Action Viral Entry Viral Entry Viral RNA Release Viral RNA Release Viral Entry->Viral RNA Release Polyprotein Translation Polyprotein Translation Viral RNA Release->Polyprotein Translation Mpro (Main Protease) Mpro (Main Protease) Polyprotein Translation->Mpro (Main Protease) Polyprotein Cleavage Polyprotein Cleavage Mpro (Main Protease)->Polyprotein Cleavage Functional Viral Proteins Functional Viral Proteins Polyprotein Cleavage->Functional Viral Proteins Viral Replication & Assembly Viral Replication & Assembly Functional Viral Proteins->Viral Replication & Assembly New Virion Release New Virion Release Viral Replication & Assembly->New Virion Release This compound This compound This compound->Mpro (Main Protease) Inhibits

Caption: Mechanism of this compound's inhibitory action on the SARS-CoV-2 main protease (Mpro).

Comparative In Vitro Efficacy

This compound has demonstrated inhibitory activity against both the SARS-CoV-2 Mpro enzyme and viral replication in cell cultures. For a comprehensive comparison, this guide includes data on GC376, a preclinical veterinary drug that also targets the Mpro and is frequently studied alongside this compound.

CompoundAssay TypeTargetCell LineIC50 (µM)EC50 (µM)Source
This compound EnzymaticMpro-4.13-[3]
This compound Viral Replication (CPE)SARS-CoV-2Vero-1.90[3]
This compound Viral ReplicationSARS-CoV-2Vero E6-~40[4]
This compound Viral ReplicationSARS-CoV-2Caco-2-2.97 ± 1.56[5]
This compound Viral ReplicationSeasonal CoV (NL63)--36.31[6]
This compound Viral ReplicationSeasonal CoVs--> 20[6]
GC376 EnzymaticMpro-0.03-[3]
GC376 Viral Replication (CPE)SARS-CoV-2Vero-3.37[3]
GC376 Viral ReplicationSARS-CoV-2Calu-3-< 3
GC376 Viral ReplicationSeasonal CoV (NL63)--0.7013[6]

*IC50 (Half-maximal inhibitory concentration): The concentration of a drug required for 50% inhibition of the target enzyme. *EC50 (Half-maximal effective concentration): The concentration of a drug that gives a half-maximal response (in this case, inhibition of viral replication). *CPE (Cytopathic Effect): Structural changes in host cells that are caused by viral invasion.

Studies have shown that while this compound is a potent inhibitor of the SARS-CoV-2 Mpro, its antiviral activity in cell-based assays can be moderate.[7] In comparison, GC376 often exhibits more potent antiviral activity against SARS-CoV-2 and other coronaviruses in cell culture models.

Efficacy Against SARS-CoV-2 Variants

A study involving the systematic exploration of this compound-based Mpro inhibitors characterized the antiviral potency of three derivative compounds against three SARS-CoV-2 variants. These molecules, which incorporate a P4 N-terminal carbamate, demonstrated high antiviral potency with EC50 values around 1 μM against these variants.[8][7][9] However, specific data comparing the efficacy of the original this compound molecule against different variants of concern (e.g., Alpha, Beta, Delta, Omicron) is limited in the currently available literature. The focus of many studies has been on the original SARS-CoV-2 strain or on developing derivatives of this compound with improved potency.[8][7][9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to validate the inhibitory activity of this compound.

FRET-Based Enzymatic Assay for Mpro Inhibition

This assay is used to determine the in vitro inhibitory activity of compounds against the SARS-CoV-2 main protease.

  • Reagents and Materials : Recombinant SARS-CoV-2 Mpro, a fluorogenic substrate peptide with a cleavage site for Mpro, assay buffer, and the test compounds (e.g., this compound).

  • Procedure :

    • The Mpro enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer.

    • The reaction is initiated by adding the fluorogenic substrate.

    • As the Mpro cleaves the substrate, a fluorescent signal is produced, which is measured over time using a fluorescence plate reader.

    • The rate of the reaction is calculated from the linear phase of the fluorescence curve.

  • Data Analysis : The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by fitting the dose-response curve using a suitable nonlinear regression model.[3][10]

Viral Replication Assay (Cytopathic Effect - CPE)

This cell-based assay measures the ability of a compound to inhibit viral replication and protect host cells from virus-induced death.

  • Cell Culture : A suitable cell line that is susceptible to SARS-CoV-2 infection (e.g., Vero E6 or Caco-2 cells) is seeded in multi-well plates and grown to confluence.

  • Infection and Treatment :

    • The cell monolayers are infected with a known titer of SARS-CoV-2.

    • After a brief incubation period to allow for viral entry, the inoculum is removed, and the cells are treated with various concentrations of the test compound.

  • Incubation and Observation : The plates are incubated for a period of 48 to 72 hours, during which the virus replicates and causes a cytopathic effect (CPE) in the untreated control cells.

  • Quantification of Cell Viability : The extent of CPE is quantified by measuring cell viability using methods such as the crystal violet staining assay or a colorimetric assay (e.g., MTS or MTT).

  • Data Analysis : The percentage of protection for each compound concentration is calculated relative to the untreated, infected control. The EC50 value is determined from the dose-response curve.[3]

Experimental Workflow for Antiviral Activity Validation Compound Library Compound Library Enzymatic Assay (FRET) Enzymatic Assay (FRET) Compound Library->Enzymatic Assay (FRET) Primary Screen Determine IC50 Determine IC50 Enzymatic Assay (FRET)->Determine IC50 Cell-Based Assay (CPE) Cell-Based Assay (CPE) Determine IC50->Cell-Based Assay (CPE) Secondary Screen Determine EC50 & CC50 Determine EC50 & CC50 Cell-Based Assay (CPE)->Determine EC50 & CC50 Lead Compound Identification Lead Compound Identification Determine EC50 & CC50->Lead Compound Identification

Caption: A generalized workflow for the validation of antiviral compounds like this compound.

Conclusion

This compound has been identified as a bona fide inhibitor of the SARS-CoV-2 main protease, demonstrating its potential as a repurposed antiviral agent. While its in vitro enzymatic inhibition is well-documented, its cellular antiviral efficacy can be moderate when compared to other investigational compounds like GC376. Further research, particularly studies that systematically evaluate the efficacy of this compound against a broader range of SARS-CoV-2 variants of concern, is necessary to fully elucidate its therapeutic potential in the evolving landscape of the COVID-19 pandemic. The development of this compound derivatives shows promise for enhancing antiviral potency.[8][7][9]

References

Boceprevir as a Positive Control for Novel Protease Inhibitor Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting an appropriate positive control is a critical step in the validation of screening assays for novel protease inhibitors. Boceprevir, a well-characterized inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, has historically served as a valuable benchmark in such assays. This guide provides a comprehensive comparison of this compound with other first and second-generation HCV protease inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most suitable positive control for your research needs.

Mechanism of Action of this compound

This compound is a potent and specific inhibitor of the HCV NS3/4A protease, an enzyme essential for viral replication.[1] The NS3 protease, in complex with its cofactor NS4A, is responsible for cleaving the HCV polyprotein at multiple sites to release mature non-structural proteins required for viral RNA replication.[2] this compound acts as a peptidomimetic, covalent, and reversible inhibitor.[1] Its α-ketoamide warhead forms a covalent bond with the active site serine (Ser139) of the NS3 protease, mimicking the transition state of peptide bond cleavage and thereby blocking the enzyme's catalytic activity.[2][3] This inhibition of polyprotein processing ultimately disrupts the formation of the viral replication complex and halts viral proliferation.[1]

Performance Comparison of HCV Protease Inhibitors

The selection of a positive control should be based on its performance in relevant assays. The following tables summarize the in vitro potency of this compound compared to other notable HCV NS3/4A protease inhibitors: Telaprevir, Simeprevir, and Paritaprevir.

Inhibitor Class Binding Mechanism Reported Ki (nM)
This compound First-generationCovalent, Reversible14[3]
Telaprevir First-generationCovalent, Reversible-
Simeprevir Second-generationNon-covalent, Reversible-
Paritaprevir Second-generationNon-covalent-
Ki values can vary depending on assay conditions and HCV genotype.
Inhibitor HCV Genotype 1b Replicon Assay EC50 (nM) SARS-CoV-2 Mpro Inhibition IC50 (µM)
This compound 200-400[4]4.1[5]
Telaprevir -~40[5]
Simeprevir -15[5]
Paritaprevir -22[5]
*EC50 and IC50 values are highly dependent on the specific cell line, viral construct, and assay format used.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and reliable screening results. Below are foundational protocols for two key assays used in the evaluation of HCV protease inhibitors.

HCV NS3/4A Protease FRET Assay

This biochemical assay measures the direct inhibition of the purified NS3/4A protease enzyme using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

  • Recombinant HCV NS3/4A protease (e.g., genotype 1b)

  • Fluorogenic FRET peptide substrate containing the NS3/4A cleavage sequence (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]A-SK(Dabcyl)-NH2)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside

  • Test compounds (including this compound as a positive control) dissolved in DMSO

  • 384-well black, low-volume microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and this compound in DMSO.

  • Add 0.5 µL of the compound dilutions to the wells of the microplate. For control wells (no inhibition), add 0.5 µL of DMSO.

  • Prepare the NS3/4A protease solution in assay buffer to the desired final concentration (e.g., 5 nM).

  • Add 10 µL of the diluted protease solution to each well.

  • Incubate the plate at 30°C for 10 minutes to allow for inhibitor binding.

  • Prepare the FRET substrate solution in assay buffer to the desired final concentration (e.g., 100 nM).

  • Initiate the reaction by adding 10 µL of the substrate solution to each well.

  • Immediately begin monitoring the increase in fluorescence intensity (e.g., excitation at 355 nm and emission at 500 nm) at regular intervals for 30-60 minutes at 30°C.

  • Calculate the initial reaction velocities (RFU/min) from the linear portion of the progress curves.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC50 value for this compound and the test compounds.

HCV Replicon Cell-Based Assay

This cell-based assay measures the inhibition of HCV RNA replication within human hepatoma cells harboring a subgenomic HCV replicon.

Materials:

  • Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) containing a reporter gene (e.g., luciferase).

  • Cell culture medium: DMEM supplemented with 10% FBS, non-essential amino acids, and a selection agent (e.g., G418).

  • Test compounds (including this compound as a positive control) dissolved in DMSO.

  • 96-well or 384-well clear-bottom, white-walled cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

  • Reagents for a cell viability assay (e.g., MTS or resazurin-based).

Procedure:

  • Seed the HCV replicon cells into the microplates at a density that ensures they are in the exponential growth phase at the end of the assay.

  • Allow the cells to adhere for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds and this compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the compound dilutions. Include appropriate controls (vehicle-treated and untreated cells).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, perform a cell viability assay to assess the cytotoxicity of the compounds.

  • For the antiviral activity measurement, lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

  • Calculate the percent inhibition of HCV replication for each compound concentration relative to the vehicle control.

  • Determine the EC50 (50% effective concentration) for this compound and the test compounds.

  • Determine the CC50 (50% cytotoxic concentration) from the cell viability assay and calculate the selectivity index (SI = CC50/EC50).

Visualizing Key Pathways and Workflows

To better understand the context of protease inhibitor screening, the following diagrams illustrate the HCV polyprotein processing pathway and the mechanism of this compound action.

HCV_Polyprotein_Processing cluster_polyprotein HCV Polyprotein cluster_host_protease Host Proteases cluster_viral_protease Viral Proteases cluster_structural Structural Proteins cluster_nonstructural Non-Structural (NS) Proteins polyprotein HCV Polyprotein host_protease Host Signal Peptidases polyprotein->host_protease Cleavage ns2_3_protease NS2-3 Protease polyprotein->ns2_3_protease Cleavage ns3_4a_protease NS3/4A Protease polyprotein->ns3_4a_protease Cleavage core Core host_protease->core e1 E1 host_protease->e1 e2 E2 host_protease->e2 p7 p7 host_protease->p7 ns2 NS2 ns2_3_protease->ns2 ns3 NS3 ns3_4a_protease->ns3 ns4a NS4A ns3_4a_protease->ns4a ns4b NS4B ns3_4a_protease->ns4b ns5a NS5A ns3_4a_protease->ns5a ns5b NS5B ns3_4a_protease->ns5b

HCV Polyprotein Processing Pathway

Boceprevir_Mechanism cluster_enzyme HCV NS3/4A Protease cluster_inhibitor Inhibitor cluster_complex Inhibition cluster_substrate Substrate ns3_4a NS3/4A Protease (Active Site with Ser139) inhibited_complex Covalent, Reversible Complex (Inactive Protease) ns3_4a->inhibited_complex Binding This compound This compound (α-ketoamide warhead) This compound->inhibited_complex Forms Covalent Bond polyprotein HCV Polyprotein inhibited_complex->polyprotein Binding Blocked polyprotein->ns3_4a Normal Substrate Binding

Mechanism of this compound Action

References

A Comparative Analysis of Boceprevir and Telaprevir Complexes with HCV NS3/4A Protease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystal structures of Boceprevir and Telaprevir (B1684684) in complex with the Hepatitis C Virus (HCV) NS3/4A serine protease. Both drugs are first-generation direct-acting antivirals that heralded a new era in the treatment of HCV genotype 1 infection. Understanding their structural interactions with the target enzyme is crucial for the rational design of next-generation protease inhibitors with improved efficacy and resistance profiles.

Mechanism of Action: Covalent Inhibition of a Viral Serine Protease

This compound and Telaprevir are peptidomimetic inhibitors that target the NS3/4A serine protease, an enzyme essential for HCV replication.[1] The NS3 protease, with its cofactor NS4A, is responsible for cleaving the viral polyprotein into functional non-structural proteins.[1] Both this compound and Telaprevir feature an α-ketoamide warhead that forms a reversible covalent bond with the catalytic serine residue (Ser139) in the active site of the NS3 protease.[2][3] This covalent modification mimics the tetrahedral intermediate of peptide bond cleavage, thereby blocking the enzyme's catalytic activity and halting viral replication.[2]

Quantitative Comparison of Structural and Binding Data

The following table summarizes key quantitative data derived from the crystal structures and biochemical assays of this compound and Telaprevir complexes with HCV NS3/4A protease.

ParameterThis compound-NS3/4A ComplexTelaprevir-NS3/4A Complex
PDB ID 2OC8[4]3SV6[5]
Resolution (Å) 2.66[4]1.40[5]
Covalent Bond Length (Ser139 Oγ - Inhibitor Cα) ~1.9 Å (inferred)[6]Not explicitly found
Binding Affinity (Ki) 14 nM[2]Not explicitly found
Inhibitory Concentration (IC50) Not explicitly foundNot explicitly found
Antiviral Activity (EC50) 200-400 nM (Genotypes 1, 2, 5)[2]Not explicitly found
Dissociation Constant (Kd) Not explicitly found23 ± 4 µM (with SARS-CoV-2 Mpro)[7]

Detailed Comparison of Binding Site Interactions

Analysis of the crystal structures of this compound (PDB: 2OC8) and Telaprevir (PDB: 3SV6) reveals distinct and overlapping interactions within the NS3/4A protease active site.

This compound (PDB: 2OC8) Binding Interactions:

This compound establishes a network of hydrogen bonds and hydrophobic interactions that contribute to its binding affinity. Key interactions include:

  • Hydrogen Bonds: The ketoamide warhead forms crucial hydrogen bonds within the oxyanion hole, with the backbone amides of Gly137 and Ser138.[2] Additional hydrogen bonds are observed between the inhibitor and residues such as His57 and Lys136.[6]

  • Hydrophobic Interactions: The P1 cyclobutyl group, P2 dimethylcyclopropylproline, and P3 tert-butylglycine moieties of this compound occupy and interact with the S1, S2, and S3 pockets of the protease, respectively.[2]

Telaprevir (PDB: 3SV6) Binding Interactions:

Telaprevir also engages the active site through a combination of polar and non-polar contacts:

  • Hydrogen Bonds: Similar to this compound, the α-ketoamide of Telaprevir interacts with the oxyanion hole.[3] The pyrazine (B50134) moiety at the P2 position can also form hydrogen bonds.[3]

  • Hydrophobic Interactions: The P1 n-propyl group fits into the S1 pocket, while the P2 cyclohexylglycine and P3 components make extensive hydrophobic contacts within the S2 and S3 subsites.[3] The cyclopropyl (B3062369) group attached to the ketoamide nitrogen occupies the S1' subsite.[8]

Experimental Protocols

The following is a generalized protocol for the expression, purification, and co-crystallization of HCV NS3/4A protease with inhibitors like this compound and Telaprevir, based on common practices in structural biology.

Protein Expression and Purification
  • Construct Design: The NS3 protease domain (residues 1-181) is typically fused to the NS4A cofactor peptide (residues 21-34) via a flexible linker to create a single-chain protease for improved stability and solubility. An N-terminal His-tag is commonly included for affinity purification.

  • Expression: The expression construct is transformed into E. coli BL21(DE3) cells. Cells are grown in a suitable medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.25 mM) and cells are incubated at a lower temperature (e.g., 18°C) overnight.

  • Lysis and Affinity Chromatography: Cells are harvested, resuspended in lysis buffer, and lysed by sonication. The lysate is clarified by centrifugation and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged protein is eluted with an imidazole (B134444) gradient.

  • Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and impurities, using a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

Co-crystallization
  • Complex Formation: The purified NS3/4A protease is concentrated (e.g., to 5-15 mg/mL). The inhibitor (this compound or Telaprevir), dissolved in a suitable solvent like DMSO, is added to the protein solution in a 2-5 molar excess and incubated on ice for at least one hour to allow for covalent complex formation.

  • Crystallization Screening: The hanging-drop or sitting-drop vapor diffusion method is used. The protein-inhibitor complex is mixed with various crystallization screen solutions in a 1:1 ratio.

  • Optimization: Conditions that yield initial crystals are optimized by varying the precipitant concentration, pH, and additives to obtain diffraction-quality crystals.

  • Crystal Harvesting and Data Collection: Crystals are harvested using a cryo-loop and flash-cooled in liquid nitrogen after being passed through a cryoprotectant solution. X-ray diffraction data are collected at a synchrotron source.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for comparing the crystal structures of the this compound and Telaprevir complexes.

G Comparative Analysis of this compound and Telaprevir Crystal Structures cluster_data_acquisition Data Acquisition cluster_analysis Structural and Biochemical Analysis cluster_comparison Comparative Evaluation PDB_B PDB ID: 2OC8 (this compound Complex) Struct_Params Structural Parameters (Resolution, Bond Lengths) PDB_B->Struct_Params Binding_Interactions Binding Site Interactions (H-bonds, Hydrophobic) PDB_B->Binding_Interactions PDB_T PDB ID: 3SV6 (Telaprevir Complex) PDB_T->Struct_Params PDB_T->Binding_Interactions Comp_Table Quantitative Comparison Table Struct_Params->Comp_Table Binding_Interactions->Comp_Table Biochem_Data Biochemical Data (Ki, IC50, EC50, Kd) Biochem_Data->Comp_Table Comp_Guide Publish Comparison Guide Comp_Table->Comp_Guide

Caption: Workflow for the comparative analysis of this compound and Telaprevir crystal structures.

References

Navigating Resistance: A Comparative Phenotypic Analysis of Boceprevir-Resistant HCV Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antiviral resistance is paramount. This guide provides an objective comparison of the phenotypic characteristics of Hepatitis C Virus (HCV) mutations conferring resistance to Boceprevir, a first-generation NS3/4A protease inhibitor. The information presented is supported by experimental data from key studies to aid in the development of next-generation HCV therapeutics.

This compound, a potent inhibitor of the HCV NS3/4A serine protease, has been a cornerstone in the treatment of chronic hepatitis C. However, the high mutation rate of HCV can lead to the emergence of resistance-associated substitutions (RASs) that diminish the efficacy of this direct-acting antiviral agent. A thorough phenotypic analysis of these mutations is crucial for predicting treatment outcomes and designing more robust inhibitors.

Comparative Analysis of this compound Resistance

Phenotypic analysis of this compound resistance is primarily conducted using HCV replicon systems. These in vitro models allow for the quantification of a drug's inhibitory activity against viral variants carrying specific mutations. The key metric used is the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of viral replication. Resistance is expressed as a "fold change" in IC50, calculated by dividing the IC50 for the mutant replicon by the IC50 for the wild-type replicon.

Resistance levels are generally categorized as follows:

  • Low-level resistance: <10-fold increase in IC50

  • Medium-level resistance: 10- to 100-fold increase in IC50

  • High-level resistance: >100-fold increase in IC50

The following tables summarize the fold resistance to this compound conferred by various single and combination mutations in the HCV NS3 protease, as determined by replicon assays.

Table 1: Phenotypic Susceptibility of Single HCV NS3 Protease Mutations to this compound

MutationAmino Acid ChangeFold Change in IC50 vs. Wild-TypeResistance Level
V36GValine to Glycine3.8 - 5.5Low
V36M/AValine to Methionine/AlanineLowLow
T54A/SThreonine to Alanine/Serine6.8 - 17.7Medium
V55AValine to Alanine6.9Low to Medium
R155K/TArginine to Lysine/Threonine6.8 - 17.7Medium
R155LArginine to Leucine3.8 - 5.5Low
A156SAlanine to Serine6.8 - 17.7Medium
A156TAlanine to Threonine>120High
V170AValine to Alanine6.8 - 17.7Medium

Data compiled from multiple sources.[1][2][3][4]

Table 2: Cross-Resistance Profile of this compound-Resistant Mutations to Telaprevir

MutationFold Change in IC50 (this compound)Fold Change in IC50 (Telaprevir)
V36MLowLow
T54AMediumLow
R155KMediumHigh
A156SMediumHigh
V170AMediumLow
V55ALow to MediumLow

This table highlights the significant cross-resistance observed between this compound and Telaprevir, another first-generation protease inhibitor.[1][2][3]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro HCV replicon assays. The following is a generalized protocol for such an assay:

HCV Replicon Assay Protocol

  • Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring subgenomic HCV replicons are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and non-essential amino acids.

  • Drug Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the antiviral compound (e.g., this compound) for a specified period (typically 48-72 hours).

  • RNA Extraction: Total cellular RNA is extracted from the cells using standard methods.

  • Quantification of HCV RNA: The level of HCV replicon RNA is quantified using a real-time quantitative reverse transcription polymerase chain reaction (qRT-PCR) assay targeting a specific region of the HCV genome.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of HCV RNA inhibition against the drug concentration and fitting the data to a dose-response curve. The fold change in resistance is determined by dividing the IC50 of the mutant replicon by the IC50 of the wild-type replicon.[1]

Visualizing the Landscape of HCV Replication and Resistance Analysis

To better understand the context of this compound's action and the methods used to assess its efficacy against resistant variants, the following diagrams illustrate the HCV replication cycle and a typical experimental workflow for phenotypic analysis.

HCV_Replication_Cycle cluster_cell Hepatocyte cluster_inhibitor Entry HCV Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Polyprotein Translation Uncoating->Translation Proteolysis Polyprotein Processing (NS3/4A Protease) Translation->Proteolysis Replication RNA Replication (NS5B Polymerase) Proteolysis->Replication Mature Viral Proteins Assembly Virion Assembly Replication->Assembly New Viral RNA Release Virion Release Assembly->Release Outside Extracellular Space Release->Outside This compound This compound This compound->Proteolysis Inhibits Outside->Entry

Caption: The Hepatitis C Virus (HCV) replication cycle within a hepatocyte and the inhibitory action of this compound on polyprotein processing.

Phenotypic_Analysis_Workflow Start Start: Isolate HCV RNA from Patient or Clone Mutant Generate_Replicon Generate HCV Replicon Constructs (Wild-Type and Mutant) Start->Generate_Replicon Transfect_Cells Transfect Huh-7 Cells Generate_Replicon->Transfect_Cells Drug_Treatment Treat with Serial Dilutions of this compound Transfect_Cells->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation RNA_Extraction Extract Total RNA Incubation->RNA_Extraction qRT_PCR Quantify HCV RNA via qRT-PCR RNA_Extraction->qRT_PCR Data_Analysis Calculate IC50 and Fold Resistance qRT_PCR->Data_Analysis End End: Determine Resistance Profile Data_Analysis->End

References

Head-to-Head Comparison: Boceprevir vs. Sovaprevir in HCV Replicon Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers in Antiviral Drug Development

The development of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection. Among the key targets for these agents is the NS3/4A serine protease, an enzyme critical for viral replication. This guide provides a comprehensive head-to-head comparison of two NS3/4A protease inhibitors, Boceprevir and Sovaprevir, focusing on their performance in in vitro replicon assays. This objective analysis, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals in the field of virology and antiviral therapeutics.

Mechanism of Action: Targeting the HCV NS3/4A Protease

Both this compound and Sovaprevir are competitive, reversible inhibitors of the HCV NS3/4A serine protease.[1] The NS3 protease, in complex with its NS4A cofactor, is responsible for cleaving the HCV polyprotein at four specific sites. This cleavage is an essential step in the maturation of non-structural proteins (NS4A, NS4B, NS5A, and NS5B) that form the viral replication complex.[1][2] By binding to the active site of the NS3 protease, both drugs obstruct this cleavage process, thereby halting the viral replication cycle.[1]

This compound is a linear peptidomimetic ketoamide serine protease inhibitor that forms a reversible covalent bond with the active site serine of the NS3 protease.[1][3] Sovaprevir is a second-generation, linear peptidomimetic inhibitor that binds non-covalently to the NS3 protease active site with high potency and specificity.[1][4]

cluster_HCV_Lifecycle HCV Replication Cycle cluster_Inhibition Inhibitor Mechanism HCV_RNA HCV RNA Genome Translation Translation HCV_RNA->Translation Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease Cleavage Polyprotein->NS3_4A Translation->Polyprotein Replication_Complex Viral Replication Complex Assembly NS3_4A->Replication_Complex New_RNA New Viral RNA Synthesis Replication_Complex->New_RNA New_RNA->HCV_RNA Inhibitor This compound or Sovaprevir Inhibition Inhibition Inhibitor->Inhibition Inhibition->NS3_4A

Figure 1. Mechanism of action of NS3/4A protease inhibitors on the HCV replication cycle.

Quantitative In Vitro Efficacy: A Replicon Assay Perspective

The in vitro antiviral activity of this compound and Sovaprevir is primarily evaluated using HCV replicon assays. These cell-based systems utilize human hepatoma cell lines (e.g., Huh-7) that harbor self-replicating subgenomic HCV RNA molecules, allowing for the quantification of viral replication in a controlled laboratory setting.[1][5] The potency of these inhibitors is typically expressed as the 50% effective concentration (EC50), which is the drug concentration required to inhibit 50% of HCV RNA replication.

It is important to note that a direct comparison of EC50 values from different studies can be challenging due to variations in experimental conditions, such as the specific replicon construct, cell line, and assay format used.

DrugHCV GenotypeEC50 (nM)Cell LineReference
This compound 1, 2, 5200 - 400Huh-7[5]
Sovaprevir 1aPotent (low nM)Huh-7[4]
1bPotent (low nM)Huh-7[4]
1b1.8Huh-7[2]
2ActiveHuh-7[4]
3Less ActiveHuh-7[6]

Table 1: Antiviral Activity of this compound and Sovaprevir in HCV Replicon Assays.

Cytotoxicity and Selectivity Index

An essential aspect of antiviral drug development is to ensure that the inhibition of viral replication is not due to general cytotoxicity. The 50% cytotoxic concentration (CC50) is the drug concentration that results in a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window of a compound. A higher SI value indicates greater selectivity for the viral target over host cells.

DrugCell LineCC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
This compound Human hepatoma cellsNo cytotoxicity observed at therapeutic concentrationsNot explicitly calculated, but suggested to be high[5]
Sovaprevir Huh-7> 12> 6667 (for GT-1b)[2]

Table 2: Cytotoxicity and Selectivity Index of this compound and Sovaprevir.

Experimental Protocols: HCV Replicon Assay

The following provides a generalized protocol for determining the EC50 of an antiviral compound using a luciferase-based HCV replicon assay, a common method for evaluating drugs like this compound and Sovaprevir.

1. Cell Culture and Seeding:

  • Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon containing a luciferase reporter gene are cultured in a suitable medium supplemented with antibiotics to maintain the replicon.

  • Cells are seeded into 96-well plates at a predetermined density and incubated to allow for cell attachment.[4][7]

2. Compound Preparation and Treatment:

  • The test compounds (this compound or Sovaprevir) are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in the cell culture medium.

  • The medium in the cell plates is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with the same final concentration of the solvent) is also included.[4][7]

3. Incubation:

  • The plates are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and the antiviral compound to exert its effect.[1][2]

4. Quantification of HCV Replication:

  • After incubation, the cells are lysed, and a luciferase assay reagent is added.

  • The luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.[1]

5. Data Analysis:

  • The luminescence readings are normalized to the vehicle control.

  • The percentage of inhibition is plotted against the logarithm of the drug concentration, and the EC50 value is calculated using a non-linear regression analysis.[1]

6. Cytotoxicity Assay:

  • In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed on the same cell line to determine the CC50 of the compound.[1]

Start Start: HCV Replicon Cells (e.g., Huh-7) Seed 1. Seed Cells in 96-well plates Start->Seed Prepare 2. Prepare Serial Dilutions of Test Compound Seed->Prepare Treat 3. Treat Cells with Compound Prepare->Treat Incubate 4. Incubate for 48-72h Treat->Incubate Measure 5. Measure Luciferase Activity (Quantify Replication) Incubate->Measure Cytotoxicity Parallel Assay: Cytotoxicity (CC50) Incubate->Cytotoxicity Analyze 6. Analyze Data (Calculate EC50) Measure->Analyze End End: Determine Antiviral Potency and Selectivity Analyze->End

Figure 2. Experimental workflow for an HCV replicon assay to determine EC50 and CC50.

Conclusion

Both this compound and Sovaprevir are effective inhibitors of the HCV NS3/4A protease in in vitro replicon assays. The available data suggests that Sovaprevir, a second-generation inhibitor, exhibits significantly greater potency, with EC50 values in the low nanomolar range against key HCV genotypes, compared to the higher nanomolar range of the first-generation inhibitor, this compound. Furthermore, Sovaprevir demonstrates a high selectivity index, indicating a wide therapeutic window. This head-to-head comparison, based on replicon assay data, underscores the advancements made in the development of HCV protease inhibitors, providing valuable insights for researchers dedicated to the discovery of novel antiviral therapies.

References

Selectivity Profiling of Boceprevir Against Human Serine Proteases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of Boceprevir, a clinically significant Hepatitis C Virus (HCV) NS3/4A serine protease inhibitor, against a panel of human serine proteases. The following sections present quantitative data on its selectivity, detailed experimental protocols for assessing protease inhibition, and visualizations of the experimental workflow and the principles of selectivity.

Data Presentation: this compound Inhibition Profile

This compound demonstrates potent and selective inhibition of the HCV NS3/4A serine protease, its intended target.[1][2] Its activity against various human serine proteases is significantly lower, highlighting its specificity. The following table summarizes the available quantitative data on the inhibitory activity of this compound against its target viral protease and several human serine proteases.

Protease TargetOrganism/VirusInhibition Constant (Kᵢ)50% Inhibitory Concentration (IC₅₀)
NS3/4A Protease Hepatitis C Virus (HCV)14 nM (average) [2]-
Human Neutrophil ElastaseHuman->100 µM
Human Cathepsin GHuman->100 µM
Human Cathepsin HHuman->100 µM
Human Cathepsin LHuman-153 nM[3]

Note: The presented data is compiled from various studies. Direct comparison between Kᵢ and IC₅₀ values should be made with caution as they are determined under different experimental conditions. A lower value indicates higher potency.

Experimental Protocols

The determination of inhibition constants (Kᵢ) and 50% inhibitory concentrations (IC₅₀) is crucial for characterizing the potency and selectivity of protease inhibitors like this compound. A commonly employed method is the Förster Resonance Energy Transfer (FRET)-based enzymatic assay.

FRET-Based Serine Protease Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific serine protease using a FRET-based assay.

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer solution optimal for the specific protease's activity (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl).

  • Protease Solution: Prepare a stock solution of the purified serine protease in the assay buffer to a known concentration (e.g., 20 nM).

  • FRET Substrate: Prepare a stock solution of a specific FRET peptide substrate for the target protease in a suitable solvent (e.g., DMSO). The substrate is designed with a fluorophore and a quencher on opposite ends of the protease cleavage site.

  • Inhibitor (this compound) Solution: Prepare a series of dilutions of this compound in the assay buffer or DMSO.

2. Assay Procedure:

  • In a 96-well microplate, add the assay buffer.

  • Add the diluted inhibitor solutions to the respective wells. Include a control well with no inhibitor (vehicle control).

  • Add the protease solution to all wells except for a blank control (which contains only the substrate and buffer).

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

3. Data Acquisition:

  • Immediately begin monitoring the fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths for the specific fluorophore and quencher pair.

  • Record the fluorescence signal over time. Protease activity leads to cleavage of the FRET substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence.

4. Data Analysis:

  • For IC₅₀ Determination: Plot the initial reaction rates (or the fluorescence signal at a specific time point) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[4]

  • For Kᵢ Determination: To determine the inhibition constant (Kᵢ), experiments are performed with varying concentrations of both the substrate and the inhibitor. The data is then fitted to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition) to calculate the Kᵢ value.[5][6]

Mandatory Visualizations

Experimental Workflow for Protease Inhibition Assay

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_data 3. Data Acquisition & Analysis prep_buffer Prepare Assay Buffer add_reagents Add Buffer, Inhibitor, and Protease to Microplate prep_buffer->add_reagents prep_enzyme Prepare Protease Solution prep_enzyme->add_reagents prep_substrate Prepare FRET Substrate prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_reagents pre_incubate Pre-incubate to Allow Binding add_reagents->pre_incubate add_substrate Initiate Reaction with FRET Substrate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence Over Time add_substrate->measure_fluorescence plot_data Plot Data (e.g., Rate vs. [Inhibitor]) measure_fluorescence->plot_data calculate_values Calculate IC50 / Ki Values plot_data->calculate_values

Caption: Workflow for a FRET-based serine protease inhibition assay.

Logical Relationship of this compound's Selectivity

G cluster_target Primary Target cluster_off_target Off-Targets (Human Serine Proteases) This compound This compound HCV_Protease HCV NS3/4A Serine Protease This compound->HCV_Protease High Affinity (Potent Inhibition) Elastase Neutrophil Elastase This compound->Elastase Low Affinity (Weak/No Inhibition) CathepsinG Cathepsin G This compound->CathepsinG Low Affinity (Weak/No Inhibition) CathepsinL Cathepsin L This compound->CathepsinL Moderate Affinity

Caption: this compound's selective inhibition of its target protease.

References

A Comparative Guide to New Covalent Inhibitors Benchmarked Against Boceprevir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of new covalent inhibitors against the benchmark molecule, Boceprevir. The content focuses on inhibitors targeting both the Hepatitis C Virus (HCV) NS3/4A protease and the SARS-CoV-2 main protease (Mpro), reflecting the cross-reactivity of this class of compounds. Experimental data is presented in structured tables, and detailed methodologies for key experiments are provided to support the findings.

Introduction to this compound and Covalent Inhibition

This compound, a first-generation inhibitor of the HCV NS3/4A serine protease, represents a significant milestone in the development of direct-acting antiviral agents.[1] Its mechanism of action involves the formation of a reversible covalent bond with the catalytic serine residue in the active site of the protease, effectively blocking viral polyprotein processing and subsequent viral replication.[1][2][3] More recently, this compound and other α-ketoamide-containing compounds have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a cysteine protease essential for the viral life cycle.[4][5] This has spurred the development of new covalent inhibitors benchmarked against this compound for both antiviral targets.

Comparative Performance Data

The following tables summarize the in vitro inhibitory activities of this compound and newer covalent inhibitors against both HCV NS3/4A protease and SARS-CoV-2 Mpro.

Inhibition of HCV NS3/4A Protease
CompoundTargetIC50EC50Cell LineNotesReference
This compound HCV NS3/4A Protease (Genotype 1b)14 nM (Ki)200-400 nMHuh7 RepliconFirst-generation approved drug.[3][6]
Compound 22 HCV NS3/4A Protease (Wild Type)4.60 µM0.64 µMHuh7.5 cellsActive against D168A mutant.[7]
Simeprevir HCV NS3/4A Protease (Wild Type)---Approved drug, used as a comparator. Potency decreases against D168A mutant.[7]
Inhibition of SARS-CoV-2 Main Protease (Mpro)
CompoundTargetIC50 (µM)EC50 (µM)Cell LineNotesReference
This compound SARS-CoV-2 Mpro0.95 - 8.01.90 - 3.12Vero E6Repurposed HCV drug.[4][8]
GC-376 SARS-CoV-2 Mpro0.033.37Vero E6Investigational veterinary drug.[4]
Calpain Inhibitor II SARS-CoV-2 Mpro-0.49Vero E6Novel chemotype.[4]
Calpain Inhibitor XII SARS-CoV-2 Mpro-1.90Vero E6Novel chemotype.[4]
Narlaprevir SARS-CoV-2 Mpro4.73--Repurposed HCV drug.[4]
BBH-1 SARS-CoV-2 Mpro---Hybrid of this compound and Narlaprevir. >100-fold improved affinity compared to parent compounds.[9]
BBH-2 SARS-CoV-2 Mpro---Hybrid of this compound and Narlaprevir.[9]
NBH-2 SARS-CoV-2 Mpro---Hybrid of this compound and Narlaprevir.[9]

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below.

HCV NS3/4A Protease Inhibition Assay (FRET-based)

This protocol outlines a common method for determining the inhibitory activity of compounds against the HCV NS3/4A protease using a Fluorescence Resonance Energy Transfer (FRET) substrate.

Materials:

  • Recombinant HCV NS3/4A protease (genotype 1b is commonly used).

  • Fluorogenic FRET substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC).

  • Assay Buffer: 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT.

  • Test compounds dissolved in DMSO.

  • 384-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Compound Dispensing: Dispense 0.5 µL of diluted test compounds into the wells of a 384-well black microplate. For control wells, add 0.5 µL of DMSO.

  • Enzyme Preparation: Dilute the recombinant NS3/4A protease to a final concentration of 40 nM in the assay buffer.

  • Enzyme Addition: Add 20 µL of the diluted NS3/4A protease solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Substrate Preparation: Dilute the FRET substrate to a final concentration of 60 µM in the assay buffer.

  • Reaction Initiation: Add 20 µL of the diluted substrate solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically in a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Calculate the initial reaction velocity for each well. Determine the IC50 value by plotting the inhibitor concentration versus the percentage of inhibition.[10]

SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This protocol describes a FRET-based enzymatic assay to screen and characterize inhibitors of the SARS-CoV-2 main protease.

Materials:

  • Recombinant SARS-CoV-2 Mpro.

  • Fluorogenic FRET substrate.

  • Assay Buffer: Prepare a 1X assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM NaCl, 10% glycerol, 0.01% TWEEN 20) and add DTT to a final concentration of 1 mM immediately before use. Keep on ice.

  • Test compounds dissolved in DMSO.

  • Black microplates.

  • Fluorescence plate reader.

Procedure:

  • Plate Setup:

    • Blank Wells: 50 µL of 1X Assay Buffer.

    • Negative Control (No Inhibitor): 40 µL of Mpro working solution and 10 µL of 1X Assay Buffer with the corresponding DMSO concentration.

    • Test Wells: 40 µL of Mpro working solution and 10 µL of the respective inhibitor dilution.

  • Reaction Initiation: Add 50 µL of the substrate working solution to all wells. The final volume in each well will be 100 µL.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity kinetically over 30-60 minutes.

  • Data Analysis:

    • Background Correction: Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate Initial Velocity: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve.

    • Determine IC50: Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[11]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the relevant signaling pathways and a general experimental workflow for inhibitor screening.

HCV_Signaling_Pathway cluster_virus HCV Replication cluster_host Host Innate Immunity HCV_RNA HCV RNA Polyprotein Polyprotein HCV_RNA->Polyprotein NS3_4A NS3/4A Protease Polyprotein->NS3_4A Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins Cleavage MAVS MAVS NS3_4A->MAVS Cleavage TRIF TRIF NS3_4A->TRIF Cleavage Viral_Proteins->HCV_RNA Replication dsRNA Viral dsRNA RIGI_MDA5 RIG-I/MDA5 dsRNA->RIGI_MDA5 RIGI_MDA5->MAVS IRF3_NFkB IRF3/NF-κB Activation MAVS->IRF3_NFkB IFN Type I Interferon Production IRF3_NFkB->IFN

Caption: HCV NS3/4A protease-mediated evasion of host innate immunity.

SARSCoV2_Signaling_Pathway cluster_virus SARS-CoV-2 Replication cluster_host Host Cell Processes Viral_RNA Viral RNA Polyproteins pp1a/pp1ab Viral_RNA->Polyproteins Mpro Main Protease (Mpro) Polyproteins->Mpro NSPs Non-structural Proteins Mpro->NSPs Cleavage Host_Proteins Host Cellular Proteins Mpro->Host_Proteins Cleavage RTC Replication/Transcription Complex NSPs->RTC RTC->Viral_RNA Replication Signaling Altered Host Signaling Host_Proteins->Signaling

Caption: SARS-CoV-2 Mpro processing of viral and host proteins.

Experimental_Workflow Start Start Compound_Library Covalent Inhibitor Library Start->Compound_Library Primary_Screening Primary Screening (Enzymatic Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (IC50 Determination) Primary_Screening->Hit_Identification Secondary_Assay Secondary Assay (Cell-based EC50) Hit_Identification->Secondary_Assay Lead_Optimization Lead Optimization Secondary_Assay->Lead_Optimization End End Lead_Optimization->End

Caption: General workflow for covalent inhibitor screening and development.

References

In Vitro Validation of Boceprevir's Computationally Predicted Binding Modes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro validated binding performance of Boceprevir, a first-generation Hepatitis C Virus (HCV) NS3/4A protease inhibitor, with other key alternatives. The supporting experimental data, detailed protocols for key validation assays, and visualizations of experimental workflows are presented to offer a comprehensive resource for researchers in the field of drug discovery and development.

Comparative Analysis of In Vitro Binding Affinities

The in vitro potency of this compound against the HCV NS3/4A protease has been extensively validated and compared with other inhibitors such as Telaprevir and Simeprevir. The following tables summarize the key quantitative data from various biochemical and cell-based assays.

InhibitorTargetAssay TypeKi (nM)IC50 (nM)Reference
This compound HCV NS3/4A Protease (Genotype 1b)Enzymatic Assay1480[1]
Telaprevir HCV NS3/4A Protease (Genotype 1)Enzymatic Assay7130[1][2]
Simeprevir HCV NS3/4A Protease (Genotypes 1a, 1b, 2, 4, 5, 6)Enzymatic Assay-<13[3]
Simeprevir HCV NS3/4A Protease (Genotype 3)Enzymatic Assay-37[3]

Table 1: Comparative Inhibitory Constants (Ki) and 50% Inhibitory Concentrations (IC50) of HCV NS3/4A Protease Inhibitors. This table highlights the direct inhibitory potency of the compounds against the purified viral enzyme.

InhibitorCell LineReplicon GenotypeEC50 (µM)Reference
This compound Huh-7Genotype 1b0.20
Telaprevir Huh-7Genotype 1b0.354 (48h incubation)[4]

Table 2: Comparative 50% Effective Concentrations (EC50) in HCV Replicon Assays. This table demonstrates the antiviral activity of the inhibitors in a cell-based model of HCV replication.

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited in this guide are provided below.

Förster Resonance Energy Transfer (FRET)-Based NS3/4A Protease Assay

This assay is a common method to determine the enzymatic activity of the HCV NS3/4A protease and the inhibitory potency of compounds.

Materials:

  • Recombinant HCV NS3/4A protease

  • FRET peptide substrate containing a cleavage site for the protease, flanked by a donor and an acceptor fluorophore (e.g., 5-FAM/QXL™520).[5]

  • Assay Buffer: 50 mM Tris, pH 7.5, 30 mM DTT, 1% CHAPS, 15% glycerol.[5]

  • Test compounds (e.g., this compound) dissolved in DMSO.

  • 384-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In each well of the microplate, add the test compound solution.

  • Enzyme Addition: Add the recombinant NS3/4A protease to each well.

  • Pre-incubation: Incubate the plate at room temperature for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the FRET substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence signal (e.g., Excitation/Emission = 490 nm/520 nm for 5-FAM/QXL™520) over time.[5]

  • Data Analysis: The initial velocity of the reaction is calculated from the linear phase of the fluorescence signal increase. The IC50 value is determined by plotting the initial velocity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound by quantifying the replication of an HCV subgenomic replicon in a human hepatoma cell line (e.g., Huh-7).

Materials:

  • Huh-7 cells stably harboring an HCV replicon (e.g., genotype 1b) that often includes a reporter gene like luciferase.[6][7][8]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and G418 (for selection).

  • Test compounds dissolved in DMSO.

  • 96-well or 384-well cell culture plates.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate the HCV replicon-containing Huh-7 cells into the wells of the cell culture plates.[6][7]

  • Compound Addition: After cell attachment (typically overnight), add serial dilutions of the test compounds to the cells.[7]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[7]

  • Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[6][7]

  • Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the logarithm of the compound concentration and fitting the data to a dose-response curve. A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) is often performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental processes described.

In_Vitro_Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays protease_prep Prepare Recombinant HCV NS3/4A Protease fret_assay Perform FRET-based Protease Assay protease_prep->fret_assay inhibitor_prep_bio Prepare Serial Dilutions of Inhibitor inhibitor_prep_bio->fret_assay ic50_calc Calculate IC50 Value fret_assay->ic50_calc cell_culture Culture HCV Replicon Cell Line (Huh-7) replicon_assay Perform HCV Replicon Assay cell_culture->replicon_assay inhibitor_prep_cell Prepare Serial Dilutions of Inhibitor inhibitor_prep_cell->replicon_assay ec50_calc Calculate EC50 Value replicon_assay->ec50_calc computational_prediction Computationally Predicted Binding Mode validation In Vitro Validation computational_prediction->validation data_analysis Comparative Data Analysis validation->data_analysis cluster_biochemical cluster_biochemical cluster_biochemical->validation cluster_cellular cluster_cellular cluster_cellular->validation

Caption: Workflow for in vitro validation of computationally predicted drug binding modes.

FRET_Assay_Workflow start Start prepare_reagents Prepare Reagents: - NS3/4A Protease - FRET Substrate - Test Inhibitor start->prepare_reagents dispense_inhibitor Dispense Serial Dilutions of Inhibitor into Microplate prepare_reagents->dispense_inhibitor add_protease Add NS3/4A Protease to each well dispense_inhibitor->add_protease pre_incubate Pre-incubate to allow Inhibitor-Enzyme Binding add_protease->pre_incubate add_substrate Add FRET Substrate to initiate reaction pre_incubate->add_substrate measure_fluorescence Measure Fluorescence Signal over time add_substrate->measure_fluorescence analyze_data Calculate Initial Velocity and determine IC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Step-by-step workflow of a FRET-based protease inhibition assay.

HCV_Replicon_Assay_Workflow start Start seed_cells Seed HCV Replicon-containing Huh-7 cells in microplate start->seed_cells incubate_overnight Incubate overnight for cell attachment seed_cells->incubate_overnight add_inhibitor Add Serial Dilutions of Test Inhibitor to cells incubate_overnight->add_inhibitor incubate_treatment Incubate for 48-72 hours add_inhibitor->incubate_treatment perform_luciferase_assay Perform Luciferase Assay to quantify replication incubate_treatment->perform_luciferase_assay perform_cytotoxicity_assay Perform Cytotoxicity Assay (in parallel) incubate_treatment->perform_cytotoxicity_assay analyze_data Calculate EC50, CC50, and Selectivity Index (SI) perform_luciferase_assay->analyze_data perform_cytotoxicity_assay->analyze_data end End analyze_data->end

Caption: Workflow of an HCV replicon assay for antiviral activity determination.

References

Boceprevir's Efficacy Across HCV Genotypes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Boceprevir against different Hepatitis C Virus (HCV) genotypes. The data presented is compiled from pivotal clinical trials and in vitro studies to offer a comprehensive overview for research and drug development professionals.

Mechanism of Action

This compound is a first-generation, direct-acting antiviral agent that functions as a potent and specific inhibitor of the HCV nonstructural 3/4A (NS3/4A) serine protease.[1][2] This viral enzyme is essential for the cleavage of the HCV polyprotein into mature viral proteins, a critical step in the viral replication cycle.[1][3][4] this compound acts as a peptidomimetic, forming a reversible, covalent bond with the active site serine of the NS3 protease, thereby blocking its function and halting viral replication.[1][3][5]

Clinical Efficacy: A Focus on Genotype 1

This compound was primarily developed and approved for the treatment of chronic HCV genotype 1 infection, in combination with pegylated interferon-alfa and ribavirin (B1680618) (PR).[2][6][7] Its efficacy in this population was established in two key Phase III clinical trials: SPRINT-2 (for treatment-naïve patients) and RESPOND-2 (for treatment-experienced patients).[6][7]

Sustained Virologic Response (SVR) Rates in Genotype 1

The primary endpoint in these trials was Sustained Virologic Response (SVR), defined as undetectable HCV RNA levels 24 weeks after the completion of therapy, which is considered a curative endpoint.

Table 1: SVR Rates in Treatment-Naïve HCV Genotype 1 Patients (SPRINT-2 Trial) [7][8]

Treatment ArmOverall SVRBlack Cohort SVRNon-Black Cohort SVR
Peginterferon-Ribavirin (PR) alone (48 weeks)38%23%40%
This compound + PR (Response-Guided Therapy, 28-48 weeks)63%42%67%
This compound + PR (48 weeks)66%53%68%

Table 2: SVR Rates in Treatment-Experienced HCV Genotype 1 Patients (RESPOND-2 Trial) [7][9][10]

Treatment ArmOverall SVRPrevious Relapsers SVRPrevious Partial Responders SVR
Peginterferon-Ribavirin (PR) alone (48 weeks)21%29%7%
This compound + PR (Response-Guided Therapy, 36-48 weeks)59%69%40%
This compound + PR (48 weeks)66%75%52%

Analysis of the SPRINT-2 and RESPOND-2 trial data also revealed a differential response between HCV genotype 1 subtypes. Patients with genotype 1b generally exhibited higher SVR rates compared to those with genotype 1a.

Efficacy in Other HCV Genotypes: Limited Clinical Data

While this compound was extensively studied in genotype 1, clinical data on its efficacy against other HCV genotypes is sparse. The standard of care with peginterferon and ribavirin was generally more effective for genotypes 2 and 3, with SVR rates around 80%, which may have influenced the focus of this compound's development.[11]

In Vitro Activity

In vitro studies using HCV replicon systems have provided some insight into the pan-genotypic potential of this compound.

Table 3: In Vitro Activity of this compound Against Various HCV Genotype Replicons [2]

HCV GenotypeEC50 (nmol/L)
1a236
1b219
2a317
2b180
3a353
4aNot Available
5a250
6aNot Available

EC50: Half maximal effective concentration.

These in vitro results suggest that this compound has activity against genotypes 2 and 5, although its potency varies.[2] One study indicated some activity in genotype 4 but very limited activity against genotype 3.[10]

A small Phase I study of this compound monotherapy in treatment-naïve patients with HCV genotypes 2 or 3 showed a mean maximum decrease in HCV RNA of -1.60 log10 IU/mL, which was comparable to the effect seen in treatment-experienced genotype 1 patients.[12] However, this was a short-term study and did not evaluate SVR rates in a combination therapy setting.

Development of Resistance

As with other direct-acting antivirals, the use of this compound can lead to the selection of resistance-associated variants (RAVs) within the NS3 protease region.[12][13] Common mutations conferring resistance have been identified at amino acid positions V36, T54, R155, A156, and V170.[12][13] The presence of these RAVs at baseline or their emergence during treatment is associated with a lower likelihood of achieving SVR. This underscores the importance of combination therapy to suppress viral replication and reduce the risk of resistance.[8]

Experimental Protocols

The following are the generalized protocols for the pivotal Phase III trials that established the efficacy of this compound for HCV genotype 1.

SPRINT-2 (Serine Protease Inhibitor Therapy 2) - Treatment-Naïve Patients[7][9]
  • Patient Population: Adults with chronic HCV genotype 1 infection who had not received prior treatment.

  • Study Design: Double-blind, randomized, controlled trial with three arms:

    • Control Arm: 4-week lead-in with peginterferon alfa-2b and ribavirin (PR), followed by 44 weeks of PR plus placebo.

    • Response-Guided Therapy (RGT) Arm: 4-week PR lead-in, followed by 24 weeks of this compound (800 mg three times daily) plus PR. Patients with undetectable HCV RNA from week 8 to week 24 stopped all treatment at week 28. Others continued with PR alone until week 48.

    • Fixed-Duration Arm: 4-week PR lead-in, followed by 44 weeks of this compound plus PR.

  • Primary Endpoint: Sustained Virologic Response (SVR) at 24 weeks post-treatment.

  • HCV RNA Measurement: Quantitative real-time PCR assay was used to measure HCV RNA levels at baseline and at specified time points throughout and after treatment.

RESPOND-2 (Retreatment with HCV Serine Protease Inhibitor this compound and PegIntron/Rebetol 2) - Treatment-Experienced Patients[7][10][11]
  • Patient Population: Adults with chronic HCV genotype 1 infection who had previously failed treatment with peginterferon and ribavirin (partial or null responders, and relapsers).

  • Study Design: Randomized, controlled trial with three arms:

    • Control Arm: 4-week PR lead-in, followed by 44 weeks of PR plus placebo.

    • Response-Guided Therapy (RGT) Arm: 4-week PR lead-in, followed by 32 weeks of this compound (800 mg three times daily) plus PR. Patients with undetectable HCV RNA at week 8 and 12 stopped all therapy at week 36. Those with detectable RNA at week 8 but undetectable at week 12 received an additional 12 weeks of PR plus placebo.

    • Fixed-Duration Arm: 4-week PR lead-in, followed by 44 weeks of this compound plus PR.

  • Primary Endpoint: SVR at 24 weeks post-treatment.

  • HCV RNA Measurement: HCV RNA levels were monitored using a quantitative real-time PCR assay at baseline and throughout the study to guide treatment decisions and assess the final outcome.

Visualizations

Experimental_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_monitoring On-Treatment Monitoring cluster_outcome Primary Outcome Assessment Screening Patient Screening (HCV Genotype 1, Treatment History) Randomization Randomization Screening->Randomization Control Control Arm: 4-week PR Lead-in + 44 weeks PR + Placebo Randomization->Control 1 RGT Response-Guided Therapy Arm: 4-week PR Lead-in + this compound + PR Randomization->RGT 2 Fixed Fixed-Duration Arm: 4-week PR Lead-in + 44 weeks this compound + PR Randomization->Fixed 3 Monitoring_Control HCV RNA Monitoring Control->Monitoring_Control Monitoring_RGT HCV RNA Monitoring (e.g., Week 8, 12, 24) RGT->Monitoring_RGT Monitoring_Fixed HCV RNA Monitoring Fixed->Monitoring_Fixed SVR_Control SVR at 24 Weeks Post-Treatment Monitoring_Control->SVR_Control Monitoring_RGT->RGT Adjust Treatment Duration SVR_RGT SVR at 24 Weeks Post-Treatment Monitoring_RGT->SVR_RGT SVR_Fixed SVR at 24 Weeks Post-Treatment Monitoring_Fixed->SVR_Fixed

Caption: Generalized workflow for this compound Phase III clinical trials.

Signaling_Pathway cluster_host_cell Hepatocyte (Host Cell) HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Self-Cleavage Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins Polyprotein Cleavage Replication Viral Replication Viral_Proteins->Replication This compound This compound This compound->Inhibition Inhibition->NS3_4A Inhibition

References

Comparative Guide to the Validation of Boceprevir's Mechanism as a Slow-Binding Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Boceprevir's performance as a slow-binding covalent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease against other key alternatives. Supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying mechanisms and workflows are presented to validate this compound's mechanism of action.

Introduction to this compound and its Mechanism

This compound is a first-generation, direct-acting antiviral (DAA) agent designed to inhibit the HCV NS3/4A serine protease, an enzyme essential for viral replication. It is a peptidometic, tripeptide derivative that acts as a reversible, covalent, slow-binding inhibitor.[1][2] The mechanism involves a two-step process: an initial rapid binding to the active site of the protease, followed by a slower step where the ketoamide "warhead" of this compound forms a covalent but reversible bond with the catalytic serine residue (Ser139) of the NS3 protease.[1][2] This covalent interaction traps the enzyme in an inactive state, thereby preventing the cleavage of the viral polyprotein and halting viral replication.[3]

Comparative Analysis of Inhibitor Potency and Kinetics

The potency and binding kinetics of this compound and other HCV NS3/4A protease inhibitors are critical determinants of their antiviral efficacy. These parameters are typically evaluated using in vitro enzymatic assays and cell-based replicon systems.

Quantitative Data on Inhibitor Performance

The following table summarizes the key kinetic and potency parameters for this compound and a selection of other HCV NS3/4A protease inhibitors.

InhibitorClassKi (nM)IC50 (nM)EC50 (nM)Mechanism
This compound Ketoamide14[1]80[4]200-400[3]Reversible Covalent, Slow-Binding
Telaprevir (B1684684) Ketoamide7[5]130[4]354[6]Reversible Covalent, Slow-Binding
Simeprevir Macrocycle-<13 (most genotypes)[7]1.4 (median fold change vs. reference)[8]Non-covalent, Reversible[7]
Paritaprevir Macrocycle--1 (GT1a), 0.21 (GT1b)[1]Non-covalent, Reversible
Grazoprevir Macrocycle0.01 (GT1b), 0.01 (GT1a)[9]7 (GT1a), 4 (GT1b) (pM)[10]0.5 (GT1b), 2 (GT1a)[9]Reversible[11]

Note: Ki (inhibition constant) reflects the intrinsic binding affinity of the inhibitor to the enzyme. IC50 (half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce enzyme activity by 50% in an in vitro assay. EC50 (half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response in a cell-based assay.

Experimental Protocols for Mechanism Validation

The validation of this compound as a slow-binding covalent inhibitor relies on a series of well-established experimental protocols.

FRET-Based NS3/4A Protease Assay

This assay is used to determine the in vitro potency (IC50) and binding kinetics (kon, koff) of inhibitors.

Principle: A synthetic peptide substrate containing a cleavage site for the NS3/4A protease is flanked by a fluorescent donor and a quencher molecule (Förster Resonance Energy Transfer pair). In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100, 10 mM DTT.

    • Enzyme Solution: Dilute recombinant HCV NS3/4A protease (e.g., genotype 1b) to a final concentration of 40 nM in the assay buffer.

    • Substrate Solution: Prepare a stock solution of a fluorogenic FRET substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC) and dilute it to a final concentration of 60 µM in the assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the test compounds (e.g., this compound) in DMSO.

  • Assay Procedure:

    • Dispense 0.5 µL of the diluted test compounds or DMSO (for control) into the wells of a 384-well black microplate.

    • Add 20 µL of the diluted NS3/4A protease solution to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the diluted FRET substrate to each well.

    • Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader (e.g., excitation ~355 nm, emission ~460 nm for AMC-based substrates).

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the linear phase of the fluorescence curves).

    • Plot the initial rates against the inhibitor concentrations and fit the data to a suitable dose-response model to determine the IC50 value.

    • For slow-binding inhibitors, the progress curves will be biphasic. Analysis of these curves using specialized software can yield the association (kon) and dissociation (koff) rate constants.

HCV Replicon Assay

This cell-based assay is used to determine the antiviral efficacy (EC50) of inhibitors in a cellular context.

Principle: Human hepatoma cells (e.g., Huh-7) are engineered to contain a subgenomic HCV RNA (a replicon) that can autonomously replicate. The replicon often contains a reporter gene, such as luciferase, allowing for the quantification of viral replication.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture HCV replicon cells (e.g., Huh-7 harboring a genotype 1b luciferase reporter replicon) in DMEM supplemented with 10% FBS, penicillin-streptomycin, and a selection agent like G418.

    • Seed the cells into 96-well or 384-well plates at a density that allows for logarithmic growth during the assay period.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Add the diluted compounds to the cells and incubate for a defined period (e.g., 72 hours) at 37°C.

  • Quantification of Viral Replication:

    • After the incubation period, lyse the cells and measure the activity of the reporter gene (e.g., using a luciferase assay kit).

  • Data Analysis:

    • Plot the reporter signal against the inhibitor concentrations and fit the data to a dose-response curve to determine the EC50 value.

    • Cell viability can be assessed in parallel using assays like MTT or CellTiter-Glo to determine the cytotoxicity of the compounds.

Mass Spectrometry for Covalent Adduct Confirmation

This technique provides direct evidence of the covalent bond formation between the inhibitor and the target protein.

Principle: The inhibitor and the target protein are incubated together, and the resulting complex is analyzed by mass spectrometry. A mass shift corresponding to the mass of the inhibitor covalently bound to the protein confirms the adduct formation.

Detailed Protocol:

  • Complex Formation:

    • Incubate purified HCV NS3/4A protease with an excess of this compound under conditions that favor binding.

  • Sample Preparation:

    • Remove unbound inhibitor by a desalting column or dialysis.

    • The protein-inhibitor complex can be analyzed intact or digested with a protease (e.g., trypsin) to generate smaller peptides.

  • LC-MS/MS Analysis:

    • Separate the intact protein or the peptide fragments using liquid chromatography (LC).

    • Analyze the separated components using tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • For intact protein analysis, look for a peak with a mass corresponding to the sum of the protein and the inhibitor masses.

    • For peptide analysis, identify the peptide containing the active site serine (Ser139) and look for a mass modification on this peptide that matches the mass of this compound. MS/MS fragmentation can further pinpoint the exact site of modification.[12]

Visualizing the Mechanism and Experimental Workflows

Visual diagrams are essential for understanding the complex relationships in this compound's mechanism and the experimental procedures used for its validation.

This compound's Slow-Binding Covalent Inhibition Mechanism

boceprevir_mechanism E HCV NS3/4A Protease (E) EI Initial Non-covalent Complex (E-I) E->EI kon (fast) I This compound (I) I->EI EI->E koff (fast) EI_star Covalent Adduct (E-I*) EI->EI_star k_form (slow) EI_star->EI k_rev (slow)

This compound's two-step inhibition mechanism.
Experimental Workflow for FRET-Based Protease Assay

fret_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitors plate Dispense Inhibitors/DMSO into Microplate reagents->plate add_enzyme Add NS3/4A Protease plate->add_enzyme incubate Pre-incubate for Binding add_enzyme->incubate add_substrate Add FRET Substrate incubate->add_substrate read Measure Fluorescence Over Time add_substrate->read calc_rates Calculate Initial Reaction Rates read->calc_rates plot Plot Rates vs. Concentration calc_rates->plot determine_ic50 Determine IC50 and Kinetic Constants plot->determine_ic50

Workflow for FRET-based protease assay.
Logical Relationship of Covalent Inhibition Validation

validation_logic hypothesis Hypothesis: This compound is a covalent inhibitor ms_exp Mass Spectrometry Experiment hypothesis->ms_exp is tested by ms_result Observation: Mass of Protease + this compound ms_exp->ms_result leads to conclusion Conclusion: Covalent Adduct Formed ms_result->conclusion supports

Logical flow for validating covalent binding.

Conclusion

The experimental data and methodologies presented in this guide provide a comprehensive validation of this compound's mechanism as a slow-binding, reversible covalent inhibitor of the HCV NS3/4A protease. The quantitative comparison with other protease inhibitors highlights the unique kinetic profile of this compound. The detailed protocols for key assays offer a practical resource for researchers in the field of antiviral drug development. The visual diagrams serve to clarify the complex molecular interactions and experimental workflows involved in the characterization of this important therapeutic agent.

References

Safety Operating Guide

Navigating the Safe Disposal of Boceprevir: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of chemical compounds like Boceprevir is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines is essential to mitigate potential hazards and ensure compliance with regulatory standards. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. Several federal agencies in the United States have oversight, and many states have enacted their own, often more stringent, regulations.[1] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all applicable local and national guidelines.

Regulatory BodyRole in Pharmaceutical Waste Disposal
Environmental Protection Agency (EPA) Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), which includes certain pharmaceuticals. The EPA sets guidelines for the safe handling, transport, and disposal of these materials.[2]
Drug Enforcement Administration (DEA) Regulates the disposal of controlled substances to prevent diversion.
Occupational Safety and Health Administration (OSHA) Mandates safe handling procedures in the workplace, including the use of Safety Data Sheets (SDS) and Personal Protective Equipment (PPE) when managing chemical waste.[3]
Department of Transportation (DOT) Regulates the transportation of hazardous materials, including the proper packaging, labeling, and documentation of chemical waste for off-site disposal.
State Environmental Agencies & Pharmacy Boards Often have more specific and stringent regulations for pharmaceutical waste disposal than federal laws.[1][3]

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the proper disposal of this compound. This process is designed to be a general guide; always default to the specific protocols established by your institution and licensed waste management provider.

1. Personal Protective Equipment (PPE) and Hazard Identification:

  • Before handling this compound waste, consult the Safety Data Sheet (SDS).[2] this compound is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[4]

  • Always wear appropriate PPE, including gloves, protective eyewear, and a lab coat.[3]

2. Segregation of Waste:

  • Do not mix this compound waste with non-hazardous laboratory trash or dispose of it down the drain.[3][4] Flushing pharmaceuticals is generally prohibited.[5]

  • Collect all solid this compound waste, including unused or expired product and contaminated materials (e.g., weighing boats, contaminated gloves), in a designated and clearly labeled hazardous waste container.[2][6]

  • For solutions containing this compound, absorb the liquid with a non-reactive absorbent material and dispose of it as solid waste.[7]

3. Container Management:

  • Use only UN/DOT-approved containers provided by your institution or a licensed waste disposal service for storing hazardous waste.[2][3]

  • Ensure containers are kept closed except when adding waste, are in good condition, and are compatible with the chemical waste being stored.[8]

  • Label the waste container clearly with "Hazardous Waste" and the specific contents, including "this compound".[3]

4. Storage of Waste:

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[3][8]

  • The storage area should be away from general laboratory traffic and clearly marked with proper signage.[3]

5. Arrangement for Disposal:

  • It is recommended to return expired or waste this compound to the manufacturer if possible.[4]

  • Alternatively, the waste must be transported by a state-licensed medical or hazardous waste contractor.[4]

  • The licensed contractor will ensure the final disposal is conducted at a permitted hazardous waste landfill or incinerator in accordance with all regulations.[4]

6. Record Keeping:

  • Maintain meticulous records of all hazardous waste generated and disposed of.[2]

  • Waste manifests, which document the transportation and disposal of the waste, should be retained for a minimum of three years.[3]

Experimental Protocols

The disposal of chemical waste like this compound is dictated by regulatory compliance rather than specific experimental protocols for its degradation or neutralization in a laboratory setting. The procedures outlined by the EPA and other regulatory bodies are designed to ensure safe and environmentally sound management through licensed and permitted facilities. Therefore, no experimental disposal protocols are provided.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound in a research setting.

Boceprevir_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Path cluster_documentation Documentation start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Eyewear, Lab Coat) start->ppe Consult SDS segregate Segregate Waste (Solid & Contaminated Materials) ppe->segregate container Place in Labeled Hazardous Waste Container segregate->container storage Store Sealed Container in Designated Accumulation Area container->storage disposal_decision Arrange for Disposal storage->disposal_decision return_manufacturer Return to Manufacturer (If possible) disposal_decision->return_manufacturer Option 1 licensed_contractor Engage Licensed Waste Contractor disposal_decision->licensed_contractor Option 2 final_disposal Transport to Permitted Facility (Incinerator or Landfill) return_manufacturer->final_disposal licensed_contractor->final_disposal documentation Maintain Disposal Records (Manifests for 3+ years) final_disposal->documentation

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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体外研究产品的免责声明和信息

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